Fmoc-2-aminooctanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKLESQZZGPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-2-aminooctanoic acid chemical properties
An In-Depth Technical Guide to Fmoc-2-Aminooctanoic Acid: Properties, Synthesis, and Applications
Abstract
This compound is a non-proteinogenic, α-amino acid derivative that has become an indispensable tool in modern peptide chemistry and drug development. Characterized by a C6 alkyl side chain and the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, this building block is primarily utilized to introduce lipophilicity into peptide sequences. This strategic modification, known as lipidation, can profoundly enhance the therapeutic properties of peptides, improving their metabolic stability, membrane permeability, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the chemical properties, synthesis, quality control, and applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS) and the rational design of next-generation peptide therapeutics.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The molecule consists of a central chiral carbon, an acidic carboxyl group, an Fmoc-protected amine, and a hexyl side chain, which imparts significant nonpolar character.
Structure and Stereochemistry
This compound is available as two distinct stereoisomers, the (S)- and (R)-enantiomers, commonly referred to as Fmoc-L-2-aminooctanoic acid and Fmoc-D-2-aminooctanoic acid, respectively. The choice of stereoisomer is critical in drug design, as it influences peptide secondary structure and resistance to enzymatic degradation.
-
Fmoc-L-2-aminooctanoic acid (Fmoc-(2S)-Aoc-OH): The naturally occurring L-configuration.
-
Fmoc-D-2-aminooctanoic acid (Fmoc-(2R)-Aoc-OH): The unnatural D-configuration, often used to increase peptide stability against proteases.
Physicochemical Data Summary
The core properties of this compound are summarized in the table below. These values are critical for calculating reagent stoichiometry, ensuring proper storage, and confirming product identity.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₇NO₄ | [][2][3] |
| Molecular Weight | 381.47 g/mol | [][2] |
| Appearance | White to off-white solid | [2][4] |
| CAS Number (L-form) | 888725-91-5, 197384-29-5 | [][5] |
| CAS Number (D-form) | 888725-90-4 | [4] |
| Typical Purity | ≥95% - 99% (by HPLC) | [2][6] |
| Storage Conditions | 2–8°C, store in a dry, well-ventilated place away from oxidizing agents. | [2][7] |
| Solubility | Highly soluble in common SPPS solvents such as DMF, NMP, and DCM. | [8] |
Solubility Profile: The Key to Efficient Synthesis
The excellent solubility of this compound in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is a significant practical advantage.[8] High solubility ensures that the reagent remains in solution during the coupling reaction, preventing precipitation and enabling efficient, high-concentration reactions. This minimizes the risk of incomplete coupling, which is a common cause of deletion sequences and difficult purifications in peptide synthesis.
Spectroscopic Characterization
While specific spectra can vary by lot and solvent, the following provides an expert overview of the expected spectroscopic signature for quality control.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group (aromatic protons typically between 7.2-7.8 ppm), the methine and methylene protons of the fluorenyl group (around 4.2-4.5 ppm), the α-proton of the amino acid (around 4.0-4.3 ppm), and the aliphatic protons of the hexyl side chain (a triplet for the terminal methyl group around 0.8-0.9 ppm, and multiplets for the methylene groups between 1.2-1.8 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 382.47 or the sodium adduct [M+Na]⁺ at m/z ≈ 404.45.
Part 2: Synthesis and Quality Control
Synthesis Pathway: N-α-Fmoc Protection
The synthesis of this compound is generally achieved by reacting the free amino acid with an electrophilic Fmoc-donating reagent under basic conditions. A common and effective method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).
Causality of Experimental Choices:
-
Reactant Choice: 2-Aminooctanoic acid is the starting material. Fmoc-OSu is chosen as the protecting agent because it is highly reactive towards primary amines and the succinimide byproduct is water-soluble, facilitating purification.
-
Solvent and Base: A mixture of an organic solvent (like dioxane or acetone) and aqueous sodium bicarbonate is used. The organic solvent solubilizes the reactants, while the aqueous base deprotonates the amino group, activating it for nucleophilic attack on the Fmoc-OSu, and simultaneously neutralizes the released acid.
-
Purification: After the reaction, the mixture is acidified. This protonates the carboxylic acid group of the product, making it less water-soluble and causing it to precipitate. The precipitate can then be collected and purified further, often by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Quality Control: A Self-Validating System
Rigorous quality control is essential to ensure successful peptide synthesis.
-
Purity Assessment (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing purity. A purity level of >99% is recommended for minimizing side reactions during SPPS.[4]
-
Identity Confirmation (MS): Mass spectrometry confirms that the product has the correct molecular weight.
-
Enantiomeric Purity: Chiral HPLC or gas chromatography is used to ensure high enantiomeric excess (≥99.8%), preventing the incorporation of the wrong stereoisomer into the peptide.[6]
-
Trace Impurity Analysis: It is critical to test for hidden impurities that can terminate peptide synthesis. For instance, trace amounts of acetic acid, often arising from the hydrolysis of ethyl acetate used in purification, can act as a capping agent.[9] Specialized assays are required as these impurities are often invisible to standard HPLC analysis.
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a building block for SPPS, a technique that has revolutionized peptide manufacturing.
The Fmoc/tBu Strategy: A Paradigm of Mild Chemistry
The Fmoc strategy is the dominant method for SPPS due to its mild reaction conditions. The Fmoc group is stable to the acidic conditions used to cleave most side-chain protecting groups but is readily removed by a weak base, typically a 20% solution of piperidine in DMF.[8] This orthogonality allows for the selective deprotection of the α-amine without disturbing the integrity of the growing peptide chain or its acid-labile side-chain protecting groups.
SPPS Workflow Diagram
The following diagram illustrates the iterative cycle of SPPS for incorporating an amino acid like this compound.
Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Manual Incorporation of this compound
This protocol describes a standard manual coupling procedure on a 0.1 mmol scale.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
This compound (5 eq., 0.5 mmol, 190.7 mg).
-
Coupling activator, e.g., HBTU (4.9 eq., 0.49 mmol, 185.8 mg).
-
Base: Diisopropylethylamine (DIEA) (10 eq., 1.0 mmol, 174 µL).
-
Solvent: Anhydrous, amine-free DMF.
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Reaction vessel with a sintered glass filter.
Methodology:
-
Resin Swelling: If starting dry, swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes. Drain.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound and HBTU in DMF (approx. 2 mL).
-
Add DIEA to the solution. The solution will typically turn yellow, indicating activation.
-
Allow the activation to proceed for 1-2 minutes. Causality Note: Pre-activation ensures the formation of the highly reactive OBt-ester intermediate, which rapidly acylates the free amine on the resin, minimizing side reactions like racemization.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Self-Validation: Perform a Kaiser test or other colorimetric test on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all soluble reagents and byproducts. . The resin is now ready for the next deprotection and coupling cycle.
-
Part 4: Advanced Applications in Drug Development
The true value of this compound lies in its ability to function as a strategic tool for peptide lipidation, a proven method for enhancing the drug-like properties of therapeutic peptides.
Modulation of Peptide Pharmacokinetics and Pharmacodynamics
The hexyl side chain of 2-aminooctanoic acid significantly increases the lipophilicity of a peptide. This modification has several profound effects:
-
Enhanced Serum Albumin Binding: The lipid tail can reversibly bind to hydrophobic pockets in serum albumin. This creates a circulating reservoir of the peptide, protecting it from rapid renal clearance and enzymatic degradation, thereby extending its plasma half-life from minutes to hours or even days.[2]
-
Improved Membrane Interaction: For peptides that target cell membranes, such as antimicrobial peptides (AMPs), the lipid tail enhances partitioning into the lipid bilayer, increasing local concentration at the site of action and boosting potency.
-
Stabilization of Secondary Structure: The hydrophobic interactions between the alkyl chain and the peptide backbone can help stabilize secondary structures like α-helices, which are often crucial for receptor binding and biological activity.
Logical Pathway: From Chemical Property to Therapeutic Benefit
Caption: The causal relationship from chemical structure to therapeutic benefit.
Case Study: Enhancing Antimicrobial Peptides (AMPs)
AMPs are a promising class of therapeutics against multidrug-resistant bacteria. However, their clinical utility can be limited by poor stability and moderate potency. Research has shown that modifying AMPs with 2-aminooctanoic acid can dramatically improve their efficacy. Attaching the C6 alkyl chain enhances the peptide's ability to disrupt the bacterial cell membrane, the primary mechanism of action for many AMPs. Studies have demonstrated that this modification can lead to a significant reduction in the minimum inhibitory concentration (MIC) against pathogenic bacteria. The optimal length of the fatty acid is often between C8 and C12, making 2-aminooctanoic acid a valuable component in this optimization process.
Part 5: Safety and Handling
As with all laboratory reagents, proper handling of this compound is essential for user safety.
| Hazard Category | GHS Classification and Precautionary Statements | Reference(s) |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously. | |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Handling and Storage Guidelines:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, must be worn.
-
Storage: Keep the container tightly sealed and store in a refrigerator (2-8°C) in a dry environment.[2]
-
Spills: For small spills, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a mere building block; it is a strategic design element for the modern peptide chemist. Its unique combination of a lipophilic side chain and the versatile Fmoc protecting group provides a reliable and efficient means to modulate the pharmacokinetic and pharmacodynamic properties of peptides. By enabling controlled lipidation, this reagent facilitates the transformation of promising peptide leads into robust drug candidates with enhanced stability, extended half-life, and improved biological activity. A thorough understanding of its chemical properties, synthetic application, and safety protocols, as detailed in this guide, is crucial for leveraging its full potential in the ongoing quest for novel and more effective peptide-based therapeutics.
References
- 2. Peptide Lipidation Service - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Designing double-site lipidated peptide amphiphiles as potent antimicrobial biomaterials to combat multidrug-resistant bacteria [frontiersin.org]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-2-aminooctanoic acid structure and synthesis
An In-Depth Technical Guide to Fmoc-2-Aminooctanoic Acid: Structure, Synthesis, and Application
Abstract
This compound is a non-canonical, lipophilic amino acid derivative that has become an invaluable tool for researchers and scientists in peptide chemistry and drug development. Its unique structure, combining the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with an eight-carbon aliphatic side chain, allows for its seamless integration into solid-phase peptide synthesis (SPPS) workflows. This modification is strategically employed to enhance the hydrophobicity of synthetic peptides, a critical parameter that influences their solubility, membrane interaction, and overall biological activity. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications in modern peptide science, with a focus on enhancing the therapeutic potential of antimicrobial peptides.
Molecular Profile and Physicochemical Properties
A thorough understanding of a synthetic building block begins with a detailed analysis of its structure and inherent properties. This compound is a chiral molecule whose utility is derived from the distinct functions of its constituent parts.
Structural Elucidation
The molecule can be deconstructed into three key functional components:
-
The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl group is a bulky, aromatic moiety attached to the alpha-amino group of the amino acid. Its primary role is to prevent the amine from participating in unwanted reactions during peptide bond formation.[1][2] Its defining characteristic is its lability under mild basic conditions, a feature that is the cornerstone of Fmoc-based SPPS.[1][3]
-
The α-Amino Acid Core: The central scaffold is based on octanoic acid, an eight-carbon carboxylic acid, with an amino group at the alpha (C2) position.[4] This core provides the necessary functionality for peptide bond formation.
-
The Octyl Side Chain: The linear six-carbon chain (-(CH₂)₅CH₃) extending from the alpha-carbon gives the molecule its significant nonpolar, lipophilic character. It is this "fatty acid" characteristic that is leveraged to modify the hydrophobicity of target peptides.[5][6]
Caption: Logical breakdown of the this compound structure.
Stereochemistry
As with most amino acids used in biological and pharmaceutical research, this compound is chiral at the alpha-carbon. Both the (S)- and (R)-enantiomers are commercially available, referred to as Fmoc-L-2-aminooctanoic acid and Fmoc-D-2-aminooctanoic acid, respectively.[7][8] The choice of stereoisomer is critical, as it dictates the resulting peptide's three-dimensional structure and its interaction with biological targets. The L-enantiomer is typically used for synthesizing peptides that mimic natural sequences, while the D-enantiomer is often incorporated to increase proteolytic stability.
Physicochemical Data
The key properties of this compound are summarized below for quick reference by laboratory professionals.
| Property | Value | Source(s) |
| Chemical Formula | C₂₃H₂₇NO₄ | [7][8][9] |
| Molecular Weight | 381.47 g/mol | [7][8][9][10] |
| Appearance | White solid | [7][8] |
| IUPAC Name (S-isomer) | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid | [7] |
| Synonyms | Fmoc-L-2-Aoc-OH, Fmoc-(2S)-Aoc-OH | [9] |
| CAS Number (S-isomer) | 888725-91-5; 197384-29-5 | [7][9][11] |
| CAS Number (R-isomer) | 888725-90-4 | [8] |
The Strategic Importance of the Fmoc Protecting Group in SPPS
The selection of a protecting group strategy is a decisive factor in the efficiency and success of peptide synthesis.[] The widespread adoption of Fmoc chemistry over the older Boc/Benzyl approach is due to its milder reaction conditions and operational advantages.[2][3]
Mechanism of Fmoc Protection and Deprotection
The Fmoc group is attached to the alpha-amino group, rendering it chemically inert during the carboxyl activation and coupling steps of SPPS. After the amino acid has been successfully coupled to the growing peptide chain, the Fmoc group must be removed to expose the free amine for the next coupling cycle. This is achieved through treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][13] The deprotection mechanism proceeds via a β-elimination reaction, which is rapid and highly specific, generating a dibenzofulvene-piperidine adduct that is easily washed away.
Advantages in Solid-Phase Peptide Synthesis
The Fmoc strategy offers several key advantages:
-
Mild Conditions: The repetitive deprotection steps are performed under non-acidic conditions, which preserves acid-sensitive side-chain protecting groups and modifications like phosphorylation or glycosylation.[2][3] This contrasts sharply with the harsh, repetitive trifluoroacetic acid (TFA) treatments required in Boc chemistry.[1]
-
Orthogonality: The Fmoc group is cleaved by a base, while most side-chain protecting groups (e.g., tBu, Trt, Pbf) and the final cleavage from the resin are performed with acid. This orthogonality prevents premature side-chain deprotection or cleavage during the synthesis cycles.
-
Automation and Monitoring: The cleavage of the Fmoc group releases a chromophore that strongly absorbs UV light, allowing for real-time spectrophotometric monitoring of the deprotection and coupling steps, which is highly advantageous for automated synthesis.[3]
Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Synthesis of this compound
While this compound is commercially available, an in-house synthesis may be required for specific research needs or large-scale production. The synthesis is a straightforward N-protection reaction of the parent amino acid, 2-aminooctanoic acid.
Synthesis of the Precursor: 2-Aminooctanoic Acid
The starting material, 2-aminooctanoic acid, can be sourced commercially or synthesized. Modern biosynthetic routes utilize transaminase enzymes to convert precursor hydrocarbons into the chiral amino acid with high enantiomeric excess, offering an environmentally friendly alternative to traditional organic synthesis.[5] Classical chemical methods include the Hofmann degradation of azelaic acid derivatives or the hydrogenation of 7-cyanoheptanoic acid.[14]
Detailed Protocol: N-Fmoc Protection of 2-Aminooctanoic Acid
This protocol describes a standard procedure for the N-protection of 2-aminooctanoic acid using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions. This method is widely applicable for Fmoc protection of various amino acids.
Materials:
-
2-Aminooctanoic acid (1.0 eq)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Acetone
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Caption: Reaction scheme for the synthesis of this compound.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-aminooctanoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of acetone and water. Stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Fmoc-OSu: Separately, dissolve Fmoc-OSu (1.05 eq) in acetone. Add this solution dropwise to the cooled amino acid solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 8-12 hours.
-
Workup - Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Acidify the solution to a pH of ~2 by slowly adding 1 M HCl. The product, this compound, should precipitate as a white solid.
-
Workup - Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers in a separatory funnel.
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.
Characterization:
The identity and purity of the final product should be confirmed using standard analytical techniques such as:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity.
Applications in Peptide and Drug Development
The primary utility of this compound is as a specialized building block in SPPS to introduce lipophilicity into peptide sequences.[15]
Role as a Hydrophobicity-Modifying Agent
The incorporation of one or more 2-aminooctanoic acid residues significantly increases the overall hydrophobicity of a peptide. This modification can:
-
Enhance Membrane Interaction: Increased lipophilicity can promote the peptide's ability to partition into and cross cell membranes, which is crucial for intracellular drug targets.
-
Improve Stability: The bulky side chain can provide steric hindrance, protecting the peptide backbone from enzymatic degradation.
-
Modulate Solubility: While enhancing interaction with nonpolar environments, it can also decrease aqueous solubility, a factor that must be carefully balanced during drug design.
Case Study: Enhancement of Antimicrobial Peptides (AMPs)
A compelling application is the modification of antimicrobial peptides. Research has shown that conjugating 2-aminooctanoic acid to peptides derived from lactoferricin B can dramatically improve their antimicrobial activity.[5] Studies have demonstrated that increasing the hydrophobicity of these peptides within a moderate range (an 8-10 carbon chain) leads to optimal antibacterial performance. The use of this compound in the SPPS of these AMPs allows for precise, site-specific introduction of this lipophilic moiety, resulting in peptides with up to a 16-fold enhancement in antibacterial potency.[5]
Conclusion
This compound stands as a prime example of a rationally designed chemical tool that empowers peptide scientists and drug developers. Its structure is an elegant fusion of a robust, base-labile protecting group and a functionality-imparting aliphatic side chain. By providing a reliable method for introducing hydrophobicity, it enables the fine-tuning of peptide properties to enhance biological activity, improve stability, and unlock new therapeutic potential. As the demand for sophisticated peptide-based drugs continues to grow, the importance of specialized building blocks like this compound in the synthetic chemist's arsenal is assured.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fmoc-(2S)-2-Amino-octanoic acid 95% | CAS: 888725-91-5 | AChemBlock [achemblock.com]
- 8. Fmoc-(2R)-2-Amino-octanoic acid 95% | CAS: 888725-90-4 | AChemBlock [achemblock.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. scbt.com [scbt.com]
- 11. 197384-29-5 | this compound | Next Peptide [nextpeptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
- 15. This compound - 1 g [anaspec.com]
Introduction: The Role of Unnatural Amino Acids in Modern Peptide Therapeutics
An In-Depth Technical Guide to Fmoc-2-aminooctanoic Acid: Synthesis, Application, and Impact in Peptide-Based Drug Discovery
In the landscape of contemporary drug development, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and low toxicity are significant advantages. However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide chemistry, offering a powerful tool to overcome these limitations. Among these, this compound, a lipophilic building block, has emerged as a key component for enhancing the therapeutic potential of peptides, particularly in the development of novel antimicrobial agents.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the physicochemical properties, synthesis, and strategic application of this compound in Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind its use, provide field-proven protocols, and discuss its impact on the structure and bioactivity of the resulting peptides.
Physicochemical Properties of this compound
This compound is an α-amino acid featuring a six-carbon aliphatic side chain, protected at the N-terminus by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This structure provides a unique combination of a reactive handle for peptide synthesis and a lipophilic moiety to modulate the properties of the final peptide.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₇NO₄ | [1] |
| Molecular Weight | 381.47 g/mol | [1] |
| CAS Number | 888725-91-5 (L- or 2S- form) | [1] |
| 888725-90-4 (D- or 2R- form) | ||
| 197384-29-5 (Racemic/unspecified) | [2] | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% by HPLC | [2] |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
digraph "Fmoc-2-aminooctanoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="0,0!"]; N8 [label="N"]; H_N8 [label="H", pos="-0.5,-0.5!"]; C9 [label="C"]; O10 [label="=O", pos="1.5,0.5!"]; O11 [label="O"]; C12 [label="C"]; H1_C12 [label="H", pos="2.5,0.5!"]; H2_C12 [label="H", pos="2.5,-0.5!"]; C13 [label="C"]; H_C13 [label="H", pos="3.5,0.5!"];
// Carboxylic Acid Group C_COOH [label="C", pos="0,1.5!"]; O1_COOH [label="=O", pos="-0.5,2.2!"]; O2_COOH [label="OH", pos="0.5,2.2!"];
// Fluorene Ring F1 [label="C", pos="4,0!"]; F2 [label="C", pos="5,0.5!"]; F3 [label="C", pos="6,0!"]; F4 [label="C", pos="6,-1!"]; F5 [label="C", pos="5,-1.5!"]; F6 [label="C", pos="4,-1!"]; F7 [label="C", pos="4.5,-0.5!"]; F8 [label="C", pos="5.5,-0.5!"]; F9 [label="C", pos="4.5,1.5!"]; F10 [label="C", pos="5.5,1.5!"]; F11 [label="C", pos="6,2!"]; F12 [label="C", pos="6,3!"]; F13 [label="C", pos="5,3.5!"]; F14 [label="C", pos="4,3!"]; F15 [label="C", pos="4,2!"];
// Edges for the octanoic acid chain C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7;
// Edges for the amino acid core C7 -- N8; N8 -- H_N8; C7 -- C_COOH; C_COOH -- O1_COOH; C_COOH -- O2_COOH;
// Edges for the Fmoc group N8 -- C9; C9 -- O10; C9 -- O11; O11 -- C12; C12 -- C13; C13 -- F1; C13 -- F9;
// Edges for the fluorene ring F1 -- F2; F2 -- F3; F3 -- F8; F8 -- F7; F7 -- F1; F1 -- F6; F6 -- F5; F5 -- F4; F4 -- F3; F9 -- F10; F10 -- F11; F11 -- F12; F12 -- F13; F13 -- F14; F14 -- F15; F15 -- F9; F10 -- F8; F15 -- F7; }
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of Fmoc-protected amino acids is a well-established process in organic chemistry.[3] While a biocatalytic route for (S)-2-aminooctanoic acid has been reported, the standard chemical approach involves the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions.[4] The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Representative Protocol for Fmoc Protection
-
Rationale: This procedure uses Fmoc-OSu, which is generally preferred over Fmoc-Cl as it is more stable and tends to produce fewer side products. The reaction is performed in a biphasic system with a mild base to deprotonate the amino group, facilitating its nucleophilic attack on the Fmoc-OSu reagent.
-
Dissolution: Dissolve 2-aminooctanoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in a suitable organic solvent like dioxane or acetone.
-
Reaction: Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification: Acidify the aqueous layer to pH 2 with 1M HCl, which will precipitate the Fmoc-protected amino acid.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Application in Solid-Phase Peptide Synthesis (SPPS)
The true utility of this compound lies in its application as a building block in SPPS. The Fmoc/tBu strategy is the most common approach for modern peptide synthesis due to its use of milder reaction conditions compared to older Boc-based methods.[5][6]
Core Principles of Fmoc-SPPS
SPPS involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7] Each cycle consists of two main steps:
-
Deprotection: The temporary Nα-Fmoc protecting group is removed from the resin-bound peptide using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8] This exposes a free amine at the N-terminus of the peptide chain.
-
Coupling: The next Fmoc-protected amino acid is activated and added to the resin. Its carboxyl group reacts with the newly exposed amine to form a peptide bond.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).
Caption: The iterative workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation of this compound
The long, hydrophobic side chain of 2-aminooctanoic acid can present challenges during SPPS, primarily due to potential steric hindrance and aggregation of the growing peptide chain.[9] Therefore, optimized protocols are required.
-
Rationale: This protocol employs a potent coupling reagent, HATU, to overcome the steric bulk and ensure efficient peptide bond formation. Extended coupling times are recommended to drive the reaction to completion.
-
Resin Preparation:
-
Place the peptide-resin from the previous cycle into a suitable reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
Expert Insight: The hydrophobicity of 2-aminooctanoic acid can promote on-resin aggregation. Using "magic mixture" (DMF/DCM containing 1% Triton X-100) as a solvent or incorporating pseudoproline dipeptides in the sequence prior to the hydrophobic residue can disrupt secondary structure formation and improve coupling efficiency.
-
-
Washing:
-
Drain the coupling solution and wash the resin extensively with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.
-
-
Confirmation (Optional):
-
Perform a Kaiser test or other colorimetric test on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.
-
Impact on Peptide Properties and Bioactivity
The primary reason for incorporating 2-aminooctanoic acid into a peptide sequence is to modulate its hydrophobicity.[10] The hexyl side chain significantly increases the lipophilic character of the peptide, which has profound effects on its biological activity, particularly for membrane-active peptides.
Mechanism: Enhancing Antimicrobial Activity
Many antimicrobial peptides (AMPs) function by disrupting the integrity of bacterial cell membranes. This process is typically driven by an initial electrostatic attraction to the negatively charged bacterial membrane, followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer.[11]
-
Increased Hydrophobicity: By incorporating 2-aminooctanoic acid, the overall hydrophobicity of the peptide is increased. This enhances the peptide's ability to partition into and disrupt the lipid core of the bacterial membrane, often leading to a significant increase in antimicrobial potency.[11][12]
-
Structural Effects: The placement of long aliphatic side chains can promote the formation of stable secondary structures, such as α-helices, in the membrane environment. An amphipathic α-helix, with distinct polar and nonpolar faces, is a common structural motif for membrane-disrupting AMPs.[13]
Case Study: Modification of a Lactoferricin B Derivative
A study by Almahboub et al. (2018) provides an excellent example of this principle. They biosynthesized (S)-2-aminooctanoic acid and conjugated it to either the N- or C-terminus of an AMP derived from lactoferricin B.
-
Key Finding: The addition of the C8 fatty amino acid moiety enhanced the antibacterial activity of the peptide by up to 16-fold. This demonstrates that increasing hydrophobicity through the incorporation of 2-aminooctanoic acid is a highly effective strategy for boosting the potency of AMPs.[4]
-
Trustworthiness: It is crucial to balance hydrophobicity with selectivity. An excessive increase in lipophilicity can lead to indiscriminate membrane disruption, resulting in toxicity towards mammalian cells (hemolytic activity). The goal is to find an optimal hydrophobic-hydrophilic balance that maximizes antibacterial activity while minimizing host cell toxicity.[11]
Analytical Characterization
Rigorous analytical chemistry is essential to ensure the quality and identity of both the this compound building block and the final synthesized peptide.
| Technique | Purpose | Typical Conditions & Expected Results |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment of Fmoc-amino acid and final peptide. | Column: C18 stationary phase.Mobile Phase: Gradient of water and acetonitrile, both containing 0.1% TFA.Detection: UV at 220 nm (peptide bond) and 254/301 nm (Fmoc group).A pure sample should yield a single major peak.[14] |
| Mass Spectrometry (MS) | Identity confirmation by molecular weight determination. | Method: Electrospray Ionization (ESI) is common.The observed mass should match the calculated theoretical mass of the protonated molecule [M+H]⁺. For this compound, this would be approximately 382.47 Da.[2] |
| Chiral HPLC | Determination of enantiomeric purity of the Fmoc-amino acid. | Specialized chiral columns are used to separate the L- and D-enantiomers, ensuring that no racemization occurred during synthesis. |
| NMR Spectroscopy | Structural elucidation of the Fmoc-amino acid. | ¹H and ¹³C NMR can confirm the covalent structure and the presence of both the aliphatic chain and the Fmoc group. |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the rational design of peptide-based therapeutics. Its long aliphatic side chain provides a direct and effective means to increase peptide hydrophobicity, a critical parameter for enhancing the bioactivity of membrane-active peptides like AMPs. By understanding the core principles of its synthesis and application in SPPS, and by employing optimized protocols to overcome the challenges associated with its hydrophobic nature, researchers can successfully incorporate this valuable building block to develop novel peptides with improved therapeutic profiles. The continued exploration of such unnatural amino acids is a vital component in the ongoing effort to unlock the full potential of peptides as the next generation of precision medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino Acids - Aliphatic Group [biology.arizona.edu]
- 11. Effect of multiple aliphatic amino acids substitutions on the structure, function, and mode of action of diastereomeric membrane active peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
solubility of Fmoc-2-aminooctanoic acid in organic solvents
An In-depth Technical Guide to the Solubility of Fmoc-2-aminooctanoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of N-α-Fmoc-2-aminooctanoic acid, a non-canonical amino acid increasingly utilized in the synthesis of specialized peptides. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a framework for understanding its behavior in organic solvents common to peptide synthesis. We will delve into the physicochemical principles governing its solubility, drawing parallels with other hydrophobic Fmoc-protected amino acids. This document provides researchers, scientists, and drug development professionals with the theoretical foundation and practical methodologies to effectively manage and determine the solubility of this compound, ensuring its successful application in solid-phase peptide synthesis (SPPS). A detailed, self-validating experimental protocol for quantitative solubility determination is provided to empower researchers to generate their own validated data.
Part 1: Foundational Concepts of this compound in Peptide Synthesis
Physicochemical Profile
This compound is an amino acid derivative characterized by two key structural features: the highly nonpolar N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a linear six-carbon alkyl side chain (a hexyl group). These components render the molecule significantly hydrophobic.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇NO₄ | [1][2] |
| Molecular Weight | 381.47 g/mol | [1] |
| Structure | A central chiral carbon bonded to a carboxyl group, an Fmoc-protected amino group, a hydrogen atom, and a hexyl side chain. | |
| Predicted pKa | ~3.91 | [1] |
| Appearance | Typically a white to off-white solid. |
The molecule's character is amphipathic; the carboxyl group provides a site for polar interactions and deprotonation, while the large Fmoc group and the C6 alkyl chain dominate its overall nonpolar nature. This structure is fundamental to its solubility behavior.
The Imperative of Solubility in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the success of each coupling step hinges on the complete solubilization of the incoming Fmoc-amino acid in the reaction solvent.[][4] Inadequate solubility is a primary cause of synthesis failure, leading to:
-
Incomplete Coupling: If the amino acid is not fully dissolved, its effective concentration in the solution is lowered, leading to slow and inefficient reaction kinetics.
-
Peptide Deletion Sequences: Failure to couple results in a peptide chain missing one or more amino acids, which are often difficult to separate from the target peptide.[5]
-
Process Unreliability: Undissolved material can clog fluid lines in automated synthesizers, causing system failures and loss of valuable materials.
Therefore, selecting a solvent or solvent system that can fully dissolve the required concentration of this compound is a critical first step in the synthesis workflow.
Part 2: Theoretical Principles Governing Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of solute-solvent interactions must overcome the solute's lattice energy and the solvent's intermolecular forces.
Key Molecular Interactions
-
Fmoc Group: The large, planar, and aromatic fluorenyl group is highly nonpolar and prone to π-π stacking interactions. This can lead to aggregation of Fmoc-amino acid molecules, particularly in less effective solvents, reducing solubility.[6]
-
Octanoic Acid Side Chain: The C6 alkyl chain is purely aliphatic and hydrophobic. It contributes significantly to the molecule's nonpolar character, making it less soluble in polar solvents compared to amino acids with shorter or more polar side chains.
-
Carboxyl and Amine Groups: The carboxylic acid and the protected amine group are the most polar parts of the molecule, capable of hydrogen bonding. However, their influence is often outweighed by the large nonpolar moieties.
Common Organic Solvents in SPPS
The choice of solvent is critical and is dictated by its ability to solvate the growing peptide chain on the resin support and dissolve the reagents.[7]
| Solvent | Polarity | Key Characteristics & Rationale for Use |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | The most common SPPS solvent. It has a good balance of polarity to solvate the peptide backbone and non-polarity to dissolve the Fmoc-amino acids. However, it can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group.[7][8] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Often considered a stronger solvent than DMF, particularly for hydrophobic sequences and for disrupting on-resin aggregation.[6][8] It is more stable than DMF but also more viscous and expensive.[7] |
| Dichloromethane (DCM) | Nonpolar | Historically used, but its utility for Fmoc-SPPS is limited. While it can dissolve the Fmoc group well, it is poor at solvating peptide chains and dissolving polar coupling reagents. Its use is now less common.[8][9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A very strong solvent that can dissolve many otherwise insoluble Fmoc-amino acids. It is often used as an additive (e.g., in a "magic mixture") to enhance the solubility of difficult reagents.[6] |
Due to its significant hydrophobicity, this compound is expected to exhibit good solubility in strong polar aprotic solvents like DMF and NMP, and potentially require co-solvents like DMSO in cases of high concentration or aggregation.
Part 3: Solvent Selection and Qualitative Assessment
A logical workflow is essential for selecting an appropriate solvent system, especially in the absence of precise solubility data.
Logical Workflow for Solvent System Selection
The following diagram outlines a decision-making process for handling this compound.
Caption: Decision workflow for solubilizing this compound.
Part 4: Experimental Protocol for Solubility Determination
To address the absence of public data, this section provides a robust, step-by-step protocol for determining the quantitative solubility of this compound. The method relies on creating a saturated solution and measuring the concentration of the dissolved solute using UV-Vis spectrophotometry, leveraging the strong UV absorbance of the Fmoc group.
Principle
A supersaturated suspension of the compound is prepared in the target solvent and allowed to equilibrate at a constant temperature. After equilibration, the undissolved solid is removed by centrifugation and filtration. The concentration of the solute in the resulting clear, saturated solution is then quantified.
Materials and Equipment
-
This compound
-
Organic solvents of interest (high-purity, e.g., DMF, NMP)
-
2 mL screw-cap vials
-
Vortex mixer and Sonicator
-
Thermostatic shaker/incubator
-
Centrifuge with appropriate vial adapters
-
0.22 µm syringe filters (ensure compatibility with the solvent)
-
Calibrated pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
-
Analytical balance
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Standard Curve:
-
Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform serial dilutions to create a series of standards (e.g., ranging from 0.005 to 0.1 mg/mL).
-
Measure the UV absorbance of each standard at the λ_max of the Fmoc group (typically ~267 nm).
-
Plot absorbance vs. concentration and perform a linear regression to obtain the equation of the line (y = mx + c). This is a self-validating step; the R² value should be >0.99 for an accurate assay.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial containing a precise volume of solvent (e.g., 20 mg into 1.0 mL). The key is to have visible undissolved solid after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
Vortex vigorously and sonicate for 10 minutes to break up any aggregates.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C) and shake for 24 hours. This extended time ensures the system reaches equilibrium.
-
-
Separation and Filtration:
-
Remove the vial from the shaker. Allow it to stand for 30 minutes in a temperature-controlled block to let larger particles settle.
-
Centrifuge the vial at 10,000 x g for 15 minutes to create a compact pellet of the undissolved solid.
-
Carefully withdraw a portion of the clear supernatant with a pipette, avoiding disturbance of the pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a fresh, clean vial. This step is critical to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare one or more accurate dilutions of the filtered saturated solution to bring its concentration into the linear range of your standard curve.
-
Measure the absorbance of the diluted sample(s) at the same wavelength used for the standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample.
-
Multiply by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility (e.g., in mg/mL or mol/L).
-
Part 5: Troubleshooting Common Solubility Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or incomplete dissolution in DMF/NMP. | Aggregation of Fmoc groups; poor solvent quality. | Use gentle sonication to break up aggregates. Consider gentle warming to 37°C. Ensure use of high-purity, amine-free DMF.[6][7] |
| Precipitation occurs during activation/coupling. | The concentration of the activated species exceeds its solubility limit. | Perform the activation step at a slightly lower concentration. Ensure all reagents are fully dissolved before mixing. |
| Compound is insoluble even with troubleshooting. | The required concentration is above the compound's intrinsic solubility in that solvent. | Add a small percentage of a stronger co-solvent like DMSO (5-10% v/v).[6] If this fails, a lower reaction concentration may be necessary, or a different primary solvent should be evaluated. |
Conclusion
This compound is a valuable building block for introducing hydrophobicity into synthetic peptides. Its solubility is dominated by its large nonpolar Fmoc group and alkyl side chain, necessitating the use of strong polar aprotic solvents like NMP and DMF. While quantitative data is scarce, this guide provides the theoretical framework and a robust experimental protocol for researchers to determine and manage its solubility effectively. By understanding the underlying principles and applying systematic troubleshooting, scientists can ensure the successful incorporation of this and other hydrophobic amino acids, paving the way for the development of novel and complex peptide therapeutics.
References
- 1. This compound CAS#: 197384-29-5 [m.chemicalbook.com]
- 2. Fmoc-(2S)-2-Amino-octanoic acid 95% | CAS: 888725-91-5 | AChemBlock [achemblock.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of Fmoc-2-aminooctanoic Acid
Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis
Fmoc-2-aminooctanoic acid is a non-proteinogenic amino acid derivative integral to modern solid-phase peptide synthesis (SPPS). Its aliphatic side chain is utilized by researchers and drug developers to introduce hydrophobicity into novel peptide therapeutics, enhancing membrane interaction or modulating pharmacokinetic properties. The success of synthesizing a target peptide with high purity and yield hinges on the chemical integrity of its constituent building blocks. This guide provides a detailed examination of the factors influencing the stability of this compound, offering field-proven protocols for its optimal storage and handling to ensure reproducible, high-quality synthesis outcomes.
The core of Fmoc-based SPPS relies on the precise and sequential addition of amino acids.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, preventing unwanted polymerization.[1] Its defining characteristic is its lability to weak bases, such as piperidine, which allows for its removal under mild conditions that do not affect acid-labile side-chain protecting groups.[2][3] However, this inherent base sensitivity also represents its primary vulnerability, making meticulous storage and handling practices essential to prevent premature degradation.
Physicochemical Properties and Intrinsic Stability
To understand the stability of this compound, one must consider its molecular architecture:
-
The Fmoc Group: This large, aromatic moiety is the molecule's most reactive site. The proton on the 9-position of the fluorene ring is acidic and susceptible to abstraction by bases, initiating a β-elimination reaction that cleaves the protecting group.[4][5]
-
The Carbamate Linkage: This linkage connects the Fmoc group to the amino acid and is the site of cleavage during deprotection.
-
The Chiral Center: The α-carbon is a stereocenter. Conditions that promote racemization can compromise the stereochemical purity of the final peptide, leading to diastereomeric impurities that are difficult to separate.[6]
-
The Octanoic Acid Side Chain: This C8 aliphatic chain is relatively non-reactive and chemically robust, contributing primarily to the molecule's hydrophobicity.
The product is chemically stable under standard ambient conditions at room temperature.[7] However, its long-term stability is contingent upon controlling the external factors detailed below.
Key Factors Influencing Stability and Degradation
The longevity of this compound is dictated by a combination of environmental factors. Understanding the causality behind these factors is key to implementing effective storage strategies.
Temperature
Kinetic processes, including hydrolytic and elimination reactions, are accelerated at higher temperatures. While the solid compound is stable for short periods at ambient temperature, long-term storage requires refrigeration.[8]
-
Rationale: Lowering the temperature to the recommended -20°C significantly reduces the rate of potential degradation reactions. For extended storage (over a year), -80°C is preferable as it further minimizes molecular motion and chemical reactivity.[9][10]
Moisture (Hygroscopicity)
Fmoc-amino acids, like many lyophilized biochemicals, can be hygroscopic. Absorbed moisture can act as a nucleophile and a transport medium for catalysts, facilitating degradation.
-
Causality: Water can hydrolyze the carbamate bond, although this is generally slow without a catalyst. More critically, moisture can absorb atmospheric CO2 to form carbonic acid, creating a localized acidic microenvironment, or it can facilitate the action of trace basic impurities, leading to premature Fmoc group cleavage. Preventing moisture ingress is paramount.[8]
pH and Chemical Contamination
The Fmoc group is defined by its sensitivity to basic conditions.[11] Exposure to even weak bases can initiate its removal.[5] Conversely, while generally stable to acid, prolonged exposure to strong acids can lead to unwanted side reactions.[12]
-
Mechanism of Basic Degradation: The deprotection process is a classic β-elimination reaction. A base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine via a transient carbamic acid. In storage, trace contaminants of bases (e.g., residual amines from synthesis) can catalyze this process over time.
-
Acidic Contamination: Trace acidic impurities, such as acetic acid from residual synthesis solvents like ethyl acetate, can cause issues during SPPS by acting as termination reagents, capping the growing peptide chain.[13]
Light and Oxygen
While the octanoic acid side chain is not particularly susceptible to oxidation, the aromatic fluorenyl ring system can be sensitive to photo-oxidation over long periods.
-
Rationale: Storing the compound in the dark, typically in an amber vial or within a secondary opaque container, minimizes exposure to UV radiation and prevents the formation of photo-oxidative byproducts.[10] Purging the container with an inert gas like argon or nitrogen displaces oxygen and moisture, further protecting the compound.[14]
Potential Degradation Pathways
Understanding the potential chemical transformations this compound can undergo is crucial for troubleshooting and quality control.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 9. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 11. youtube.com [youtube.com]
- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. peptide.com [peptide.com]
Mastering the Integration of Lipophilic Functionality: A Technical Guide to Fmoc-2-aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of pharmacological profiles. Among these, Fmoc-2-aminooctanoic acid stands out as a critical building block for introducing lipophilicity, a parameter that profoundly influences a peptide's membrane permeability, metabolic stability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview for the successful utilization of commercially available this compound. We will navigate the complexities of supplier selection, delve into the nuances of its physicochemical properties, present detailed protocols for its efficient incorporation via Solid-Phase Peptide Synthesis (SPPS), and outline robust analytical methods for quality control. This document serves as a field-proven manual, blending established chemical principles with practical insights to empower researchers in harnessing the full potential of this versatile amino acid.
Introduction: The Role of Controlled Lipophilicity in Peptide Therapeutics
Peptide therapeutics often grapple with challenges of poor membrane penetration and rapid enzymatic degradation. A well-established strategy to overcome these hurdles is to increase the lipophilicity of the peptide backbone. This compound, with its six-carbon aliphatic side chain, offers a precise and modular approach to augmenting the hydrophobic character of a peptide. Unlike terminal lipid modifications, its incorporation within the peptide sequence can influence local secondary structure and receptor interactions in unique ways. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group ensures seamless integration into standard automated and manual SPPS workflows, making it an accessible tool for both academic and industrial laboratories.[1]
Commercial Landscape: Sourcing High-Quality this compound
The success of any peptide synthesis hinges on the quality of the starting materials. For this compound, several reputable suppliers offer this reagent, typically with purities exceeding 95%. When selecting a supplier, it is imperative to look beyond the listed purity and scrutinize the accompanying analytical documentation.
Key Supplier Selection Criteria:
-
Comprehensive Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should include not just purity by HPLC, but also confirmation of identity by Mass Spectrometry and/or NMR.[2][3] Some suppliers provide access to these spectral data directly on their websites.[2]
-
Batch-to-Batch Consistency: For ongoing research and development projects, inquire about the supplier's quality management system and their ability to ensure consistency between different lots.
-
Availability of Enantiomers: Both the (S) and (R) forms (Fmoc-L-2-aminooctanoic acid and Fmoc-D-2-aminooctanoic acid, respectively) are commercially available. Ensure you are purchasing the correct stereoisomer for your application.[2]
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Typical Purity | Available Forms | CAS Number (L-form) | Noteworthy Information |
| Advanced ChemBlocks | >95% | L-form ((2S)) | 888725-91-5 | Provides online access to HNMR, HPLC, and CoA documents.[2] |
| Santa Cruz Biotechnology | N/A | L-form | Not specified | Offered as a biochemical for proteomics research.[3][4] |
| Anaspec | >95% | L-form | 197384-29-5 | Marketed as an unusual amino acid for peptide synthesis.[5] |
| MilliporeSigma (Ambeed) | >95% | D-form ((2R)) | 888725-90-4 | Provides detailed physical properties and safety information. |
Note: This table is not exhaustive but represents a selection of established suppliers. Researchers should always perform their own due diligence.
Physicochemical Properties and Handling
Understanding the behavior of this compound is crucial for its effective use. Its long aliphatic side chain dominates its properties, rendering it highly hydrophobic.
-
Molecular Formula: C₂₃H₂₇NO₄
-
Molecular Weight: 381.47 g/mol
-
Appearance: Typically a white to off-white solid.
-
Solubility: The hydrophobicity of the octanoic side chain significantly impacts solubility. While it is generally soluble in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), achieving high concentrations can be challenging.[6][7] In some cases, gentle warming or the addition of a co-solvent like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) may be necessary to achieve complete dissolution, especially for automated synthesizer setups.[6][8]
-
Storage: Store in a cool, dry place, typically at 2-8°C, and protected from light to maintain stability.
Integration into SPPS: A Workflow for Success
The primary challenge in incorporating this compound is overcoming the increased potential for peptide aggregation on the solid support, a common issue with hydrophobic residues.[6] This aggregation can hinder both the deprotection and coupling steps, leading to deletion sequences and truncated products. The following workflow is designed to mitigate these risks.
The SPPS Cycle for this compound
The following diagram illustrates the key steps for incorporating a hydrophobic amino acid like 2-aminooctanoic acid into a growing peptide chain.
Caption: Workflow for the incorporation of this compound (Aoa) via SPPS.
Detailed Experimental Protocol: Manual Coupling
This protocol provides a robust method for the manual incorporation of this compound, emphasizing strategies to ensure high coupling efficiency.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-2-aminooctanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous SPPS-grade DMF
-
Anhydrous SPPS-grade DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-L-2-aminooctanoic acid (3 equivalents relative to resin loading) in a minimal amount of DMF. Gentle warming (to ~37°C) or sonication may be required.[6]
-
Add HATU (2.9 equivalents) to the amino acid solution.
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes. The solution should remain clear.[9]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature. Due to the steric bulk and hydrophobicity, a standard coupling time of 1-2 hours is recommended.[9]
-
-
Monitoring and Recoupling:
-
After the initial coupling time, take a small sample of resin beads and perform a Kaiser test.
-
A negative Kaiser test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution for an additional 1-2 hours. Do not simply extend the time of the first coupling, as the activated species has a finite lifetime.
-
-
Washing:
-
Once a negative Kaiser test is achieved, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove all soluble reagents and byproducts.
-
Causality and Best Practices:
-
Choice of Coupling Reagent: For sterically hindered or hydrophobic amino acids, aminium-based reagents like HATU are demonstrably superior to carbodiimides (e.g., DIC) or other phosphonium reagents like HBTU.[9][10][11] HATU forms a highly reactive OAt-ester that more effectively overcomes the steric hindrance and reduces the risk of racemization.[9][12]
-
Solvent Environment: While DMF is the workhorse of SPPS, for sequences rich in hydrophobic residues, switching to or using a co-solvent like NMP can be beneficial. NMP has a higher solvating power for hydrophobic peptides and can help disrupt on-resin aggregation.[6][7]
-
Double Coupling: Proactively performing a double coupling for this compound is a prudent strategy, especially when it is being added to another hydrophobic residue.
-
Elevated Temperature: The use of microwave peptide synthesizers, which operate at elevated temperatures (e.g., 70-90°C), can significantly improve coupling efficiency for difficult sequences by providing the energy to overcome kinetic barriers and disrupt secondary structures.[13]
Quality Control: Ensuring Successful Incorporation
Post-synthesis, it is critical to verify the successful incorporation of the aminooctanoic acid residue and the overall purity of the crude peptide. The primary tools for this analysis are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
RP-HPLC Analysis
The introduction of 2-aminooctanoic acid will significantly increase the hydrophobicity of the peptide, leading to a longer retention time on a C18 RP-HPLC column compared to its unmodified counterpart.
-
Methodology: A typical analytical run would involve a linear gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).
-
Expected Outcome: When analyzing the crude product, the main peak should correspond to the desired full-length peptide. The presence of significant early-eluting peaks might indicate truncated sequences resulting from incomplete coupling of the hydrophobic residue. A peak tailing might also be observed due to the hydrophobic nature of the peptide interacting strongly with the column stationary phase.[14]
Mass Spectrometry (MS) Verification
MS is essential for confirming that the correct mass has been added to the peptide chain.
-
Methodology: Electrospray Ionization (ESI) MS is commonly coupled with LC (LC-MS) for peptide analysis.
-
Expected Outcome: The molecular weight of the peptide will increase by 141.13 Da for each 2-aminooctanoic acid residue incorporated (the mass of the residue, C₈H₁₅NO, minus the mass of water). The observed mass spectrum should show a clear peak corresponding to the calculated molecular weight of the target peptide.
Table 2: Expected Mass Increase from 2-Aminooctanoic Acid Incorporation
| Component | Formula | Monoisotopic Mass (Da) |
| 2-Aminooctanoic Acid | C₈H₁₇NO₂ | 159.13 |
| Incorporated Residue | -NH-CH(C₆H₁₃)-CO- | 141.13 |
Application Case Study: Enhancing Membrane Interaction
Conclusion
This compound is a powerful tool in the arsenal of the peptide chemist. While its hydrophobic nature presents challenges, particularly concerning on-resin aggregation, these can be reliably overcome through the strategic selection of high-quality reagents, optimized coupling protocols utilizing potent activators like HATU, and diligent in-process monitoring. By understanding the underlying chemical principles and adhering to the best practices outlined in this guide, researchers can confidently incorporate this valuable building block to synthesize novel peptides with tailored lipophilicity, paving the way for the next generation of peptide-based therapeutics and advanced biomaterials.
References
- 1. genscript.com [genscript.com]
- 2. Fmoc-(2S)-2-Amino-octanoic acid 95% | CAS: 888725-91-5 | AChemBlock [achemblock.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. This compound - 1 g [anaspec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research Portal [scholarship.miami.edu]
A Technical Guide to the Spectral Analysis of Fmoc-2-aminooctanoic Acid
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for N-α-Fmoc-2-aminooctanoic acid, a crucial building block in peptide synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights to facilitate the characterization and quality control of this important amino acid derivative.
Introduction to Fmoc-2-aminooctanoic Acid in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for mild deprotection conditions, preserving the integrity of sensitive peptide sequences.[1] this compound, an unnatural amino acid with a C6 alkyl side chain, is incorporated into peptides to introduce hydrophobicity, modulate biological activity, and probe structure-activity relationships. Accurate spectral characterization is paramount to ensure the purity and identity of this reagent, thereby guaranteeing the fidelity of the synthesized peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of its molecular structure.
¹H NMR Spectroscopy: A Proton Roadmap
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the Fmoc group, the amino acid backbone, and the octanoic acid side chain. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Expected ¹H NMR Chemical Shifts (Predicted)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Fmoc Aromatic Protons | 7.70 - 7.80 | d | 2H | Protons adjacent to the fused ring system, deshielded. |
| Fmoc Aromatic Protons | 7.55 - 7.65 | d | 2H | |
| Fmoc Aromatic Protons | 7.30 - 7.45 | m | 4H | |
| Amide NH | 5.1 - 5.4 | d | 1H | Chemical shift and coupling can be solvent and concentration dependent.[2] |
| Fmoc CH | 4.20 - 4.30 | t | 1H | Benzylic proton of the Fmoc group. |
| Fmoc CH₂ | 4.35 - 4.50 | d | 2H | Diastereotopic protons adjacent to the Fmoc CH. |
| α-CH | 4.10 - 4.25 | m | 1H | Methine proton at the chiral center of the amino acid.[3] |
| β-CH₂ | 1.60 - 1.80 | m | 2H | Methylene group of the octanoic acid side chain. |
| Side Chain (CH₂)₄ | 1.20 - 1.40 | m | 8H | Methylene groups of the octanoic acid side chain. |
| Terminal CH₃ | 0.85 - 0.95 | t | 3H | Methyl group of the octanoic acid side chain. |
| Carboxylic Acid OH | 10.0 - 12.0 | br s | 1H | Broad signal, may not be observed depending on solvent and concentration. |
Expertise in Interpretation:
-
The aromatic region (7.30-7.80 ppm) is characteristic of the Fmoc group and its predictable pattern of doublets and multiplets is a key identifier.[4][5]
-
The coupling between the amide proton (NH) and the α-proton (α-CH) provides valuable information about the backbone conformation.
-
The chemical shifts of the aliphatic side chain protons will follow a predictable pattern, with the terminal methyl group appearing at the most upfield position.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative number of protons.
Diagram of ¹H NMR Acquisition Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Due to the natural abundance of ¹³C, longer acquisition times are typically required.
Expected ¹³C NMR Chemical Shifts (Predicted)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid C=O | 175 - 178 | Deshielded due to the electronegative oxygen atoms.[6] |
| Urethane C=O | 155 - 157 | Carbonyl of the Fmoc protecting group. |
| Fmoc Aromatic C | 143 - 144 | Quaternary carbons of the fluorene ring. |
| Fmoc Aromatic CH | 141 - 142 | |
| Fmoc Aromatic CH | 127 - 128 | |
| Fmoc Aromatic CH | 125 - 126 | |
| Fmoc Aromatic CH | 119 - 120 | |
| Fmoc CH₂ | 66 - 68 | Methylene carbon of the Fmoc group. |
| α-C | 53 - 56 | Alpha-carbon of the amino acid.[7][8] |
| Fmoc CH | 47 - 48 | Methine carbon of the Fmoc group. |
| β-C | 31 - 33 | Beta-carbon of the octanoic acid side chain. |
| Side Chain CH₂ | 28 - 30 | |
| Side Chain CH₂ | 25 - 27 | |
| Side Chain CH₂ | 22 - 24 | |
| Terminal CH₃ | 13 - 15 | Methyl carbon of the octanoic acid side chain. |
Expertise in Interpretation:
-
The carbonyl carbons of the carboxylic acid and the urethane will appear at the most downfield positions.
-
The aromatic region will show a cluster of signals corresponding to the fluorene ring system.
-
The aliphatic region will display signals for the amino acid backbone and the octanoic acid side chain, with the terminal methyl group being the most upfield signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of solvent) to compensate for the low natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe on a 100 MHz or higher spectrometer.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) to ensure all carbons are observed.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.
Expected IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3300 - 2500 | O-H | Stretching (Carboxylic Acid) | Broad |
| ~3300 | N-H | Stretching (Amide) | Medium |
| 3100 - 3000 | C-H | Stretching (Aromatic) | Medium |
| 2950 - 2850 | C-H | Stretching (Aliphatic) | Strong |
| ~1740 | C=O | Stretching (Urethane) | Strong |
| ~1710 | C=O | Stretching (Carboxylic Acid) | Strong |
| ~1530 | N-H | Bending (Amide II) | Medium |
| 1500 - 1400 | C=C | Stretching (Aromatic) | Medium |
Expertise in Interpretation:
-
The broad O-H stretch of the carboxylic acid is a key feature.
-
The two distinct C=O stretching bands for the urethane and the carboxylic acid are crucial for confirming the presence of both functionalities.[9]
-
The N-H stretch and bend confirm the presence of the amide linkage.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment or the pure KBr pellet. Then, collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and purity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Expected Mass Spectrometry Data (ESI-MS)
| Ion | m/z (calculated) | Notes |
| [M+H]⁺ | 382.20 | Protonated molecular ion (positive ion mode). |
| [M-H]⁻ | 380.18 | Deprotonated molecular ion (negative ion mode). |
| [M+Na]⁺ | 404.18 | Sodium adduct, commonly observed. |
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural confirmation. Key expected fragment ions include:
-
Loss of the Fmoc group: A characteristic fragmentation pathway for Fmoc-protected amino acids is the loss of the fluorenylmethoxy group, often observed as a neutral loss or the formation of the dibenzofulvene cation.[10]
-
Cleavage of the amino acid side chain: Fragmentation of the octanoic acid side chain can occur, leading to a series of ions separated by 14 Da (CH₂).[11]
-
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid terminus is a common fragmentation pathway.
Diagram of ESI-MS Fragmentation
Caption: Predicted fragmentation of this compound in ESI-MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Setup: Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.
-
MS/MS Analysis: Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, the functional group identification of IR, and the molecular weight and fragmentation data from MS, researchers can confidently verify the identity and purity of this essential building block for peptide synthesis. Adherence to the detailed protocols and an understanding of the underlying principles of spectral interpretation are critical for ensuring the quality of synthetic peptides and the reliability of subsequent research and development efforts.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-OSu(82911-69-1) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FMOC-Ala-OH(35661-39-3) IR Spectrum [chemicalbook.com]
- 10. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to Fmoc-2-Aminooctanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-2-aminooctanoic acid is a non-canonical amino acid that has garnered significant interest in the field of peptide chemistry and drug development. Its defining feature, a C6 aliphatic side chain, imparts unique lipophilic properties to peptides, influencing their structure, bioactivity, and therapeutic potential. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, designed to equip researchers with the knowledge required for its effective utilization. We will delve into its physicochemical properties, provide detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), address potential challenges such as steric hindrance and aggregation, and explore its applications in enhancing the potency of antimicrobial peptides and in the broader context of lipopeptide development.
Introduction
The functional diversity of peptides is greatly expanded by the incorporation of non-canonical amino acids. Among these, derivatives with lipophilic side chains are of particular interest for their ability to modulate the physicochemical properties of peptides, thereby enhancing their therapeutic potential.[1] this compound, with its six-carbon aliphatic side chain, serves as a valuable building block for introducing controlled lipophilicity into peptide sequences. This modification can lead to improved membrane permeability, enhanced protein-protein interactions, and increased metabolic stability.[1][2]
This guide will serve as a detailed resource for scientists working with this compound, providing both foundational knowledge and practical insights into its application.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and use in peptide synthesis.
Chemical Structure and General Properties
The structure of this compound consists of a central alpha-carbon bonded to a carboxylic acid, an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a hexyl side chain.
Caption: General structure of this compound.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C23H27NO4 | [3] |
| Molecular Weight | 381.47 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Chirality | Available as (S) and (R) enantiomers | [3] |
| CAS Number (S-enantiomer) | 888725-91-5 | |
| CAS Number (R-enantiomer) | 888725-90-4 | [3] |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical factor in SPPS, influencing the efficiency of coupling reactions. The bulky, hydrophobic Fmoc group generally imparts good solubility in common organic solvents used in peptide synthesis.
Table 2: Estimated Solubility of this compound in Common SPPS Solvents
| Solvent | Abbreviation | Polarity | Estimated Solubility | Rationale / Notes |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | Standard solvent for SPPS; effectively solvates the peptide-resin and Fmoc-amino acids. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | Often used as an alternative to DMF, particularly for "difficult" sequences, due to its strong solvating properties. |
| Dichloromethane | DCM | Non-polar | Moderately Soluble | Commonly used for resin swelling and washing. |
| Tetrahydrofuran | THF | Polar Aprotic | Sparingly to Moderately Soluble | Used in some greener SPPS protocols, but may have lower solvating power for some Fmoc-amino acids. |
| Acetonitrile | ACN | Polar Aprotic | Sparingly Soluble | Primarily used in the mobile phase for HPLC purification rather than as a coupling solvent. |
Note: The solubility estimations are based on the general behavior of Fmoc-protected amino acids and the lipophilic nature of the octanoic acid side chain. Empirical determination is recommended for specific applications.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm, and the CH and CH2 protons of the fluorenyl group between 4.2 and 4.5 ppm). The aliphatic protons of the octanoic acid side chain will appear in the upfield region (approximately 0.8 to 1.8 ppm), with the alpha-proton appearing as a multiplet around 4.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the Fmoc protecting group (around 175 and 156 ppm, respectively). The aromatic carbons of the fluorenyl group will resonate in the 120-145 ppm region, while the aliphatic carbons of the octanoic acid side chain will appear in the upfield region (14-40 ppm).
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide (around 3300 cm⁻¹), the C=O stretching of the carboxylic acid and the urethane of the Fmoc group (in the range of 1650-1750 cm⁻¹), and the C-H stretching of the aliphatic side chain (2850-2960 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak [M+H]⁺ at approximately 382.2 m/z. Common fragmentation patterns would involve the loss of the Fmoc group.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its incorporation into peptide chains using Fmoc-based SPPS.[4] This section provides a detailed experimental protocol and discusses potential challenges.
General Workflow of Fmoc-SPPS
The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS.
Caption: General workflow for Fmoc-SPPS.
Detailed Protocol for Coupling this compound
Due to the potential for steric hindrance from the C6 aliphatic side chain, the choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagent (e.g., HATU, HCTU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents).
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.[5]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling is recommended.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection step, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to obtain the crude peptide.
-
Overcoming Potential Challenges
Steric Hindrance: The bulky aliphatic side chain of 2-aminooctanoic acid can potentially hinder the coupling reaction. To mitigate this:
-
Use of Potent Coupling Reagents: Reagents such as HATU, HCTU, and PyBOP are highly effective for coupling sterically hindered amino acids.[5]
-
Double Coupling: If the initial coupling is incomplete, repeating the coupling step with a fresh solution of activated amino acid can drive the reaction to completion.[5]
-
Increased Reaction Time and Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature (e.g., with microwave assistance) can improve coupling efficiency.[6]
Peptide Aggregation: The hydrophobic nature of the octanoic acid side chain can promote inter-chain aggregation of the growing peptide on the solid support, leading to incomplete coupling and deprotection steps.[7] Strategies to overcome aggregation include:
-
Use of "Magic Mixtures" or Chaotropic Salts: Incorporating solvents like DMSO or salts such as LiCl into the coupling and deprotection solutions can help disrupt secondary structures.[6]
-
Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of aggregation.[7]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic positions in the peptide sequence can disrupt the formation of β-sheets.[8]
Advanced Applications of this compound
The incorporation of 2-aminooctanoic acid can significantly enhance the biological activity and therapeutic potential of peptides, particularly in the development of antimicrobial agents and lipopeptides for improved drug delivery.
Enhancing Antimicrobial Potency
A key application of this compound is in the lipidation of antimicrobial peptides (AMPs). The addition of a lipid moiety can increase the peptide's affinity for bacterial membranes, leading to enhanced antimicrobial activity.
A study by Almahboub et al. demonstrated that the C- and N-terminal modification of a lactoferricin B-derived antimicrobial peptide with 2-aminooctanoic acid resulted in up to a 16-fold improvement in antibacterial activity.[9][10] The C-terminally modified peptide, in particular, showed significantly lower minimum inhibitory concentrations (MICs) against a range of bacteria, including E. coli and S. aureus.[10]
Caption: Lipidation of antimicrobial peptides with 2-aminooctanoic acid.
Development of Lipopeptides for Drug Delivery
Lipidation is a well-established strategy to improve the pharmacokinetic properties of peptide drugs.[11] The attachment of a fatty acid, such as octanoic acid, can:
-
Prolong Half-life: By promoting binding to serum albumin, which acts as a carrier and protects the peptide from rapid clearance.[2]
-
Enhance Membrane Permeability: The increased lipophilicity facilitates the passage of the peptide across cellular membranes, improving its bioavailability.[2]
-
Improve Drug Delivery: Lipidated peptides can self-assemble into nanostructures, such as micelles, which can encapsulate other therapeutic agents for targeted delivery.[12]
The use of this compound provides a straightforward method for introducing a defined lipid component into a peptide sequence during SPPS, enabling the rational design of lipopeptides with tailored drug delivery properties.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures for chemical reagents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable building block for the synthesis of modified peptides with enhanced lipophilicity. Its incorporation can significantly improve the biological activity and pharmacokinetic profile of peptides, making it a powerful tool in drug discovery and development. By understanding its physicochemical properties, optimizing its use in SPPS, and leveraging its potential in applications such as antimicrobial peptide design and lipopeptide-based drug delivery, researchers can unlock new possibilities in the creation of novel and effective therapeutic agents.
References
- 1. Converting peptides into drug leads by lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 3. Fmoc-(2R)-2-Amino-octanoic acid 95% | CAS: 888725-90-4 | AChemBlock [achemblock.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. medindia.net [medindia.net]
- 10. Application Research of Lipid Modification in Oral Delivery of Peptide Drugs - Oreate AI Blog [oreateai.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Safe Handling and Application of Fmoc-2-aminooctanoic Acid
Publication Date: January 6, 2026
Abstract
This compound is a non-canonical, fluorenylmethoxycarbonyl (Fmoc)-protected amino acid integral to the synthesis of modified peptides in drug discovery and materials science. Its aliphatic side chain introduces unique hydrophobic properties into peptide sequences. As with all specialized chemical reagents, a comprehensive understanding of its properties, hazards, and handling requirements is paramount to ensure both personnel safety and experimental integrity. This guide provides an in-depth framework for researchers, scientists, and drug development professionals, detailing critical safety protocols, risk mitigation strategies, and best practices for its application in Solid-Phase Peptide Synthesis (SPPS). The causality behind each procedural step is explained to empower users with the knowledge to handle this compound with confidence and precision.
Section 1: Compound Profile and Physicochemical Properties
This compound is a synthetic amino acid derivative. The Fmoc group serves as a temporary protecting group for the α-amine, which is stable under acidic and neutral conditions but readily cleaved by a mild base, typically a piperidine solution. This orthogonality is fundamental to its utility in modern peptide synthesis.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₇NO₄ | [2][3] |
| Molecular Weight | 381.46 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | General observation |
| Typical Purity | ≥95% | [4][5] |
| Storage Temperature | 2-8°C or -20°C, sealed in a dry, inert atmosphere | [6] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | [1] |
| CAS Numbers | (S)-form: 888725-91-5(R)-form: 888725-90-4 | [4][5] |
Section 2: Hazard Identification and Core Safety Directives
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally published, data from structurally similar Fmoc-amino acids and the D-enantiomer provide a strong basis for a robust risk assessment.[6][7][8] The primary hazards are associated with its physical form as a fine powder and its potential as a chemical irritant.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[6][8]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[8]
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood. This is not merely a recommendation but a critical safety requirement.
-
Causality: A fume hood prevents the inhalation of fine particulates, which can cause respiratory tract irritation.[8] It also contains any dust generated during weighing and transfer, preventing contamination of the laboratory environment and protecting personnel who are not directly involved in the procedure.
Personal Protective Equipment (PPE): A Mandate for Safe Handling
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[7] A risk assessment should always precede handling to ensure PPE is adequate for the scale and specifics of the procedure.[7]
-
Eye and Face Protection: ANSI Z87.1-compliant safety goggles are required to protect against airborne dust and accidental splashes of solvent.[7] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[7]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[7] Ensure gloves are compatible with the solvents being used (e.g., DMF). Immediately remove and replace gloves if they become contaminated.[7]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[7]
-
Respiratory Protection: When weighing the powder, a NIOSH-approved respirator or dust mask is strongly recommended, even within a fume hood, to minimize inhalation risk.[7]
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to strict protocols is essential for maintaining the chemical's integrity and ensuring user safety.
Storage and Stability
This compound is sensitive to moisture.
-
Protocol: Store the compound in a tightly sealed, light-resistant container at the recommended temperature (2-8°C or -20°C).[6] The storage area must be dry. For long-term storage, placing the container within a desiccator is best practice.
-
Causality: Improper storage can lead to hydrolysis of the Fmoc group or degradation of the amino acid, compromising the quality of subsequent peptide syntheses and leading to failed experiments.
Spill and Exposure Management
Accidents must be handled swiftly and correctly.
-
Spill Protocol (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently sweep or vacuum the spilled solid into a designated hazardous waste container. Crucially, avoid generating dust. [9]
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical advice.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Section 4: Application Protocol: this compound in SPPS
This section details the workflow for incorporating this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).[7][11] The process involves two core steps: Fmoc deprotection of the resin-bound peptide and coupling of the new amino acid.
Step-by-Step Experimental Workflow
-
Resin Preparation: Swell the resin in DMF within a reaction vessel for at least 30 minutes.[7][11]
-
Fmoc Deprotection (N-terminal Amine Liberation):
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin. Agitate for 3-5 minutes.[7][12]
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[7]
-
Causality: The Fmoc group is removed via a β-elimination mechanism initiated by the piperidine base.[1] Two treatments ensure the complete deprotection of the N-terminal amine, which is critical for achieving a high yield in the subsequent coupling step. Incomplete deprotection results in deletion sequences.[12]
-
Thoroughly wash the resin with DMF (5-7 times) to completely remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[7]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the solution to initiate the activation of the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
-
Causality: The activating agent converts the amino acid's carboxyl group into a highly reactive ester, which is susceptible to nucleophilic attack by the free N-terminal amine on the resin-bound peptide. This forms the new peptide bond.[13]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Workflow Visualization
The following diagram illustrates the core cycle of Solid-Phase Peptide Synthesis.
Caption: A diagram of the iterative cycle for adding this compound in SPPS.
Section 5: Waste Disposal
All waste generated during the handling and use of this compound must be treated as hazardous chemical waste.[7]
-
Solid Waste: Collect unused compound, contaminated weighing papers, gloves, and pipette tips in a clearly labeled, sealed container for solid hazardous waste.[7]
-
Liquid Waste: All solutions containing the compound, solvents (DMF), and reagents (piperidine solutions, cleavage cocktails) must be collected in a separate, labeled, and sealed container for liquid hazardous chemical waste.[7]
-
Procedure: Follow all institutional, local, and national environmental regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Fmoc-(2S)-2-Amino-octanoic acid 95% | CAS: 888725-91-5 | AChemBlock [achemblock.com]
- 5. Fmoc-(2R)-2-Amino-octanoic acid 95% | CAS: 888725-90-4 | AChemBlock [achemblock.com]
- 6. Fmoc-D-Aoc(2)-OH | 888725-90-4 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
coupling reagents for Fmoc-2-aminooctanoic acid in SPPS
For a sterically demanding residue like Fmoc-Aoa-OH, the choice of coupling reagent is a critical determinant of success. While standard reagents may suffice for simpler amino acids, high-potency activators are generally required. The following table provides a comparative overview of the most suitable reagents.
| Reagent Combination | Type | Key Features & Mechanism | Pros | Cons |
| DIC / OxymaPure® | Carbodiimide + Additive | DIC forms an O-acylisourea intermediate, which is converted to a less racemization-prone and highly reactive Oxyma active ester.[1] | Cost-effective; low racemization potential; byproducts are soluble and easily washed away.[2][3] | Generally slower kinetics than onium salts; may require longer coupling times or double coupling for very difficult sequences. The acidic nature of the combination can potentially cause premature cleavage from highly acid-labile resins like 2-chlorotrityl.[4] |
| HATU / Base | Aminium Salt | Forms a highly reactive OAt-active ester. The nitrogen at the 7-position of the HOAt moiety enhances the ester's reactivity.[5] | Very high coupling efficiency and fast reaction rates, even for hindered amino acids.[5][6] Lower risk of racemization compared to HBTU.[5][6] | Higher cost; can react with the unprotected N-terminus if used in large excess, blocking chain elongation.[7] |
| HCTU / Base | Aminium Salt | Similar to HBTU but the 6-chloro substitution on the benzotriazole ring makes it more reactive. | More reactive and often more efficient than HBTU. Lower cost than HATU. | Can still pose a risk of racemization, though generally low. Less potent than HATU for the most extreme cases of steric hindrance. |
| COMU® / Base | Uronium Salt | Incorporates an Oxyma moiety directly into its structure, leading to a highly reactive uronium salt that requires only one equivalent of base.[8][9][10] | Excellent coupling efficiency, often comparable or superior to HATU.[2][10] Very low racemization, high solubility, and water-soluble byproducts for easier workup.[8][10] Considered a "greener" coupling reagent.[11] | Highest cost among the listed options. |
Experimental Workflow & Protocols
General Workflow for Incorporating Fmoc-Aoa-OH
The successful incorporation of a hindered amino acid requires careful execution and monitoring at the coupling stage. The workflow below illustrates the key decision points in the process.
Caption: Workflow for SPPS incorporating a sterically hindered amino acid.
Protocol A: High-Efficiency Coupling with HATU
This protocol is recommended for maximizing coupling efficiency, especially when dealing with difficult sequences where speed and completeness are paramount.
Materials:
-
Resin with free N-terminal amine
-
Fmoc-2-aminooctanoic acid (Fmoc-Aoa-OH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the resin is swollen and has undergone Fmoc deprotection to expose the free amine. Wash the resin thoroughly with DMF (3-5 times).
-
Activation Solution: In a separate vessel, prepare the activation solution immediately before use. For a 0.1 mmol scale synthesis, dissolve:
-
Fmoc-Aoa-OH (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol) in anhydrous DMF.
-
-
Base Addition: Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated solution to the vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test (see Protocol C) to check for the presence of free primary amines.
-
Decision:
-
Negative Test (Blue resin): The coupling is complete. Proceed to the next cycle.
-
Positive Test (Yellow beads): The coupling is incomplete. Perform a second coupling (re-coupling) by repeating steps 2-5.
-
Protocol B: Robust Coupling with DIC/OxymaPure®
This protocol offers a balance between efficiency and cost and is an excellent non-explosive and safer alternative to methods using HOBt.
Materials:
-
Resin with free N-terminal amine
-
This compound (Fmoc-Aoa-OH)
-
OxymaPure®
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol A, Step 1.
-
Reagent Solution: In a separate vessel, dissolve Fmoc-Aoa-OH (4 equivalents, 0.4 mmol) and OxymaPure® (4 equivalents, 0.4 mmol) in anhydrous DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Immediately add DIC (4 equivalents, 0.4 mmol) to the resin slurry. Agitate the mixture at room temperature.
-
Reaction Time: Allow the coupling to proceed for 2-4 hours. Due to the slightly slower kinetics of carbodiimides compared to onium salts, a longer initial coupling time is recommended.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test (Protocol C).
-
Decision: If the test is positive, a second coupling is recommended.
Protocol C: Monitoring Coupling Completion (Kaiser Test)
The Kaiser test is a qualitative method to detect free primary amines on the resin. A negative result indicates a complete acylation reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the post-coupling wash.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Intense Blue/Purple Beads & Solution: Positive result. Indicates a high concentration of unreacted primary amines. Coupling is incomplete.
-
Colorless/Yellow Beads & Solution: Negative result. Indicates the absence of primary amines. Coupling is complete.
-
Troubleshooting
-
Problem: Persistent positive Kaiser test after initial coupling.
-
Cause: Severe steric hindrance preventing complete reaction.
-
Solution 1 (Re-couple): Immediately perform a second coupling using a fresh solution of activated amino acid. This is often sufficient to drive the reaction to completion.
-
Solution 2 (Switch Reagents): If using DIC/Oxyma, switching to a more potent onium salt like HATU or COMU for the re-coupling step can overcome the energy barrier.
-
Solution 3 (Increase Temperature): For automated synthesizers that allow it, increasing the coupling temperature to 50-75°C can significantly enhance reaction rates. However, this should be done cautiously as it can also increase the risk of racemization.
-
-
Problem: Detection of deletion sequences in final peptide analysis.
-
Cause: Incomplete coupling of Fmoc-Aoa-OH was not detected or addressed during synthesis.
-
Solution 1 (Capping): After an unsuccessful coupling attempt (and before the next deprotection step), cap any unreacted amines with acetic anhydride. This prevents the formation of deletion sequences, making purification of the target peptide easier.
-
Solution 2 (Protocol Optimization): Proactively use a more powerful coupling reagent (HATU, COMU) and extend the coupling time for the Fmoc-Aoa-OH step in future syntheses.
-
-
Problem: Racemization of the 2-aminooctanoic acid residue.
-
Cause: Over-activation of the carboxylic acid, often exacerbated by excess base or prolonged activation times before addition to the resin.
-
Solution 1 (Base Selection): Use a less hindered base like 2,4,6-collidine instead of DIPEA, which has been shown to reduce racemization.[12]
-
Solution 2 (Minimize Pre-activation): Add the activation mixture to the resin immediately after adding the base. Avoid long pre-activation times.
-
Solution 3 (Reagent Choice): Reagents like COMU and combinations like DIC/Oxyma are known for their excellent suppression of racemization.[9][12]
-
Conclusion
The successful incorporation of the sterically hindered this compound is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For maximum efficiency and to minimize deletion products, high-potency onium salts such as HATU and COMU are the recommended choices. A well-balanced and cost-effective alternative is the DIC/OxymaPure® system, which provides excellent results with low racemization, albeit with potentially longer reaction times. In all cases, diligent monitoring of the coupling reaction's completion via methods like the Kaiser test is essential to ensure the synthesis of high-purity peptides. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can confidently utilize Fmoc-Aoa-OH to enhance the therapeutic potential of their peptide candidates.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. digital.csic.es [digital.csic.es]
- 12. mesalabs.com [mesalabs.com]
Application Note: Fmoc Deprotection of 2-Aminooctanoic Acid in Solid-Phase Peptide Synthesis
Abstract & Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is integral to modern solid-phase peptide synthesis (SPPS), prized for its base lability which permits an orthogonal strategy alongside acid-labile side-chain protecting groups.[1][2][3] The removal of the Fmoc group is a critical, repeated step in chain elongation. While standard protocols are robust for many amino acids, non-canonical, hydrophobic residues like 2-aminooctanoic acid introduce specific challenges. The long alkyl side chain of 2-aminooctanoic acid significantly increases the hydrophobicity of the growing peptide, which can lead to on-resin aggregation. This aggregation can shield the N-terminal Fmoc group, leading to poor solvent and reagent accessibility, resulting in incomplete deprotection and the generation of deletion sequences.[1][4][5]
This document provides a comprehensive guide to the Fmoc deprotection of 2-aminooctanoic acid. It details the underlying chemical mechanism, explores critical experimental parameters, presents optimized protocols, and offers troubleshooting strategies tailored to overcome the challenges posed by hydrophobic peptide sequences.
The Mechanism of Fmoc Deprotection
The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1][2][6] This process is efficient and occurs under mild conditions, preserving the integrity of the peptide and its acid-labile components.
The mechanism unfolds in two primary steps:
-
Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[1][2]
-
β-Elimination: This abstraction generates a stabilized carbanion intermediate. The system collapses through β-elimination, cleaving the C-O bond and releasing the free N-terminal amine, carbon dioxide, and a highly electrophilic dibenzofulvene (DBF) intermediate.[1][6][7]
-
DBF Adduct Formation: The liberated DBF is immediately trapped by the excess amine base (piperidine) to form a stable, soluble adduct.[1][2] This scavenging step is crucial; failure to trap the DBF would allow it to react with the newly deprotected peptide amine, causing irreversible chain termination.[1]
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.
Core Principles & Experimental Considerations
The successful deprotection of Fmoc-2-aminooctanoic acid hinges on optimizing conditions to mitigate the effects of hydrophobicity-induced aggregation.
Solvent and Base Selection
-
Solvent: N,N-dimethylformamide (DMF) is the standard solvent due to its excellent resin-swelling and solvating properties.[1][7] For particularly difficult or aggregation-prone sequences, N-methyl-2-pyrrolidone (NMP) can be a superior alternative as it is a better solvent for disrupting secondary structures.[1][4]
-
Base: A solution of 20% (v/v) piperidine in DMF is the gold standard for Fmoc deprotection.[1][7][8][9] This concentration provides a sufficient excess of base to drive the reaction to completion and efficiently scavenge the DBF byproduct. While alternatives exist, they are often employed for specific circumstances (e.g., reducing aspartimide formation).[10][11] For routine synthesis involving hydrophobic residues, optimizing the standard piperidine protocol is typically the most effective approach.
Reaction Kinetics and Optimization
Standard deprotection protocols often involve a two-step treatment: a short initial treatment (1-3 minutes) followed by a longer second treatment (5-20 minutes).[1][12] The rationale is to wash away the initial DBF-piperidine adduct, which can potentially hinder subsequent reagent access.
For hydrophobic residues like 2-aminooctanoic acid, incomplete deprotection is a primary concern. Kinetic studies show that while many amino acids are fully deprotected within 3-5 minutes using 20% piperidine, aggregation can significantly slow this rate.[13][14][15]
Key Optimization Parameters:
-
Time: Extend the duration of the second piperidine treatment. For sequences containing multiple hydrophobic residues, extending the deprotection time to 15-30 minutes may be necessary.
-
Temperature: While microwave-assisted SPPS can accelerate deprotection, it may also increase the risk of side reactions like racemization, particularly for sensitive residues like Cys and His.[1][11][16] For 2-aminooctanoic acid, racemization at the alpha-carbon is less of a concern, but thermal optimization should still be approached with caution.
-
Agitation: Ensure continuous and efficient agitation of the resin slurry to maximize reagent contact with all resin beads.
Managing On-Resin Aggregation
Aggregation of the growing peptide chain is the most significant challenge when incorporating 2-aminooctanoic acid.[4][5] This phenomenon can be mitigated by:
-
Using NMP: As mentioned, NMP is more effective than DMF at disrupting inter- and intra-chain hydrogen bonding.[1][4]
-
Sonication: Applying gentle sonication during the deprotection step can help break up resin clumps and improve reagent penetration.[4]
-
Lower Resin Loading: Using a resin with a lower initial substitution (e.g., 0.2-0.4 mmol/g) can increase the distance between peptide chains, reducing the likelihood of aggregation.
Monitoring Deprotection Completeness
Verifying the complete removal of the Fmoc group before proceeding to the next coupling step is essential to prevent the formation of deletion peptides.
-
UV-Vis Spectrophotometry (Quantitative): The DBF-piperidine adduct has a distinct UV absorbance maximum around 301 nm (ε ≈ 7800 M⁻¹cm⁻¹).[1] By collecting the piperidine filtrate and measuring its absorbance, one can quantify the amount of Fmoc group cleaved, which should correspond to the resin's theoretical loading. This is an excellent method for real-time monitoring and troubleshooting.
-
Kaiser Test (Qualitative): The Kaiser (ninhydrin) test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin after deprotection.[1][17] A positive result (deep blue beads) confirms that the Fmoc group has been successfully removed, leaving the N-terminal amine ready for the next coupling reaction.
Experimental Protocols
The following protocols provide a robust starting point for the Fmoc deprotection of 2-aminooctanoic acid. Optimization, particularly of reaction time, may be required based on the specific sequence.
Caption: General workflow for one cycle of Fmoc-SPPS deprotection.
Protocol 1: Standard Fmoc Deprotection
Materials:
-
This compound-loaded resin in a reaction vessel.
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.
-
Washing Solvent: High-purity, amine-free DMF.
-
Inert gas (Nitrogen or Argon) for agitation.
Procedure:
-
Resin Swelling: If starting from dry resin, swell the resin in DMF (approx. 10 mL per gram) for 30-60 minutes. Drain the solvent.
-
Initial DMF Wash: Wash the resin with DMF (3x resin volume) for 1 minute per wash to remove any storage solution. Drain the solvent completely after the final wash.
-
First Deprotection Treatment: Add the 20% piperidine/DMF solution to the resin, ensuring the beads are fully submerged. Agitate the slurry via nitrogen bubbling or orbital shaking for 3 minutes at room temperature.[1]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection Treatment: Add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for 10-20 minutes. For sequences with high hydrophobicity, extend this time to 30 minutes.
-
Drain: Drain the deprotection solution.
-
Final Washes: Wash the resin thoroughly with DMF (5-7 times, 1 minute per wash) to remove all residual piperidine and the DBF-piperidine adduct. Complete removal of the base is critical for the subsequent coupling step.
-
Confirmation: Perform a qualitative test (see Protocol 3: Kaiser Test) on a small sample of beads to confirm the presence of free primary amines before proceeding to coupling.
Protocol 2: Quantitative Monitoring by UV-Vis Spectrophotometry
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvette (1 cm path length)
-
Volumetric flasks
-
DMF (for dilution)
Procedure:
-
Collect Filtrate: Following the second deprotection step (Protocol 1, Step 6), collect all the piperidine/DMF washes into a single volumetric flask of known volume (e.g., 25 or 50 mL).
-
Dilute to Volume: Dilute the collected filtrate to the mark with DMF and mix thoroughly. Further serial dilution may be required to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure Absorbance: Measure the absorbance of the final diluted solution at ~301 nm against a DMF blank.
-
Calculate Resin Loading: Use the Beer-Lambert law to determine the concentration and subsequently the total moles of cleaved Fmoc group.
-
Formula: Loading (mmol/g) = (A × V × DF) / (ε × l × m)
-
Where:
-
A = Absorbance at 301 nm
-
V = Volume of the volumetric flask (L)
-
DF = Dilution factor (if any)
-
ε = Molar extinction coefficient of DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[13]
-
l = Path length of the cuvette (cm, typically 1)
-
m = Initial mass of the dry resin (g)
-
-
Protocol 3: Qualitative Confirmation with the Kaiser Test
Materials:
-
Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol
-
Kaiser Test Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
-
Small glass test tube and a heat source.
Procedure:
-
Sample Resin: After the final DMF wash (Protocol 1, Step 7), remove a small sample of resin beads (5-10 mg).
-
Add Reagents: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads in the test tube.[1]
-
Heat: Heat the tube at 100-120°C for 3-5 minutes.
-
Observe Color:
-
Positive Result (Deprotection Complete): The resin beads and/or the solution turn a deep blue (Prussian blue), indicating the presence of free primary amines.
-
Negative Result (Deprotection Incomplete): The beads and solution remain yellow or colorless, indicating the N-terminus is still Fmoc-protected.
-
Troubleshooting Incomplete Deprotection
A negative or weak positive Kaiser test indicates a problem with the deprotection step. The following decision tree outlines common causes and corrective actions.
Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.
Summary of Deprotection Conditions
| Parameter | Standard Condition | Optimized for 2-Aminooctanoic Acid | Rationale |
| Base/Solvent | 20% Piperidine in DMF | 20% Piperidine in DMF or NMP | NMP is superior for disrupting aggregation in difficult sequences.[1][4] |
| Time (Treatment 1) | 1-3 minutes | 3 minutes | Standard initial treatment to remove bulk adduct. |
| Time (Treatment 2) | 5-15 minutes | 20-30 minutes (or longer) | Extended time is required to allow the base to penetrate aggregated peptide-resin.[13][14] |
| Temperature | Room Temperature | Room Temperature | Avoids potential side reactions unless aggregation is severe and other methods fail. |
| Monitoring | Kaiser Test | Kaiser Test and/or UV-Vis | Quantitative UV-Vis is highly recommended to track efficiency with problematic sequences.[1][17] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 12. peptide.com [peptide.com]
- 13. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of Fmoc-2-Aminooctanoic Acid into Antimicrobial Peptides
Introduction: Enhancing Antimicrobial Peptides through Strategic Lipidation
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel therapeutic agents.[1] Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics due to their broad-spectrum activity and distinct mechanisms of action that are less prone to inducing resistance.[2][3] However, the therapeutic application of native AMPs is often hampered by limitations such as susceptibility to proteolytic degradation, a short in-vivo half-life, and suboptimal pharmacokinetic properties.[4][5][6]
A highly effective strategy to overcome these limitations is lipidation—the covalent attachment of a fatty acid chain to the peptide.[6][7] This modification enhances the peptide's hydrophobic character, which can significantly boost its antimicrobial potency by promoting stronger interactions with the lipid bilayers of bacterial membranes.[4][8] Lipidation has been shown to broaden the activity spectrum, increase stability, and improve the overall therapeutic profile of AMPs.[5][9]
Traditionally, lipidation is achieved by acylating the N-terminus or a lysine side chain of a completed peptide. This guide, however, focuses on a more integrated and versatile approach: the direct incorporation of a lipidated amino acid building block, Fmoc-2-aminooctanoic acid (Fmoc-Aoa-OH), during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method allows for precise placement of the C8 acyl chain at any position within the peptide sequence, offering unparalleled control over the final molecule's amphipathicity and structure. The use of 2-aminooctanoic acid provides a fatty acid with amino functionality, permitting direct conjugation into the peptide backbone without the need for linkers, a strategy shown to improve antibacterial activity by up to 16-fold in some cases.[10][11]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the rationale, protocols, and analysis for incorporating Fmoc-Aoa-OH into novel AMP designs.
The Building Block: this compound (Fmoc-Aoa-OH)
This compound is a non-canonical amino acid that consists of an eight-carbon fatty acid chain with an amine group at the alpha-carbon (C2). The alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for direct use in the well-established Fmoc/tBu solid-phase synthesis methodology.[12]
Causality Behind Using Fmoc-Aoa-OH:
-
Positional Control: Unlike post-synthetic N-terminal acylation, incorporating Fmoc-Aoa-OH allows the lipid moiety to be placed at the N-terminus, C-terminus (as the first amino acid loaded onto the resin), or an internal position. This enables the fine-tuning of the peptide's amphipathic structure, which is critical for its interaction with bacterial membranes and its overall activity.[13]
-
Synthetic Efficiency: It streamlines the synthesis process by integrating the lipidation step directly into the automated or manual SPPS workflow. This eliminates the need for separate, post-cleavage solution-phase reactions, which often require additional purification steps.
-
Structural Integrity: The octanoyl (C8) chain provided by Aoa is of particular interest. Studies have shown that medium-chain fatty acids (C8-C12) often provide an optimal balance between increased antimicrobial activity and manageable toxicity.[6][7] Longer chains can sometimes lead to excessive aggregation or higher cytotoxicity against mammalian cells.[14]
General Workflow for Aoa-AMP Synthesis
The overall process involves a series of controlled chemical steps performed on a solid support (resin), followed by cleavage, purification, and analysis.
Caption: Overall workflow for synthesizing Aoa-containing AMPs.
PART 1: Synthesis Protocol for Aoa-Containing Peptides
This section provides a detailed, step-by-step methodology for the manual synthesis of an AMP incorporating Fmoc-Aoa-OH using Fmoc-SPPS.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[15]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Amino Acids: Standard Fmoc-protected L-amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).
-
Specialty Amino Acid: this compound (Fmoc-Aoa-OH).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.[16]
-
Coupling Reagents: HBTU, HATU, or HCTU.
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[17][18]
-
Precipitation Solvent: Cold Diethyl Ether.
Step-by-Step Synthesis Protocol
This protocol assumes a 0.1 mmol synthesis scale.
Step 1: Resin Preparation
-
Place 0.1 mmol of the chosen resin into a fritted reaction vessel.
-
Add ~10 mL of DMF to swell the resin. Agitate gently for at least 1 hour.
-
Drain the DMF.
Step 2: First Amino Acid Coupling (Loading)
-
This step is for loading the C-terminal amino acid. If Fmoc-Aoa-OH is the C-terminal residue, use it here.
-
In a separate vial, dissolve Fmoc-amino acid (3 eq, 0.3 mmol) and HOBt (3 eq, 0.3 mmol) in DMF.
-
Add DIC (3 eq, 0.3 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the drained resin.
-
Agitate for 2-4 hours at room temperature.
-
Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Step 3: The SPPS Cycle (Deprotection & Coupling) This cycle is repeated for every subsequent amino acid, including Fmoc-Aoa-OH.
Caption: The core Fmoc-SPPS cycle.
A. Fmoc Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.
-
Add a fresh 10 mL of 20% piperidine in DMF. Agitate for 15-20 minutes.[19]
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
B. Amino Acid Coupling (Standard and Fmoc-Aoa-OH):
-
In a separate vial, dissolve the next Fmoc-amino acid (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in ~5 mL of DMF.
-
Add DIPEA (8 eq, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.[20]
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature.
-
For standard amino acids: 1-2 hours.
-
For Fmoc-Aoa-OH: Due to its bulky, non-polar side chain, a longer coupling time of 4-6 hours or even a double coupling is recommended to ensure high efficiency.[20]
-
-
Monitor the reaction completion using a Kaiser test. A negative test (beads remain yellow) indicates a complete reaction.
-
Once complete, drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
Repeat the SPPS cycle (3A and 3B) until the full peptide sequence is assembled.
Step 4: Final Deprotection
-
After the final amino acid has been coupled, perform one last Fmoc deprotection step (Step 3A) to remove the N-terminal Fmoc group.
-
Wash the resin extensively with DMF (5x), DCM (5x), and finally methanol (3x).
-
Dry the resin under vacuum for at least 2 hours.
Cleavage and Deprotection
CAUTION: This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). TFA is highly corrosive.
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail. For a 0.1 mmol synthesis on ~200 mg of resin, use 5 mL of the cocktail. A common choice for peptides containing sensitive residues like Trp, Met, or Cys is Reagent K.[17][18]
-
Add the cleavage cocktail to the resin. Cap the vessel and agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA (~1 mL) and add it to the collected filtrate.
-
Add ~40 mL of cold diethyl ether to the tube to precipitate the crude peptide. A white solid should form.
-
Centrifuge the tube for 5 minutes at 3000 rpm. Decant and discard the ether.
-
Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again. Repeat this wash step twice more.
-
After the final wash, lightly cap the tube and allow the peptide pellet to air dry in the fume hood to remove residual ether. The crude peptide is now ready for purification.
| Reagent | Composition | Primary Use |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | Standard cocktail for simple peptides without sensitive residues. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Robust cocktail for peptides with Trp, Arg, Cys, Met.[18] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Alternative for peptides containing Trp(Boc).[17] |
| Table 1: Common Cleavage Cocktails for Fmoc-SPPS. |
PART 2: Purification and Characterization
Purification and analysis are critical to ensure the final lipidated peptide is of high purity and has the correct molecular weight.
Purification by Reverse-Phase HPLC (RP-HPLC)
The increased hydrophobicity from the C8 chain of Aoa means the peptide will be more strongly retained on a C18 column compared to its non-lipidated parent. The purification protocol must be adjusted accordingly.
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water). If solubility is an issue, small amounts of acetic acid or TFA can be added.
-
Column: C18 semi-preparative column.
-
Mobile Phases:
-
Buffer A: 0.1% TFA in Water
-
Buffer B: 0.1% TFA in Acetonitrile
-
-
Gradient: A common starting point is a linear gradient from 5% to 95% Buffer B over 40-60 minutes. For highly hydrophobic lipopeptides, a shallower gradient or a higher starting percentage of Buffer B may be necessary to achieve good separation.[21]
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect the peaks corresponding to the target peptide.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain a dry, fluffy white powder.
Characterization by Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method to confirm the identity and purity of the synthesized lipopeptide.[22]
Protocol:
-
Prepare a dilute solution of the purified peptide (~1 mg/mL).
-
Inject the sample into an LC-MS system, typically equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Confirm the purity by observing a single major peak in the chromatogram.
-
Verify the identity by matching the observed mass-to-charge (m/z) ratio from the mass spectrum to the calculated theoretical mass of the Aoa-containing peptide. ESI-MS often produces multiply charged ions, so the resulting spectrum will show a series of peaks (e.g., [M+2H]²⁺, [M+3H]³⁺) that can be deconvoluted to determine the molecular weight (M).
-
PART 3: Application - Evaluating Antimicrobial Activity
The primary goal of incorporating Aoa is to enhance antimicrobial activity. This can be quantified by determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action of Lipidated AMPs
The incorporation of the 2-aminooctanoic acid residue enhances the peptide's hydrophobicity, promoting its insertion into the bacterial cell membrane.[23] This disrupts the membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[24]
Caption: Mechanism of membrane disruption by Aoa-AMPs.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to the mid-logarithmic phase.
-
Peptide Stock: Prepare a concentrated stock solution of the purified Aoa-AMP in sterile water or 0.01% acetic acid.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the appropriate growth broth. Concentrations typically range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Adjust the bacterial culture to a concentration of ~1x10⁶ CFU/mL and add 50 µL to each well, bringing the final bacterial concentration to ~5x10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.
Expected Results
The incorporation of 2-aminooctanoic acid is expected to lower the MIC value of the peptide compared to its non-lipidated parent, indicating enhanced antimicrobial potency.[4][10]
| Peptide | Sequence | MIC vs E. coli (µg/mL) | MIC vs S. aureus (µg/mL) |
| Parent Peptide | GIGKFLHSAKKFGKAFVGEIMNS | > 64 | 32 |
| Aoa-Peptide | (Aoa) -GIGKFLHSAKKFGKAFVGEIMNS | 8 | 4 |
| Table 2: Example comparative MIC data for a parent AMP versus its N-terminally modified Aoa-lipopeptide. Data is hypothetical but representative of expected improvements. |
References
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Designing double-site lipidated peptide amphiphiles as potent antimicrobial biomaterials to combat multidrug-resistant bacteria [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Fatty Acid-Conjugated Antimicrobial Peptides: Advances in Design, Activity, and Therapeutic Potential[v1] | Preprints.org [preprints.org]
- 6. Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid conjugation enhances the activities of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secure Verification [imagine.imgge.bg.ac.rs]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Promotion of peptide antimicrobial activity by fatty acid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How Does Lipidation Affect the Activity of Antimicrobial Peptides? - ChemistryViews [chemistryviews.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
- 23. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 24. Lipopeptides: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Application Note & Protocol Guide: Manual vs. Automated Synthesis with Fmoc-2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Non-Natural Amino Acids in Peptide Therapeutics
Solid-Phase Peptide Synthesis (SPPS), a groundbreaking technique developed by Bruce Merrifield, has fundamentally transformed the landscape of peptide science and drug discovery.[1] This methodology facilitates the stepwise assembly of amino acids on an insoluble resin support, streamlining the synthesis and purification of peptides for a myriad of applications.[1] The incorporation of non-natural amino acids, such as Fmoc-2-aminooctanoic acid, into peptide scaffolds is a powerful strategy for enhancing their therapeutic properties. These unique building blocks can introduce novel functionalities, enforce specific conformations, and improve metabolic stability and bioavailability by conferring resistance to enzymatic degradation.[1]
This compound, an aliphatic amino acid, is of particular interest in the design of peptides with modified hydrophobicity and structural features. Its integration, however, can present challenges due to steric hindrance from its alkyl side chain, potentially impacting coupling efficiency and overall synthesis success. This guide provides a detailed comparative analysis of manual and automated SPPS approaches for incorporating this compound, offering in-depth protocols and field-proven insights to aid researchers in selecting the optimal strategy for their specific needs.
Diagram: Structure of this compound
Caption: Chemical structure of this compound.
Manual vs. Automated Synthesis: A Comparative Analysis
The choice between manual and automated SPPS is a critical decision that influences throughput, cost, purity, and the overall success of synthesizing peptides containing challenging residues like this compound.[1]
| Feature | Manual Solid-Phase Peptide Synthesis (SPPS) | Automated Solid-Phase Peptide Synthesis (SPPS) |
| Throughput | Low to medium; suitable for single peptides or small libraries. A rapid manual method can produce up to 8 peptides simultaneously.[2] | High; ideal for large libraries and high-throughput screening. Modern synthesizers can run multiple synthesis cycles at once. |
| Flexibility & Optimization | High; allows for real-time adjustments, troubleshooting, and optimization of coupling times and reagents for difficult residues.[2] | Lower; protocols are pre-programmed, making on-the-fly adjustments more challenging. |
| Cost | Lower initial investment in equipment. Can be more cost-effective for small-scale synthesis.[2] | High initial equipment cost. Reagent and solvent consumption can be higher. |
| Labor | Labor-intensive and time-consuming, with each amino acid addition requiring 80-150 minutes in traditional methods.[2] | Minimal hands-on time after initial setup, freeing up researcher time.[3] |
| Reproducibility | Operator-dependent, with a higher potential for human error, which can lead to missing amino acids in the final product.[4] | High; consistent and reproducible results due to precise, automated reagent delivery and washing steps.[4] |
| Purity & Yield | Can achieve high purity and yield with careful technique. Some studies report higher crude purity than automated methods.[2] | Generally provides reliable purity and yield, but can be sequence-dependent. Challenges with long or complex peptides can arise.[3] |
| Suitability for this compound | Well-suited for optimizing the coupling of this sterically hindered amino acid by allowing for extended coupling times or double coupling. | Effective, but may require specialized protocols or more potent coupling reagents to overcome steric hindrance and ensure complete reaction. |
Diagram: General Workflow of Fmoc-Based SPPS
Caption: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[5]
Protocols for Synthesis with this compound
Manual Synthesis Protocol
This protocol outlines the manual incorporation of this compound into a peptide chain on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide Resin (0.1 mmol)
-
This compound
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Synthesis vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.[5]
-
Fmoc Deprotection:
-
Coupling of this compound (Difficult Coupling):
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HOBt or OxymaPure® (4 equivalents, 0.4 mmol) in DMF.
-
Add DIC (4 equivalents, 0.4 mmol) to the solution and allow it to pre-activate for 5-10 minutes.[5]
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (8 equivalents, 0.8 mmol).
-
Agitate for 2-4 hours. Due to the steric hindrance of 2-aminooctanoic acid, a longer coupling time is recommended.[6][7]
-
Optional Double Coupling: If a Kaiser test indicates incomplete coupling (blue or green beads), drain the vessel and repeat the coupling step with a freshly prepared activated amino acid solution.[7]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[5]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence. For standard amino acids, a coupling time of 1-2 hours is typically sufficient.[5]
-
Final Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
Automated Synthesis Protocol
This protocol is a general guideline for automated synthesis and may need to be adapted based on the specific synthesizer model.
Materials and Reagents:
-
As per the manual protocol, with quantities adjusted for the synthesizer's requirements.
-
High-purity solvents are crucial for automated synthesis.
Procedure:
-
Resin Loading: Load the appropriate amount of resin into the reaction vessel of the automated synthesizer.
-
Sequence Programming: Program the peptide sequence, including the position of this compound.
-
Method Setup:
-
Standard Cycles: Use standard deprotection (20% piperidine in DMF) and washing cycles.
-
Specialized Coupling for this compound: At the step for incorporating this compound, modify the protocol to include:
-
-
Synthesis Execution: Initiate the synthesis program. The synthesizer will automatically perform all deprotection, coupling, and washing steps.
-
Post-Synthesis Processing:
-
Once the synthesis is complete, the synthesizer will typically perform a final deprotection and final washes.
-
Manually cleave the peptide from the resin as described in the manual protocol (steps 7 and 8).
-
Troubleshooting Common Challenges
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Crude Purity/Yield | Incomplete Coupling: Steric hindrance from this compound or peptide aggregation.[6][7] | Increase coupling time, perform a double coupling, or switch to a more potent coupling reagent (e.g., HATU, HCTU).[6][7] For aggregation, use resins with good swelling properties and solvents like NMP or DMSO. |
| Incomplete Deprotection: Can occur with long or aggregated peptides. | Extend deprotection time or perform a second deprotection. Ensure the piperidine solution is fresh.[6] | |
| Deletion Sequences | Incomplete coupling of one or more amino acids. | Optimize the coupling protocol for the specific difficult residue, as described above. |
| Racemization | Loss of stereochemical integrity, especially for sensitive residues. | Use coupling additives like HOBt or OxymaPure®. Avoid prolonged activation times.[8] |
Conclusion
The successful incorporation of this compound into synthetic peptides is achievable through both manual and automated SPPS. Manual synthesis offers greater flexibility for on-the-fly optimization, which can be advantageous for overcoming the steric hindrance associated with this non-natural amino acid. Automated synthesis, on the other hand, provides higher throughput and reproducibility, making it ideal for synthesizing larger numbers of peptides. The choice of methodology will ultimately depend on the specific research goals, available resources, and the complexity of the target peptide. By understanding the principles and potential challenges outlined in this guide, researchers can effectively leverage both approaches to advance their peptide-based research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Automated Peptide Synthesizers and Glycoprotein Synthesis [frontiersin.org]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution Purification of Peptides Containing 2-Aminooctanoic Acid by Reverse-Phase HPLC
Abstract
The incorporation of non-proteinogenic amino acids, such as 2-aminooctanoic acid (AOA), into peptide sequences is a critical strategy for enhancing therapeutic properties, including metabolic stability and cell permeability. However, the increased hydrophobicity imparted by AOA presents significant challenges for purification, primarily due to poor solubility and on-column aggregation. This application note provides a comprehensive, field-proven protocol for the efficient purification of AOA-containing peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). We delve into the causal relationships behind methodological choices, from column and solvent selection to the strategic use of ion-pairing agents, to empower researchers with a robust and adaptable purification strategy.
Introduction: The Challenge of Hydrophobic Peptides
Peptides incorporating hydrophobic, non-standard amino acids like 2-aminooctanoic acid are classified as "difficult sequences"[1][2]. The long alkyl side chain of AOA dramatically increases the overall hydrophobicity of the peptide, leading to a high propensity for aggregation and precipitation in standard aqueous mobile phases. This behavior results in several common purification issues:
-
Poor Solubility: The crude peptide may not fully dissolve in the initial mobile phase, leading to sample loss and injection problems.
-
Low Recovery: Hydrophobic peptides can irreversibly adsorb to the stationary phase or metallic surfaces of the HPLC system, resulting in low product yield[3].
-
Peak Broadening and Tailing: On-column aggregation and slow mass transfer kinetics lead to poor peak shape, compromising resolution and purity.
-
Co-elution of Impurities: Deletion sequences or other closely related hydrophobic impurities often have similar retention times to the target peptide, making separation difficult.
This guide provides a systematic approach to overcome these challenges by optimizing key chromatographic parameters.
The Science Behind the Strategy: Key Purification Principles
A successful purification strategy for AOA-containing peptides hinges on enhancing peptide solubility and minimizing non-specific interactions. This is achieved through the careful selection of the stationary phase, mobile phase composition, and ion-pairing agents.
Stationary Phase Selection: Balancing Retention and Resolution
For highly hydrophobic peptides, a standard C18 column may provide excessive retention, leading to very long run times and the need for high concentrations of organic solvent, which can decrease resolution.
-
Recommendation: A stationary phase with reduced hydrophobicity, such as a C8 or C4 column , is often a better choice[3]. The shorter alkyl chains of these columns reduce the hydrophobic interaction with the AOA-containing peptide, allowing for elution with a lower percentage of organic modifier and often resulting in improved peak shape.
-
Pore Size: For larger peptides, a wider pore size (e.g., 300 Å) is recommended to improve recovery by reducing restricted diffusion into the pores of the stationary phase[3][4].
Mobile Phase Optimization: The Power of Stronger Solvents
While acetonitrile is the most common organic modifier in RP-HPLC, it may not be a strong enough solvent for highly hydrophobic peptides, leading to the aforementioned solubility and recovery issues.
-
Recommendation: Incorporating n-propanol or isopropanol into the organic mobile phase can significantly improve the solubility and recovery of hydrophobic peptides[5][6]. These solvents are stronger than acetonitrile and can disrupt the aggregation of hydrophobic peptides. A common starting point is a 1:1 mixture of acetonitrile and n-propanol as the organic component of the mobile phase.
The Critical Role of Ion-Pairing Agents
Ion-pairing agents are essential for the successful purification of peptides by RP-HPLC. They function by forming a neutral ion pair with the charged residues of the peptide, thereby increasing its hydrophobicity and retention on the stationary phase. The choice and concentration of the ion-pairing agent can dramatically affect selectivity.
-
Trifluoroacetic Acid (TFA): TFA is the most common ion-pairing agent and is suitable for most peptide purifications[7]. A concentration of 0.1% is standard.
-
Hydrophobic Ion-Pairing Agents (PFPA and HFBA): For particularly challenging separations, more hydrophobic ion-pairing reagents like pentafluoropropionic acid (PFPA) and heptafluorobutyric acid (HFBA) can be employed[5][8][9]. The increased hydrophobicity of these reagents leads to stronger interactions with the peptide and the stationary phase, resulting in longer retention times and often altered selectivity that can resolve previously co-eluting impurities[5][8]. The general trend of increasing hydrophobicity and retention is: TFA < PFPA < HFBA[10].
Experimental Workflow and Protocol
The following section details a step-by-step protocol for the purification of a model AOA-containing peptide.
Materials and Equipment
| Component | Specification | Rationale |
| HPLC System | Preparative HPLC with gradient capability and UV detector | Standard for peptide purification. |
| Column | C4, 5 µm, 300 Å, 10 x 250 mm | Reduced hydrophobicity for better peak shape and wider pore size for improved recovery[3][4]. |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | Standard aqueous mobile phase with ion-pairing agent[7]. |
| Mobile Phase B | 0.1% TFA in a 1:1 mixture of Acetonitrile and n-Propanol | Enhanced organic strength for improved solubility and recovery of the hydrophobic peptide[5][6]. |
| Sample Solvent | DMSO or Isopropanol for initial dissolution | Strong organic solvents to ensure complete dissolution of the crude peptide[5]. |
| Detection | UV at 220 nm | Wavelength for detecting the peptide backbone[7]. |
Visualizing the Workflow
Caption: Workflow for AOA-peptide purification.
Step-by-Step Protocol
-
Sample Preparation:
-
Carefully dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent like DMSO or isopropanol[5].
-
Once fully dissolved, dilute the sample with Mobile Phase A to a concentration suitable for injection. Ensure the final concentration of the strong organic solvent is low enough to allow the peptide to bind to the column upon injection.
-
-
HPLC System Preparation and Equilibration:
-
Install the C4 preparative column and thoroughly purge the HPLC system with both Mobile Phase A and Mobile Phase B.
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
-
Gradient Optimization and Purification Run:
-
Perform an initial scouting run with a broad gradient (e.g., 5-95% B over 60 minutes) to determine the approximate elution percentage of the target peptide.
-
Based on the scouting run, design an optimized, shallower gradient around the elution point of the target peptide to maximize resolution from impurities. For example, if the peptide elutes at 50% B in the scouting run, a gradient of 30-70% B over 40 minutes may be appropriate.
-
Inject the prepared sample and run the optimized gradient.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the main peak.
-
-
Fraction Analysis and Post-Purification Processing:
-
Analyze the collected fractions using analytical RP-HPLC coupled with mass spectrometry (MS) to confirm the purity and identity of the peptide in each fraction.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to remove the mobile phase and obtain the final purified peptide as a fluffy white powder.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Recovery | Peptide precipitation on-column or irreversible binding. | Increase the proportion of n-propanol/isopropanol in Mobile Phase B. Increase column temperature (e.g., to 40-60°C) to improve solubility. Passivate the HPLC system with a strong acid to minimize adsorption to metallic surfaces[3][4]. |
| Poor Peak Shape | Peptide aggregation or secondary interactions with the stationary phase. | Switch to a less hydrophobic column (C8 or C4). Optimize the concentration of the ion-pairing agent. Consider using a more hydrophobic ion-pairing agent like PFPA or HFBA to improve peak shape and selectivity[5][8]. |
| Co-elution of Impurities | Similar hydrophobicity of the target peptide and impurities. | Adjust the gradient slope to be shallower. Change the selectivity by switching the ion-pairing agent (e.g., from TFA to HFBA) or by altering the organic modifier composition[9]. |
Conclusion
The successful purification of peptides containing 2-aminooctanoic acid is a challenging yet achievable task. By understanding the underlying principles of hydrophobic interactions and systematically optimizing the chromatographic conditions, researchers can overcome the inherent difficulties associated with these molecules. The use of less hydrophobic stationary phases, stronger organic modifiers, and the strategic selection of ion-pairing agents are key to achieving high purity and recovery. The protocol and strategies outlined in this application note provide a robust framework for the purification of AOA-containing peptides and can be adapted for other challenging hydrophobic sequences.
References
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 5. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterization of Peptides with Incorporated 2-Aminooctanoic Acid
Introduction: The Role of 2-Aminooctanoic Acid in Peptide Engineering
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design.[][2] These novel building blocks offer a powerful strategy to modulate the physicochemical properties of peptides, overcoming limitations such as poor metabolic stability, low membrane permeability, and insufficient receptor affinity.[3][4] Among these, 2-aminooctanoic acid (Aoa), a non-proteinogenic α-amino acid with a C6 linear aliphatic side chain, has emerged as a significant tool for enhancing peptide lipophilicity.[5][6]
The introduction of Aoa's hexyl side chain systematically increases the overall hydrophobicity of a peptide. This modification can profoundly influence its biological behavior, potentially leading to enhanced cell membrane penetration, improved binding in hydrophobic pockets of target proteins, and altered pharmacokinetic profiles.[] However, the unique properties of Aoa also present specific challenges for synthesis, purification, and characterization.
This comprehensive guide provides detailed protocols and expert insights for the robust characterization of peptides containing 2-aminooctanoic acid. We will delve into the core analytical techniques required to confirm the identity, purity, and structural integrity of these modified peptides, ensuring data quality and confidence for research and drug development applications.
Synthesis and Purification Strategy
The successful characterization of an Aoa-containing peptide begins with its correct synthesis and purification. The increased hydrophobicity imparted by Aoa necessitates careful consideration during both phases.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy is the most common and effective method for preparing Aoa-containing peptides.[7][8] The general process involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.
Causality Behind Experimental Choices:
-
Coupling Reagents: The incorporation of the bulky and hydrophobic Fmoc-2-aminooctanoic acid-OH can be sterically hindered. Therefore, potent coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended to ensure efficient amide bond formation and prevent deletion sequences.[7]
-
Aggregation: The growing peptide chain becomes increasingly hydrophobic with the addition of Aoa, which can lead to on-resin aggregation. This can be mitigated by using specialized resins (e.g., ChemMatrix®) or by incorporating pseudoproline dipeptides or other "difficult sequence" protocols.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 2-aminooctanoic acid (Aoa).
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for peptide purification. It separates molecules based on their hydrophobicity. The incorporation of Aoa will significantly increase a peptide's retention time compared to its native counterpart.
Protocol: RP-HPLC Purification
-
System Preparation:
-
Column: C18 stationary phase (e.g., 5 or 10 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5 column volumes.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a solvent in which it is soluble (e.g., 5% ACN/water, DMSO).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Gradient Optimization:
-
Scouting Run: Perform a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Preparative Run: Design a shallower gradient around the elution point observed in the scouting run. For example, if the peptide eluted at 40% B, a gradient of 30% to 50% B over 40 minutes will provide better resolution.
-
Rationale: The high hydrophobicity of Aoa-peptides often requires a higher percentage of acetonitrile for elution. A shallow gradient is crucial to separate the target peptide from closely eluting impurities, such as deletion sequences.
-
-
Fraction Collection & Analysis:
-
Collect fractions (typically 0.5-1.0 mL) across the peak of interest.
-
Analyze each fraction by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.
-
Core Characterization Protocols
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is an indispensable tool that provides a precise measurement of the peptide's molecular weight, confirming its elemental composition.[9]
Protocol: Intact Mass Analysis by LC-MS
-
Sample Preparation: Prepare a ~10 µM solution of the purified peptide in Mobile Phase A.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UPLC/HPLC system (ESI source).
-
LC Method: Use a short analytical C18 column. Elute the peptide with a rapid gradient (e.g., 5% to 95% B in 5-10 minutes).
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 400–2000.
-
Data Analysis: Deconvolute the resulting charge state envelope to determine the monoisotopic mass of the peptide. Compare this experimental mass to the theoretical calculated mass.
Data Presentation: Expected Mass Shift
The substitution of a canonical amino acid with 2-aminooctanoic acid results in a predictable mass shift.
| Amino Acid Substituted | Residue Mass (Da) | 2-Aminooctanoic Acid (Aoa) Residue Mass (Da) | Δ Mass (Da) |
| Glycine (Gly) | 57.02146 | 143.11028 | +86.08882 |
| Alanine (Ala) | 71.03711 | 143.11028 | +72.07317 |
| Valine (Val) | 99.06841 | 143.11028 | +44.04187 |
| Leucine (Leu) | 113.08406 | 143.11028 | +30.02622 |
Note: Masses are monoisotopic.
Protocol: Sequence Verification by Tandem MS (MS/MS)
Tandem MS confirms the amino acid sequence by fragmenting the peptide and analyzing the resulting daughter ions.[10][11]
-
Instrumentation: Utilize an MS instrument with fragmentation capabilities (e.g., ion trap, Q-TOF, Orbitrap).
-
Method: Perform an LC-MS run as described above. In the MS/MS experiment, the instrument isolates the precursor ion (the intact peptide) and fragments it, typically via Collision-Induced Dissociation (CID).
-
Data Analysis:
-
Analyze the resulting spectrum for characteristic b- and y-ion series.
-
The mass difference between consecutive ions in a series corresponds to the residue mass of a specific amino acid.
-
The presence of a mass difference of 143.11 Da will confirm the location of the 2-aminooctanoic acid residue in the sequence.
-
Caption: Idealized b- and y-ion fragmentation pattern for a tripeptide containing Aoa.
Nuclear Magnetic Resonance (NMR) for Structural Analysis
NMR spectroscopy provides high-resolution information on the three-dimensional structure and conformation of the peptide in solution.[12][13] For Aoa-containing peptides, NMR is crucial for identifying the specific residue and understanding the structural impact of its hydrophobic side chain.
Protocol: 2D NMR for Resonance Assignment
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of 90% H₂O / 10% D₂O or 100% D₂O. Adjust pH to the desired value (typically 4-6). Transfer to a high-quality NMR tube.
-
Data Acquisition: Acquire a set of 2D NMR spectra on a high-field spectrometer (≥600 MHz). Essential experiments include:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are connected through bonds within a single amino acid residue (a spin system).[14][15]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), regardless of whether they are in the same residue. This is key for determining secondary and tertiary structure.[14][15]
-
-
Data Analysis:
-
Identifying the Aoa Spin System: In the TOCSY spectrum, the Aoa residue will exhibit a unique and extended spin system. The α-proton will show correlations to the β-protons, which in turn will show correlations down the entire aliphatic chain (γ, δ, ε, ζ, η protons). This long chain of connected signals is a distinct signature that differentiates it from all canonical amino acids.
-
Structural Perturbations: Use the NOESY spectrum to identify spatial contacts between the Aoa side-chain protons and other protons in the peptide. This reveals how the hydrophobic side chain folds and interacts with the rest of the molecule.
-
Data Presentation: Typical ¹H Chemical Shifts for Aoa
| Proton | Typical Chemical Shift Range (ppm) |
| Hα | 4.1 - 4.5 |
| Hβ | 1.6 - 1.9 |
| Hγ - Hζ | 1.2 - 1.5 |
| Hη (CH₃) | 0.8 - 0.9 |
Note: Ranges are approximate and can vary based on peptide sequence and structure.
Hydrophobicity Assessment via RP-HPLC
A primary reason for incorporating Aoa is to increase hydrophobicity. This can be quantitatively assessed by comparing the retention time (RT) of the modified peptide to its wild-type analog under identical analytical RP-HPLC conditions.[16][17]
Protocol: Comparative Retention Time Analysis
-
Sample Preparation: Prepare equimolar solutions (e.g., 1 mg/mL) of both the native peptide and the Aoa-containing peptide in the same solvent.
-
Standardized HPLC Method:
-
Column: Use a high-resolution analytical C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phases: A: 0.1% TFA in water; B: 0.1% TFA in ACN.
-
Gradient: Use a consistent linear gradient for both runs (e.g., 10% to 60% B over 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis: Inject equal volumes of each peptide solution and record the retention times. The increase in retention time (ΔRT) for the Aoa-peptide is a direct and quantifiable measure of its increased hydrophobicity.
Data Presentation: Hydrophobicity Comparison
| Peptide | Retention Time (min) | ΔRT (min) | Conclusion |
| Model Peptide (e.g., [Ala⁵]-GLP-1) | 12.5 | - | Baseline |
| Aoa-Peptide (e.g., [Aoa⁵]-GLP-1) | 15.2 | +2.7 | Significantly more hydrophobic |
Troubleshooting Guide
| Problem | Potential Cause (Related to Aoa) | Suggested Solution |
| Low Synthesis Yield | On-resin aggregation due to high hydrophobicity. Incomplete coupling of Fmoc-Aoa-OH. | Use a specialized resin (e.g., ChemMatrix®), perform a double coupling for the Aoa residue, or use a more potent coupling reagent like HATU. |
| Broad/Tailing HPLC Peaks | Peptide aggregation in solution. | Modify the mobile phase (e.g., add formic acid instead of TFA), increase column temperature (e.g., to 40-60°C), or dissolve the sample in a stronger organic solvent like DMSO before dilution. |
| Ambiguous MS/MS Data | Low fragmentation efficiency of the hydrophobic peptide. | Increase collision energy. If available, try an alternative fragmentation method like ETD (Electron-Transfer Dissociation), which is less dependent on peptide sequence. |
| Poor NMR Signal/Broad Lines | Peptide aggregation at high concentration in the NMR tube. | Decrease peptide concentration, increase temperature, or add a small amount of organic co-solvent (e.g., deuterated ACN) to disrupt aggregation. |
References
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 5. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]
- 6. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 13. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 16. Hydrophobic contribution of amino acids in peptides measured by hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
on-resin modification of peptides containing 2-aminooctanoic acid
An In-depth Guide to On-Resin Modification of Peptides Containing 2-Aminooctanoic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge and Opportunity of Lipopeptides
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. Among these, fatty acid-based amino acids like 2-aminooctanoic acid (Aoa) are of particular interest for creating lipopeptides. The eight-carbon alkyl chain of Aoa can enhance membrane association, improve proteolytic stability, and modulate the solubility and bioavailability of peptide therapeutics.
Performing chemical modifications on the peptide while it is still attached to the solid-phase support—a strategy known as on-resin modification—offers significant advantages. It simplifies purification by allowing excess reagents to be washed away easily and enables precise, site-specific modifications through the use of orthogonal protecting groups.[1] However, when the peptide sequence contains a bulky and hydrophobic residue like 2-aminooctanoic acid, the standard protocols for on-resin modification often fail. The very lipophilicity that makes Aoa valuable also introduces significant synthetic challenges, primarily due to steric hindrance and peptide aggregation.[1]
This guide provides a detailed examination of the chemical principles and field-proven strategies required to successfully perform on-resin modifications on these challenging peptides. We will focus on N-terminal acylation as a representative modification, providing a robust, step-by-step protocol designed to maximize yield and purity.
Pillar 1: Understanding the Core Physicochemical Challenges
Successfully modifying a peptide containing 2-aminooctanoic acid on-resin requires a foundational understanding of the two primary obstacles presented by its long alkyl chain.
Intra-chain Peptide Aggregation
The long, hydrophobic C8 side chain of Aoa promotes strong van der Waals interactions between adjacent peptide chains attached to the resin. This leads to inter-chain aggregation, causing the peptide-resin matrix to collapse.[1][2] This phenomenon has critical consequences:
-
Reduced Resin Swelling: An aggregated peptide-resin complex does not swell adequately in standard solvents like N,N-Dimethylformamide (DMF).[1][3]
-
Poor Reagent Diffusion: The collapsed state creates a diffusion barrier, severely limiting the access of modification reagents (e.g., activated acids, bases) to the reactive sites on the peptide, such as the N-terminus.[1] This results in slow or incomplete reactions, leading to complex crude products containing deletion or unmodified sequences.
Steric Hindrance at the Reaction Site
Even if reagents can diffuse into the resin matrix, the bulky nature of the Aoa side chain can physically obstruct the reaction site. This is particularly relevant if the Aoa residue is positioned close to the site of modification (e.g., at the N-1 or N-2 position relative to the N-terminus). This steric clash can prevent the optimal orientation required for nucleophilic attack, thereby lowering the efficiency of the modification reaction.[4]
Pillar 2: Strategic Protocol Design & Causality
Overcoming these challenges is not a matter of simply extending reaction times or adding more reagent. It requires a systematic approach where each component of the protocol is chosen to actively counteract the effects of hydrophobicity and steric bulk.
Workflow for On-Resin Modification of Aoa-Containing Peptides
Below is a visual representation of the logical workflow, from initial peptide synthesis to the final modified product.
Caption: Workflow for N-terminal acylation of an Aoa-containing peptide.
Key Experimental Choices Explained
-
Solvent System: While DMF is the workhorse of SPPS, it is often insufficient for solvating aggregated, hydrophobic peptides.
-
N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties for complex peptide sequences and is more effective at disrupting hydrogen-bond-driven aggregation.[1]
-
Chaotropic Agents: Adding small amounts of dimethyl sulfoxide (DMSO) (e.g., 5-10% v/v) to NMP can further break up secondary structures and improve reaction kinetics.[1]
-
-
Coupling Reagents: For the modification step (acylation), standard carbodiimide activators like DIC may be too slow to overcome the steric hindrance and low reactivity of an aggregated peptide.
-
Uronium/Aminium Salts (HATU/HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly potent activators that form activated esters rapidly.[5] This high reactivity helps drive the acylation to completion even on sterically hindered or poorly accessible N-termini.[2][6]
-
-
Reaction Conditions:
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can provide the necessary energy to overcome activation barriers and disrupt transient secondary structures, enhancing reaction rates.[1][7]
-
Double Coupling: A common and effective strategy for difficult reactions is to perform the coupling step twice.[2] After the first coupling, the resin is washed, and a fresh solution of activated acid is added to acylate any remaining unreacted N-termini.
-
Pillar 3: A Validated Protocol for N-Terminal Acylation
This protocol details the on-resin acylation of a peptide containing at least one 2-aminooctanoic acid (Aoa) residue. It assumes the peptide has been fully assembled using standard Fmoc-SPPS on a Rink Amide resin and the final N-terminal Fmoc group has been removed.
Materials and Reagents
-
Peptidyl-resin (post-SPPS, N-terminus deprotected)
-
Carboxylic Acid to be coupled (e.g., Propionic Acid, Valeric Acid, etc.)
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser Test Kit
-
Solid Phase Reaction Vessel
-
Shaker/Vortexer
Step-by-Step Methodology
Step 1: Resin Preparation and Swelling
-
Place the peptidyl-resin (1.0 eq, e.g., 0.1 mmol) in a solid-phase reaction vessel.
-
Add a solution of 5% DMSO in NMP (e.g., 5 mL for 0.1 mmol scale) to the resin.
-
Agitate the resin slurry gently on a shaker for 30 minutes to ensure maximal swelling and disruption of aggregates.
-
Drain the solvent.
-
Wash the resin twice more with NMP (5 mL each) to remove residual DMSO. Drain thoroughly after the final wash.
-
Rationale: This initial swelling and washing step in a strong, structure-disrupting solvent system is critical to ensure the peptide chains are as accessible as possible before the reaction begins.[1]
-
Step 2: Preparation of Acylating Solution (Activation)
-
In a separate vial, dissolve the carboxylic acid (5.0 eq, 0.5 mmol) and HATU (4.9 eq, 0.49 mmol) in NMP (e.g., 2 mL).
-
Add DIEA (10.0 eq, 1.0 mmol) to the solution.
-
Allow the mixture to pre-activate for 2-3 minutes at room temperature. The solution may change color.
-
Rationale: Using a 5-fold excess of reagents ensures the reaction is driven to completion.[2][6] Pre-activation ensures the highly reactive O-acylisourea intermediate is formed before being introduced to the resin, maximizing coupling efficiency.[5] HATU is chosen for its high reactivity with sterically hindered amines.[2][6]
-
Step 3: First Coupling Reaction
-
Add the activated acylating solution from Step 2 to the swollen peptidyl-resin.
-
Seal the vessel and agitate at room temperature for 2 hours. For particularly difficult sequences, this can be performed at 40°C.
-
Drain the reaction solution.
-
Wash the resin thoroughly with NMP (3 x 5 mL) and then DCM (3 x 5 mL).
-
Rationale: An extended initial coupling time provides sufficient opportunity for the reaction to proceed. The thorough washing removes byproducts and unreacted reagents.
-
Step 4: Monitoring and Decision Point
-
Take a small sample of the resin beads (1-2 mg) and perform a qualitative Kaiser test.
-
If the beads are colorless (negative): The reaction is complete. Proceed to Step 6.
-
If the beads are blue/purple (positive): Unreacted primary amines are still present. Proceed to Step 5 for a second coupling.
-
Rationale: The Kaiser test is a crucial checkpoint. It provides a qualitative assessment of free primary amines, allowing for a data-driven decision to re-couple, thus preventing the formation of deletion byproducts in the final peptide.
-
Step 5: Second Coupling (Double Coupling)
-
Prepare a fresh batch of acylating solution as described in Step 2.
-
Add this solution to the resin.
-
Agitate for an additional 2 hours at the same temperature as the first coupling.
-
Drain the solution and wash the resin thoroughly with NMP (3 x 5 mL) and DCM (3 x 5 mL).
-
Rationale: The second coupling with fresh reagents targets the remaining, less reactive sites to drive the modification to completion.[2]
-
Step 6: Final Wash and Cleavage
-
Perform a final wash sequence on the resin: NMP (3x), DCM (3x), Methanol (1x), DCM (3x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).
-
Purify the crude lipopeptide using reverse-phase HPLC (RP-HPLC).
Data Summary and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Solvent | NMP or NMP/DMSO (95:5) | Superior solvation for hydrophobic peptides. If aggregation persists, consider chaotropic salts like LiCl (0.1 M) in NMP.[1] |
| Activating Reagent | HATU / HBTU | High reactivity for hindered couplings. If cost is a concern, DIC/Oxyma may work but will likely require longer times and elevated temperature.[2][5][6] |
| Reagent Excess | 5 equivalents | Drives equilibrium towards product formation. For extremely difficult sequences, increasing to 7-10 eq may be beneficial. |
| Temperature | 25°C - 40°C | Balances reaction rate enhancement with potential for side reactions. Do not exceed 50°C to avoid aspartimide formation if Asp is present.[1] |
| Monitoring | Kaiser Test | Essential for confirming reaction completion. A false negative is rare but possible if the N-terminus is completely buried; LC-MS of a mini-cleavage is definitive. |
| Coupling Strategy | Double Coupling | Ensures maximum yield for difficult sequences. It is a highly recommended default for peptides containing Aoa.[2] |
Conclusion
The is a challenging but achievable task. Success hinges on proactively addressing the innate tendencies of these lipopeptides to aggregate and sterically hinder reaction sites. By moving beyond standard SPPS protocols and employing stronger solvent systems, more potent coupling reagents, and carefully controlled reaction conditions, researchers can efficiently generate complex, modified lipopeptides. The strategies and protocols outlined in this guide provide a robust framework for navigating these synthetic hurdles, enabling the continued development of this promising class of therapeutic molecules.
References
- 1. A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. U3-S02. Post synthesis peptide modification (On-site&Remote) OUTSTANDING - Nanbiosis [nanbiosis.es]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Notes and Protocols for the Large-Scale Synthesis of Peptides Incorporating Fmoc-2-aminooctanoic Acid
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including stability, potency, and bioavailability.[1] 2-Aminooctanoic acid, a lipophilic UAA, is of particular interest for its potential to improve peptide membrane permeability and prolong in vivo half-life. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of peptides containing Fmoc-2-aminooctanoic acid using Solid-Phase Peptide Synthesis (SPPS). We delve into the unique challenges posed by this hydrophobic and sterically hindered amino acid and present detailed, field-proven protocols to ensure high-yield and high-purity synthesis at scale.
Introduction: The Significance of Lipophilic UAAs in Peptide Drug Development
Modern peptide-based therapeutics increasingly rely on the integration of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as rapid enzymatic degradation and poor cell penetration.[1] 2-Aminooctanoic acid, with its C6 alkyl side chain, introduces significant lipophilicity. This modification can enhance the peptide's interaction with cell membranes and lipidic environments, potentially leading to improved pharmacokinetic profiles.
However, the very properties that make 2-aminooctanoic acid desirable also present significant challenges during large-scale SPPS.[2][3] The bulky, hydrophobic side chain can lead to:
-
Steric Hindrance: Impeding the efficiency of coupling reactions.[4][5]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete reactions and difficult purification.[2][3]
-
Reduced Solubility: Both the protected amino acid and the final peptide may exhibit poor solubility in standard synthesis and purification solvents.
This guide provides a systematic approach to mitigate these challenges, enabling the successful and scalable production of peptides containing this valuable unnatural amino acid.
Physicochemical Characteristics of this compound
A thorough understanding of the building block's properties is foundational to designing a robust synthesis strategy. This compound is the standard derivative used in Fmoc-based SPPS.
| Property | Value | Source |
| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid | [6][7] |
| CAS Number | 197384-29-5 (racemic); 888725-91-5 (S-form); 888725-90-4 (R-form) | [6][7][8][9] |
| Molecular Formula | C23H27NO4 | [6][7][8] |
| Molecular Weight | 381.47 g/mol | [6][7][8] |
| Appearance | White to off-white powder | N/A |
| Key Features | Nα-Fmoc protected, α-amino acid with a hexyl side chain | N/A |
Core Principles and Strategy for Large-Scale Synthesis
The standard Fmoc/tBu SPPS strategy serves as the basis for this protocol.[10][11] The process involves the iterative removal of the temporary Nα-Fmoc protecting group with a base (e.g., piperidine) followed by the coupling of the next Fmoc-protected amino acid until the desired sequence is assembled.[11] For large-scale synthesis incorporating this compound, several strategic modifications are critical.
Workflow for Large-Scale SPPS
Caption: Overall workflow for large-scale solid-phase peptide synthesis.
Key Challenge: Overcoming Steric Hindrance
The α-hexyl side chain of 2-aminooctanoic acid physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance slows down the reaction rate and can lead to incomplete coupling.
Caption: Steric hindrance from the bulky side chain of 2-aminooctanoic acid.
To overcome this, a multi-pronged strategy is employed:
-
Potent Coupling Reagents: Standard carbodiimides are often insufficient.[4] Aminium/uronium salts like HATU or HCTU are highly effective as they form reactive esters that can overcome the steric barrier.[4][12]
-
Extended Reaction Times: Allowing more time for the coupling reaction can significantly improve yields.[2][4]
-
Double Coupling: A second, fresh application of the activated amino acid is often necessary to drive the reaction to completion.[2][4]
-
Optimized Solvents: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help reduce peptide aggregation.[4]
Detailed Protocol for Large-Scale Synthesis (0.5 mol Scale Example)
This protocol outlines the synthesis of a hypothetical peptide containing one residue of 2-aminooctanoic acid (Aoc). Adjustments should be made based on the specific sequence and scale.
Materials and Reagents
| Reagent | Recommended Grade | Notes |
| Resin | Rink Amide or 2-Chlorotrityl Chloride Resin | Choose based on desired C-terminus (amide or acid). Use low-loading (0.3-0.5 mmol/g). |
| Fmoc-Amino Acids | High Purity (>99%) | Including this compound. |
| Solvents | Peptide Synthesis Grade | DMF, NMP, Dichloromethane (DCM). Ensure low amine content. |
| Deprotection Solution | 20% (v/v) Piperidine in DMF | Prepare fresh daily. |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly recommended for coupling 2-Aoc. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Use high purity grade. |
| Cleavage Cocktail | Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5) | Adjust based on sequence (e.g., for Cys, Trp). |
| Precipitation Solvent | Cold Diethyl Ether | Anhydrous. |
Step-by-Step Synthesis Workflow
Step 1: Resin Preparation
-
Place the appropriate amount of resin (e.g., 1.0 kg of 0.5 mmol/g loading resin for a 0.5 mol scale) into a suitable large-scale solid-phase reactor vessel.
-
Swell the resin in DMF for at least 1-2 hours with gentle agitation (e.g., nitrogen bubbling or mechanical stirring).
-
Drain the DMF.
Step 2: First Amino Acid Loading (if not pre-loaded)
-
This step is crucial and should be optimized for your specific resin. Follow the resin manufacturer's protocol. For 2-chlorotrityl chloride resin, this typically involves dissolving the Fmoc-amino acid in DCM with DIPEA and adding it to the resin.
Step 3: Iterative Elongation Cycle (for standard amino acids)
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a second 15-minute agitation.[1]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-4 equivalents) with HATU (2.9 equivalents) and DIPEA (6-8 equivalents) in DMF for 1-5 minutes.
-
Add the activated solution to the reactor. Agitate for 45-60 minutes.
-
-
Wash: Wash the resin with DMF (3-5 times).
-
In-Process Control: Perform a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step (double coupling).
Step 4: Special Coupling Protocol for this compound
-
Deprotection & Wash: Perform the Fmoc deprotection and subsequent washes as described in Step 3.
-
First Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in NMP. Add DIPEA (8 equivalents) to begin pre-activation.
-
Immediately add the activated solution to the resin.
-
Agitate for 2-4 hours .
-
-
Wash: Wash thoroughly with NMP (3-5 times).
-
In-Process Control: Perform a Kaiser test. It is highly probable that the test will be positive.
-
Second Coupling (Mandatory):
-
Prepare a fresh solution of activated this compound as described in Step 4.2.
-
Add this solution to the resin and agitate for another 2-4 hours , or overnight if necessary.[4]
-
-
Final Wash: Wash the resin thoroughly with NMP (3 times) followed by DMF (3 times) to prepare for the next cycle. Confirm completion with a negative Kaiser test.
Step 5: Cleavage and Global Deprotection
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM (5 times) and dry it under a stream of nitrogen.
-
Carefully add the pre-chilled cleavage cocktail (e.g., Reagent K, ~20 L for 1 kg resin) to the reactor.
-
Agitate gently at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide into a precipitation vessel. Wash the resin twice more with fresh TFA to ensure complete recovery.
Step 6: Precipitation, Purification, and QC
-
Precipitation: Add the TFA filtrate slowly to a stirred vessel containing cold diethyl ether (10-20 fold volume excess). The crude peptide will precipitate as a solid.
-
Washing: Allow the precipitate to settle, decant the ether, and wash the crude peptide multiple times with fresh cold ether to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the peptide using large-scale preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[13][14] A water/acetonitrile gradient containing 0.1% TFA is standard.[13]
-
QC and Lyophilization: Analyze fractions for purity using analytical UPLC-MS.[15] Pool the pure fractions, freeze, and lyophilize to obtain the final peptide as a fluffy white powder. Perform final QC including mass spectrometry and amino acid analysis to confirm identity and determine net peptide content.[13][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | Incomplete Coupling of 2-Aoc: Steric hindrance prevented complete reaction. | Ensure mandatory double coupling with extended reaction times (2-4 hours each). Use NMP as the solvent for this step.[2][4] |
| Peptide Aggregation: Hydrophobic sequence is collapsing on the resin. | Use a low-loading resin. Consider switching to NMP for all coupling steps. | |
| Poor Purity / Multiple Peaks in HPLC | Deletion Sequences: Incomplete coupling at one or more steps. | For difficult residues like 2-Aoc, always perform a Kaiser test after the first coupling and proceed with a second coupling.[5] |
| Racemization: Over-activation or use of excessive base. | Reduce pre-activation time. Ensure the correct stoichiometry of reagents. Use DIPEA, not a stronger base.[5] | |
| Incomplete Cleavage | Insufficient Cleavage Time/Reagent: Large resin mass requires more time/volume. | Increase cleavage time to 4 hours. Ensure a sufficient volume of cleavage cocktail is used to fully wet and penetrate the entire resin bed. |
Conclusion
The large-scale synthesis of peptides containing this compound is a challenging but achievable endeavor. Success hinges on a rational approach that directly confronts the issues of steric hindrance and potential peptide aggregation. By employing potent coupling reagents like HATU, extending reaction times, performing mandatory double coupling for the 2-Aoc residue, and utilizing optimal solvents, researchers can reliably produce these valuable lipophilic peptides at a scale suitable for advanced preclinical and clinical development. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of this synthesis, ultimately enabling the exploration of novel peptide therapeutics with enhanced properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-(2R)-2-Amino-octanoic acid 95% | CAS: 888725-90-4 | AChemBlock [achemblock.com]
- 7. Fmoc-(2S)-2-Amino-octanoic acid 95% | CAS: 888725-91-5 | AChemBlock [achemblock.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. This compound CAS#: 197384-29-5 [m.chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. jpt.com [jpt.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. bachem.com [bachem.com]
- 15. pepdoopeptides.com [pepdoopeptides.com]
- 16. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes & Protocols: The Strategic Use of Fmoc-2-Aminooctanoic Acid in Peptidomimetic Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The rational design of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical potential. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome these limitations.[1][2][3] The incorporation of non-canonical amino acids (ncAAs) is a key tactic in this endeavor, allowing for precise modulation of a peptide's physicochemical properties.[4][5][6]
This document serves as a detailed guide to the application of one such powerful building block: Fmoc-2-aminooctanoic acid (Fmoc-Aoa-OH) . This α-amino acid, featuring a C6 linear alkyl side chain, is an invaluable tool for introducing lipophilicity into a peptide sequence. We will move beyond simple procedural lists to explore the causal science behind its use, providing field-proven protocols and insights to empower researchers to strategically enhance peptide function, particularly in the context of membrane-active agents like antimicrobial peptides.
The Scientific Rationale: Modulating Peptide Function with 2-Aminooctanoic Acid
The introduction of 2-aminooctanoic acid into a peptide sequence is a deliberate strategy to increase its lipophilicity. This modification is not merely an arbitrary change but a targeted approach to alter the pharmacological profile and physicochemical properties of the parent peptide.[7] The hexyl side chain of 2-aminooctanoic acid fundamentally changes how the peptide interacts with its biological environment.
Core Application: Enhancing Membrane Interaction
A primary application is in the development of potent antimicrobial peptides (AMPs). The mechanism of many AMPs involves the disruption of bacterial cell membranes.[8] By incorporating one or more 2-aminooctanoic acid residues, the overall hydrophobicity of the peptide is increased, which can significantly enhance its ability to partition into and disrupt the lipid bilayer of bacterial membranes.[9][10]
A compelling case study is the modification of a peptide derived from lactoferricin B.[10] The covalent attachment of 2-aminooctanoic acid to this peptide resulted in a dramatic increase in its antibacterial activity, with improvements of up to 16-fold observed against various bacterial strains.[10] This demonstrates a clear structure-activity relationship: increased lipophilicity, conferred by the 2-aminooctanoic acid moiety, leads to enhanced membrane disruption and greater potency.
Below, a diagram illustrates this principle, contrasting a standard peptide with a 2-Aoa-modified analogue and its enhanced interaction with a model cell membrane.
Caption: Enhanced membrane interaction via 2-Aoa incorporation.
Physicochemical Properties of this compound
A thorough understanding of the building block is critical for its effective use. This compound is commercially available in both (S) and (R) enantiomeric forms, allowing for stereospecific control in peptide design.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(9H-Fluoren-9-yl)methoxy]carbonylamino]octanoic acid | [11] |
| Molecular Formula | C23H27NO4 | [11] |
| Molecular Weight | 381.47 g/mol | [11] |
| Appearance | White to off-white solid | |
| Key Feature | C6 linear alkyl side chain | |
| Solubility | Soluble in DMF, DCM, DMSO |
Protocol: Incorporation of this compound via Fmoc-SPPS
The following section provides a detailed, step-by-step protocol for the manual incorporation of this compound into a growing peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12][13]
Principle of the Method
Fmoc-SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[14] The method relies on an orthogonal protection scheme: the temporary Nα-Fmoc protecting group is labile to a weak base (e.g., piperidine), while the side-chain protecting groups and the resin linker are stable to base but are cleaved by strong acid.[13][14] Each cycle of amino acid addition consists of two main steps: (1) Nα-Fmoc deprotection of the resin-bound peptide and (2) coupling of the next Nα-Fmoc-protected amino acid.[15]
Workflow Diagram
The diagram below outlines the core cycle for adding a single amino acid, including Fmoc-Aoa-OH, during SPPS.
Caption: The core cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[15]
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Amino Acid: this compound (Fmoc-Aoa-OH).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[12]
-
Coupling Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU.[16]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Precipitation Solvent: Cold diethyl ether.
Step-by-Step Experimental Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Preparation (Starting Point):
-
Place the peptide-resin from the previous cycle (with a free N-terminal amine) in a suitable reaction vessel. If this is the first coupling after deprotection, proceed directly.
-
Causality: The solid support immobilizes the peptide, allowing for easy removal of excess reagents and byproducts through simple filtration and washing.[12]
-
-
This compound Coupling (The Core Step):
-
In a separate vial, prepare the activation solution. Dissolve Fmoc-Aoa-OH (4 equivalents, ~153 mg for 0.1 mmol scale) and HATU (3.9 equivalents) in DMF (~2 mL).
-
Add DIPEA (8 equivalents) to the activation solution. A slight color change may be observed. Allow the solution to pre-activate for 1-2 minutes.
-
Causality: HATU reacts with the carboxylic acid of Fmoc-Aoa-OH to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the free amine on the peptide-resin to form a stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the forming proton and drive the reaction to completion.[12]
-
Add the activated Fmoc-Aoa-OH solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Expert Insight: Due to the hydrophobic nature of the C6 alkyl chain, Fmoc-Aoa-OH may be slightly more prone to aggregation or slower to couple than smaller amino acids. A longer coupling time is recommended. To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), a second coupling (double coupling) is advised by repeating this step.
-
-
Washing:
-
After the coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly to remove all excess reagents and byproducts. A typical wash cycle is: 3x with DMF, 3x with DCM, 3x with DMF.
-
-
Cycle Repetition:
-
The resin is now ready for the next step in the synthesis.
-
To add the next amino acid, perform an Fmoc deprotection step : add 20% piperidine in DMF to the resin and agitate for 10-15 minutes. Drain and wash as described above.[17]
-
Proceed with the coupling of the next Fmoc-amino acid as described in Step 2.
-
-
Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% H2O / 2.5% TIS) to the resin (~10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Causality: The strong acid (TFA) cleaves the peptide from the resin linker and simultaneously removes any acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during this process, preventing side reactions with sensitive residues.[18]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
-
Characterization and Quality Control
The crude peptide must be purified and its identity confirmed before use in biological assays.
| Technique | Purpose | Protocol Summary |
| RP-HPLC | Purification & Purity Analysis | The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water with 0.1% TFA) and injected onto a C18 reverse-phase column. A gradient of increasing organic solvent (e.g., Acetonitrile) is used to elute the peptide. Fractions are collected and analyzed for purity. |
| Mass Spectrometry | Identity Confirmation | The molecular weight of the purified peptide is determined using ESI-MS or MALDI-TOF. The observed mass should match the calculated theoretical mass of the desired peptidomimetic containing the 2-aminooctanoic acid residue. |
Conclusion and Future Perspectives
This compound is more than just another non-canonical amino acid; it is a strategic tool for modulating the lipophilic character of peptides. Its straightforward incorporation using standard Fmoc-SPPS protocols allows researchers to rationally design peptidomimetics with enhanced membrane activity, leading to more potent drug candidates, particularly in the antimicrobial and anticancer fields. The protocols and scientific rationale provided herein serve as a robust foundation for leveraging this versatile building block to its full potential in peptidomimetic drug discovery.
References
- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 6. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc-(2S)-2-Amino-octanoic acid 95% | CAS: 888725-91-5 | AChemBlock [achemblock.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Flawless Fmoc-2-Aminooctanoic Acid Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of coupling Fmoc-2-aminooctanoic acid and prevent common side reactions. Our approach is rooted in scientific expertise and practical, field-proven insights to ensure the integrity and success of your peptide synthesis.
This compound, an aliphatic amino acid with a C6 alkyl side chain, presents unique challenges during solid-phase peptide synthesis (SPPS). Its steric bulk at the alpha-carbon, coupled with the hydrophobicity of the side chain, can lead to incomplete couplings and the formation of undesirable side products. This guide is designed to equip you with the knowledge and protocols to overcome these hurdles.
Troubleshooting Guide: Navigating Common Coupling Issues
This section directly addresses specific problems you may encounter during the incorporation of this compound.
Issue 1: Incomplete or Slow Coupling
Symptoms:
-
A positive Kaiser test (indicating free primary amines) after the coupling step.[1]
-
Mass spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to a deletion sequence (the target peptide minus 2-aminooctanoic acid).
-
Low overall yield of the final peptide.
Root Cause Analysis:
The primary reason for incomplete coupling of this compound is the steric hindrance posed by the hexyl group at the α-carbon. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.[2][3]
Solutions & Protocols:
-
Employ High-Potency Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[2] It is crucial to switch to more powerful in-situ activating reagents.
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[2][4] HATU is often considered the most efficient due to the anchimeric assistance provided by the pyridine nitrogen in the resulting OAt ester.[4]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, known for generating reactive OBt esters.[4]
-
-
Optimize the Base: The choice of base is critical to minimize side reactions like racemization while facilitating the coupling.
-
Increase Reaction Time and/or Temperature: To overcome the higher activation energy of sterically hindered couplings, extending the reaction time is a common strategy.[2]
-
Consider "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid.[2]
-
Microwave-assisted solid-phase peptide synthesis (MA-SPPS) can significantly accelerate slow coupling reactions by efficiently heating the reaction mixture.[2][7] However, careful temperature control is necessary to prevent racemization.[7]
-
-
Improve Solvation: Poor solvation of the growing peptide-resin can lead to aggregation, further impeding the coupling reaction.
-
N-methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) due to its superior solvating properties.[2]
-
Experimental Protocol: Double Coupling of this compound using HATU
-
Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).
-
In a separate vessel, pre-activate the this compound (4 equivalents relative to the resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Repeat steps 2 through 6 with a fresh solution of activated this compound.
-
After the second coupling, perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines.
Issue 2: Racemization of the 2-Aminooctanoic Acid Residue
Symptoms:
-
HPLC analysis of the crude peptide shows a doublet or a broadened peak for the target peptide.
-
MS/MS sequencing may not distinguish between epimers, but the biological activity of the peptide could be significantly reduced.
Root Cause Analysis:
Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation step of the carboxylic acid.[5] The formation of an oxazolone intermediate is a common pathway for racemization, and this is influenced by the choice of coupling reagent, base, and reaction temperature.[5]
Solutions & Protocols:
-
Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), is highly effective in minimizing racemization.[5][8] Many modern coupling reagents, like HBTU and HATU, already incorporate these moieties. OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is another excellent additive for suppressing racemization.[3]
-
Mindful Base Selection: Strong, sterically unhindered bases can abstract the α-proton, leading to racemization.[5] Opt for weaker or more hindered bases like NMM or 2,4,6-collidine over DIPEA.[5]
-
Control Reaction Temperature: Perform couplings at room temperature or even at 0°C if the reaction kinetics allow, as elevated temperatures can increase the rate of racemization.[5]
-
Minimize Activation Time: Avoid prolonged pre-activation of the amino acid before adding it to the resin. In-situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine, is generally preferred.[5]
Diagram: Decision-Making Workflow for Coupling this compound
Caption: Troubleshooting workflow for this compound coupling.
Frequently Asked Questions (FAQs)
Q1: Can I use standard coupling reagents like DCC/HOBt for this compound?
While DCC/HOBt can be effective for many amino acids, they are often not potent enough to achieve complete and efficient coupling of sterically hindered residues like this compound.[2] Using these reagents may result in low coupling yields and the formation of deletion peptides. It is highly recommended to use more powerful coupling reagents such as HATU, HBTU, or PyBOP.[4]
Q2: How does the long alkyl chain of 2-aminooctanoic acid affect peptide synthesis?
The C6 alkyl chain increases the hydrophobicity of the amino acid. In longer peptides or sequences containing multiple hydrophobic residues, this can contribute to peptide aggregation on the solid support.[1] Aggregation can hinder reagent access to the reaction site, leading to incomplete deprotection and coupling steps. Using solvents with better solvating properties like NMP or adding chaotropic salts can help disrupt aggregation.[2][8]
Q3: Is this compound particularly prone to any other side reactions besides incomplete coupling and racemization?
While incomplete coupling and racemization are the primary concerns due to steric hindrance, other common SPPS side reactions should not be overlooked, although they are not specific to this amino acid:
-
Diketopiperazine formation: This can occur at the dipeptide stage, especially if the second amino acid is proline.[8] Using 2-chlorotrityl chloride resin can help suppress this side reaction.[8]
-
Aspartimide formation: If your sequence contains an aspartic acid residue, this side reaction can occur under both acidic and basic conditions.[8] Adding HOBt to the piperidine deprotection solution can reduce its occurrence.[8]
Q4: What analytical methods are best for detecting side reactions with this compound?
A combination of analytical techniques is recommended for thorough quality control:
-
Kaiser Test: A simple, qualitative colorimetric test to check for the presence of free primary amines after a coupling step.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide can reveal the purity of the product and the presence of deletion sequences or diastereomers resulting from racemization.
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the desired peptide and identifying any side products, such as deletion sequences or adducts.
Data Summary: Coupling Reagent Effectiveness
| Coupling Reagent | Active Ester Type | Reactivity | Suitability for Sterically Hindered Residues | Reference |
| DCC/DIC | O-acylisourea | Low | Not Recommended | [2] |
| HBTU/PyBOP | OBt ester | Moderate | Good, but may require longer reaction times | [2][4] |
| HCTU | O-6-ClBt ester | High | Very Good | [2][4] |
| HATU/PyAOP | OAt ester | Very High | Excellent | [3][4] |
| COMU | Oxyma ester | Very High | Excellent | [3][6] |
Conclusion
Successful incorporation of this compound into a peptide sequence is readily achievable with a rational and informed approach. By understanding the potential for incomplete coupling and racemization due to its sterically hindered nature, researchers can proactively select the appropriate high-potency coupling reagents, optimized bases, and reaction conditions. The troubleshooting guide and protocols provided herein serve as a comprehensive resource to mitigate these challenges and ensure the synthesis of high-quality peptides for your research and development endeavors.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. escholarship.org [escholarship.org]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Aggregation Issues with Peptides Containing 2-Aminooctanoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 2-aminooctanoic acid (Aoa). The inclusion of Aoa is a powerful strategy for modulating peptide hydrophobicity, enhancing membrane interaction, or improving metabolic stability. However, its long alkyl side-chain significantly increases the propensity for peptide aggregation, a critical challenge that can manifest during chemical synthesis, purification, and final formulation.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate and overcome these aggregation-related challenges.
Troubleshooting Guide: From Synthesis to Solution
This section addresses specific problems you may encounter during your experimental workflow, presented in a question-and-answer format.
Part 1: Issues During Solid-Phase Peptide Synthesis (SPPS)
Question: My peptide synthesis is failing, showing incomplete coupling or difficult Fmoc deprotection. Could this be due to aggregation?
Answer: Yes, this is a classic sign of on-resin aggregation. The growing peptide chains, especially those containing hydrophobic residues like 2-aminooctanoic acid, can fold and associate with each other through intermolecular hydrogen bonds and hydrophobic interactions.[1][2] This leads to poor solvation, physically blocking reagents from reaching the N-terminus of the growing chain.
Causality and Recommended Actions:
-
Mechanism of Failure: The formation of stable secondary structures, like β-sheets, effectively creates a protected, non-reactive environment around the peptide backbone, which hinders both the coupling of the next amino acid and the removal of the Fmoc protecting group.[1]
-
Strategy 1: Incorporate Structure-Disrupting Elements: The most effective proactive strategy is to disrupt the planarity of the peptide backbone, which prevents β-sheet formation.
-
Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that introduce a "kink" into the peptide backbone, similar to proline. This structural disruption is highly effective at breaking up nascent secondary structures. The native residue is regenerated during the final acid cleavage step.[1]
-
Dmb/Hmb Backbone Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on a glycine or other amino acid nitrogen atom also serves to disrupt inter-chain hydrogen bonding.
-
-
Strategy 2: Enhance Synthesis Conditions:
-
Microwave-Assisted SPPS: Applying microwave energy can help break up aggregates and improve reaction kinetics in "difficult sequences."[1]
-
Special Solvents: Consider using solvents known to disrupt aggregation, such as trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO), as additives to your primary NMP or DMF solvent.[2]
-
Part 2: Issues During Purification
Question: My crude peptide containing 2-aminooctanoic acid won't dissolve in the HPLC mobile phase, or it gives a very broad, poorly resolved peak. What should I do?
Answer: This is the most common and frustrating challenge. The high hydrophobicity of Aoa-containing peptides leads to poor solubility in standard aqueous buffers used for Reverse-Phase HPLC (RP-HPLC).[3] The peptide may be precipitating in the sample loop or on the column head.
Causality and Recommended Actions:
-
The Solubility Problem: Standard RP-HPLC protocols use a water/acetonitrile (ACN) gradient with 0.1% trifluoroacetic acid (TFA).[][5] Highly hydrophobic peptides often require a high percentage of organic solvent to remain soluble, but dissolving the sample in a solvent stronger than the initial mobile phase conditions will cause the peptide to elute in the void volume without binding to the column.[6]
-
Strategy 1: Systematic Solubility Testing: Before injecting, test the solubility of a small amount of your peptide. See the detailed protocol in the "Experimental Protocols" section below.
-
Strategy 2: Modify the Sample Solvent:
-
Minimal Organic Solvent: First, try to dissolve the peptide in the mobile phase A (e.g., water with 0.1% TFA). If it fails, dissolve the peptide in the smallest possible volume of a strong organic solvent like DMSO, DMF, or even neat TFA, then dilute with mobile phase A to the lowest organic concentration that maintains solubility.[3][7][8] Crucially, ensure the final organic concentration is lower than your gradient's starting ACN percentage.
-
Use of Chaotropic Agents: In difficult cases, dissolving the peptide in a solution containing 6M Guanidine-HCl or urea can disrupt aggregation, but this must be done with caution as it can affect column longevity and is not easily removed. This is often a last resort.
-
-
Strategy 3: Change the Mobile Phase pH:
-
A peptide's solubility is lowest at its isoelectric point (pI), where it has no net charge.[9] Standard 0.1% TFA creates a very low pH (~2). If your peptide has a low pI, it may be insoluble.
-
Switching to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH ~8-9) can impart a net negative charge on acidic residues, increasing electrostatic repulsion between peptide molecules and dramatically improving solubility.[9] This requires a pH-stable HPLC column.
-
| Parameter | Low pH (0.1% TFA) | High pH (10mM NH₄HCO₃) | Rationale |
| Typical pH | ~2.0 | ~8.5 | To operate far from the peptide's isoelectric point (pI).[9] |
| Best for... | Peptides with a high pI (net positive charge). | Peptides with a low pI (net negative charge). | Maximizes charge and electrostatic repulsion to enhance solubility. |
| Column Type | Standard C18 Silica | pH-stable Hybrid or Polymer-based C18 | High pH will dissolve standard silica-based columns. |
| Ion Pairing | TFA acts as an ion-pairing agent, improving peak shape.[] | Bicarbonate can serve a similar, though weaker, function. | Ion pairing sharpens peaks by masking residual silanol interactions. |
Table 1: Comparison of Low vs. High pH Mobile Phases for Peptide Purification.
Part 3: Issues During Handling and Formulation
Question: I have a lyophilized powder of my Aoa-containing peptide, but I can't get it to dissolve for my biological assay. How can I solubilize it?
Answer: Reconstituting highly hydrophobic lyophilized peptides requires a methodical approach, as simply adding aqueous buffer is often ineffective and can lead to irreversible aggregation.
Causality and Recommended Actions:
-
The "Hydrophobic Collapse": Upon addition of an aqueous solvent, the hydrophobic Aoa side chains will rapidly associate to minimize their contact with water, leading to the formation of insoluble aggregates.
-
Recommended Dissolution Workflow: The key is to first wet and solvate the peptide with a small amount of a more favorable solvent before diluting it into your final aqueous buffer.
Important Considerations:
-
Final Solvent Concentration: Always be mindful of the final concentration of the organic solvent in your assay. High concentrations of DMSO or other solvents can be toxic to cells or interfere with your experiment.[7] Aim for the lowest possible final concentration (typically <1%).
-
pH Adjustment: If the peptide has several acidic or basic residues, adjusting the pH of the final buffer can aid solubility. Use dilute acetic acid for basic peptides or dilute ammonium hydroxide for acidic peptides.[][7]
Frequently Asked Questions (FAQs)
Q1: How can I predict if my Aoa-containing peptide sequence is likely to aggregate? While precise prediction is complex, high aggregation risk is associated with sequences having a high percentage (>50%) of hydrophobic amino acids and a low net charge at physiological pH.[7] Computational tools like CamSol can predict the solubility of peptides containing non-natural amino acids and help guide sequence design.[10][11]
Q2: What analytical techniques can I use to confirm that my peptide is aggregated?
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, allowing you to distinguish between monomers and larger aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds specifically to amyloid-like β-sheet structures, resulting in a characteristic increase in fluorescence.[12]
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. Aggregates will elute earlier than the monomeric peptide.
-
Visual Observation: The formation of a hydrogel, precipitate, or solution turbidity is a strong indicator of aggregation.[13]
Q3: Can I reverse aggregation once it has occurred? Reversing aggregation can be extremely difficult and is often impossible, especially for well-ordered amyloid-like fibrils. The most effective strategy is prevention. However, for amorphous aggregates, dissolution in strong denaturants (like 6M Guanidine-HCl) or highly polar organic solvents (like HFIP or TFE) followed by careful re-folding via dilution may sometimes work. Success is highly peptide-dependent.
Q4: Besides 2-aminooctanoic acid, what other non-canonical amino acids are prone to causing aggregation? Any amino acid that significantly increases the overall hydrophobicity of the peptide can increase aggregation risk. This includes other long-chain amino-alkanoic acids (e.g., 2-aminodecanoic acid), highly fluorinated amino acids, or peptides with multiple bulky aromatic residues like Phenylalanine, Tryptophan, and Tyrosine.[12]
Experimental Protocols
Protocol 1: Systematic Peptide Solubility Test
This protocol helps determine the optimal solvent for your peptide before committing large amounts of material.
Materials:
-
Lyophilized peptide (~1 mg)
-
Distilled, deionized water
-
10% Acetic Acid in water
-
10% Ammonium Hydroxide in water
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer and sonicator
Methodology:
-
Aliquot ~0.1 mg of peptide into several microcentrifuge tubes.
-
Step A (Water): To the first tube, add 100 µL of deionized water. Vortex for 1 minute. If not dissolved, sonicate for 5 minutes. If it dissolves, this is your solvent. If not, proceed to Step B.
-
Step B (Acid/Base): To a new tube, add 100 µL of 10% acetic acid (if the peptide has a net positive charge/high pI) OR 10% ammonium hydroxide (if the peptide has a net negative charge/low pI). Vortex and sonicate. If it dissolves, this is your solvent. If not, proceed to Step C.[7]
-
Step C (Organic Solvent): To a new tube, add 100 µL of a 50:50 Water:ACN mixture. Vortex and sonicate. If this fails, try a new tube with 10 µL of DMSO. Vortex until a clear solution is formed, then dilute with 90 µL of water.[7]
-
Observation: Record which solvent system successfully dissolves the peptide at an approximate concentration of 1 mg/mL. Use this information to guide your dissolution for purification or bioassays.
Protocol 2: RP-HPLC Purification at High pH
This protocol is for purifying Aoa-containing peptides that are insoluble at low pH. A pH-stable column is required.
Materials:
-
HPLC system with preparative capabilities
-
pH-stable C18 column (e.g., Agilent Zorbax StableBond, Waters XBridge)
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 8.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile
-
Crude peptide dissolved in an appropriate solvent (see Protocol 1) with minimal organic content.
Methodology:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Injection: Inject the dissolved peptide sample.
-
Gradient Elution: Run a shallow gradient to separate the target peptide from impurities. An example gradient is:
-
0-5 min: 5% B
-
5-45 min: 5% to 65% B
-
45-50 min: 65% to 95% B (column wash)
-
50-60 min: Re-equilibrate at 5% B
-
-
Fraction Collection: Collect fractions corresponding to the main peak, monitoring absorbance at 210-220 nm.[5]
-
Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.
-
Lyophilization: Pool the pure fractions and lyophilize. Note that ammonium bicarbonate is volatile and will be removed during lyophilization, leaving the peptide in its free base or acid form.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. reddit.com [reddit.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Peptide Solubility with 2-Aminooctanoic Acid
Welcome to the technical support center for advanced peptide design. This guide is intended for researchers, chemists, and drug development professionals who are encountering solubility challenges with synthetic peptides. Here, we provide in-depth, field-proven insights into leveraging the unnatural amino acid, 2-aminooctanoic acid (Aoa), to overcome these critical hurdles.
Frequently Asked Questions (FAQs)
Q1: What is 2-aminooctanoic acid (Aoa) and why is it used in peptide synthesis?
A1: 2-Aminooctanoic acid (Aoa) is a non-proteinogenic α-amino acid, meaning it is not one of the 20 canonical amino acids found in natural proteins.[1] It is characterized by a six-carbon linear alkyl chain (a hexyl group) attached to the α-carbon.[1] In peptide synthesis, Aoa is strategically incorporated into a sequence to improve the final peptide's solubility. Peptides with a high content of hydrophobic amino acids are prone to aggregation and have poor solubility in aqueous solutions, which can severely limit their utility in research and therapeutic applications.[2][3] The incorporation of Aoa serves as a powerful tool to mitigate these issues.
Q2: How does Aoa mechanistically improve peptide solubility?
A2: The primary driver of insolubility in many peptides is the formation of intermolecular secondary structures, particularly β-sheets.[4][5] Hydrophobic peptide chains tend to align with one another, forming extensive networks of hydrogen bonds that lead to aggregation and precipitation.[6]
The C6 alkyl side chain of Aoa, while hydrophobic itself, acts as a potent steric disruptor or "β-sheet breaker." When placed strategically within a peptide sequence, its bulky and conformationally distinct side chain physically prevents adjacent peptide backbones from aligning properly. This steric hindrance disrupts the hydrogen bonding network required for stable β-sheet formation, keeping the peptides more isolated from each other and thus more accessible to the solvent.[7]
Q3: When should I consider incorporating Aoa into my peptide sequence?
A3: You should consider using Aoa when you encounter or anticipate the following issues:
-
High Hydrophobicity: Your peptide sequence has a high Grand Average of Hydropathicity (GRAVY) score, or contains a high percentage (>50%) of hydrophobic residues (e.g., W, L, I, F, M, V, Y).[2][8]
-
Observed Aggregation: The peptide precipitates during synthesis, purification, or reconstitution. You may observe a cloudy or gel-like appearance in solution.[9]
-
Known Aggregation-Prone Regions: The sequence contains known aggregation-prone regions (APRs), which are typically short stretches of hydrophobic residues with a high propensity to form β-sheets.[5]
-
Poor Yields: Low recovery after purification is often a sign that the peptide is aggregating and being lost on columns or during handling steps.
Q4: Are there any potential downsides to using Aoa?
A4: Yes, while effective, the incorporation of Aoa is a chemical modification that can influence the peptide's biological activity, conformation, and binding affinity. The introduction of a bulky, non-natural residue may alter the peptide's interaction with its target. Therefore, it is crucial to strategically place Aoa away from key binding motifs or active sites. It is always recommended to synthesize the unmodified parent peptide as a control to benchmark any changes in activity.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My Aoa-modified peptide is still insoluble in aqueous buffer (e.g., PBS, Tris).
-
Plausible Cause 1: Suboptimal Placement of Aoa.
-
Explanation: The effectiveness of Aoa is highly dependent on its position. If it is placed in a region that is not critical to the aggregation process, its disruptive effects will be minimal. Aggregation is often nucleated at specific "hot spots" within the sequence.
-
Solution:
-
Identify Aggregation-Prone Regions (APRs): Use a sequence analysis tool (e.g., CamSol, TANGO) to predict the most likely APRs.[10]
-
Strategic Replacement: Synthesize variants where Aoa replaces a hydrophobic amino acid within the predicted APR. For example, if a V-L-I-F motif is identified as the APR, consider replacing the Leucine or Isoleucine with Aoa.
-
Avoid Terminal Placement: Placing Aoa at the extreme N- or C-terminus is often less effective than internal placement, as the core of the peptide is typically the driver of aggregation.
-
-
-
Plausible Cause 2: Incorrect pH of the Solubilization Buffer.
-
Explanation: A peptide's net charge significantly impacts its solubility. Solubility is lowest at the isoelectric point (pI), where the net charge is zero.[2]
-
Solution:
-
Calculate the pI: Determine the theoretical pI of your Aoa-modified peptide sequence.
-
Adjust Buffer pH: Attempt to dissolve the peptide in a buffer with a pH at least 2 units above or below the calculated pI. For basic peptides (net positive charge), use an acidic buffer (e.g., 10% acetic acid). For acidic peptides (net negative charge), use a basic buffer (e.g., 0.1M ammonium bicarbonate).[9][11]
-
Systematic Testing: If the pI is unknown or the peptide is neutral, perform a small-scale solubility test across a range of pH values (e.g., pH 4, 7.4, 9).[11]
-
-
Problem 2: The peptide dissolved initially but precipitated after dilution or freeze-thaw cycles.
-
Plausible Cause: Metastable Supersaturation and Kinetic Traps.
-
Explanation: Using a strong organic solvent like DMSO to create a stock solution can sometimes create a temporarily supersaturated state.[12][13] Upon dilution into an aqueous buffer, the peptide molecules may slowly rearrange and aggregate over time as they find a lower energy state. Freeze-thaw cycles can accelerate this process by concentrating the peptide as ice crystals form.
-
Solution:
-
Minimize Organic Stock Concentration: Use the absolute minimum volume of organic solvent (e.g., DMSO, DMF) required to dissolve the peptide initially.[2]
-
Slow, Drop-wise Dilution: Dilute the stock solution by adding the aqueous buffer to the peptide concentrate very slowly, drop-by-drop, while vortexing gently. This prevents localized high concentrations that can trigger precipitation.[9]
-
Incorporate Chaotropic Agents: For long-term storage, consider including low concentrations of chaotropic agents like guanidine-HCl (e.g., 0.1 M) or urea in your final buffer, if compatible with your downstream application.
-
Aliquot and Flash-Freeze: Prepare single-use aliquots of the peptide solution to avoid repeated freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen before storing them at -80°C.
-
-
Problem 3: The HPLC purification profile of the Aoa-peptide is complex or shows poor peak shape.
-
Plausible Cause 1: On-Resin Aggregation During Synthesis.
-
Explanation: Even with Aoa, severe aggregation can occur on the solid-phase support, leading to incomplete deprotection or coupling steps. This results in a complex mixture of deletion sequences and capped peptides that are difficult to separate.
-
Solution:
-
Use High-Quality Solvents: Ensure you are using fresh, amine-free DMF for all synthesis steps.[14]
-
Optimize Coupling: Double-couple the Fmoc-Aoa-OH amino acid and the residues immediately following it. Use a stronger activating agent like HATU or HCTU.[14]
-
Incorporate "Difficult Sequence" Protocols: Employ microwave-assisted synthesis to improve reaction kinetics or use specialized resins designed to minimize inter-chain aggregation.
-
-
-
Plausible Cause 2: Hydrophobic Interactions with HPLC Column.
-
Explanation: The Aoa residue significantly increases the hydrophobicity of the peptide, which can lead to strong interactions with C18 reverse-phase columns. This can cause peak tailing, broadening, or in severe cases, irreversible binding.
-
Solution:
-
Adjust Mobile Phase: Increase the percentage of organic solvent (acetonitrile or methanol) in your mobile phase.
-
Change Ion-Pairing Agent: If using TFA, try switching to a different ion-pairing agent like formic acid (FA), which can sometimes improve peak shape for very hydrophobic peptides.
-
Use a Different Stationary Phase: Consider a column with a different stationary phase, such as C8 or C4, which are less hydrophobic than C18 and may provide better resolution.
-
-
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Aoa-OH
This protocol outlines the manual incorporation of Fmoc-L-2-aminooctanoic acid into a peptide sequence using standard Fmoc/tBu chemistry.[15][16]
-
Resin Preparation:
-
Start with your peptide-resin, having completed the synthesis up to the point of Aoa incorporation.
-
Swell the resin in dichloromethane (DCM) for 20 minutes, followed by dimethylformamide (DMF) for 20 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 4 equivalents of Fmoc-Aoa-OH and 3.95 equivalents of HCTU in DMF.
-
Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture and vortex for 2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Coupling Confirmation:
-
Take a small sample of resin beads and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete coupling reaction.
-
If the test is positive (blue beads), repeat the coupling step (Step 3) for another 2 hours.
-
-
Washing:
-
Once coupling is complete, drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Cycle Repetition:
-
Proceed to the next amino acid in your sequence by returning to Step 2.
-
Protocol 2: Quantitative Peptide Solubility Assessment
This protocol provides a systematic way to determine the maximum solubility of your Aoa-modified peptide compared to its unmodified counterpart.[8][17]
-
Preparation:
-
Accurately weigh ~1 mg of your lyophilized Aoa-peptide and the unmodified control peptide into separate, sterile 1.5 mL microcentrifuge tubes.
-
-
Initial Solubilization Attempt (Aqueous Buffer):
-
Add 50 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to each tube.
-
Vortex vigorously for 2 minutes.
-
Place in a bath sonicator for 5 minutes to break up aggregates.[2][9]
-
Visually inspect. If the solution is perfectly clear, the peptide is soluble at ≥20 mg/mL. Proceed to Step 5. If particulates are visible or the solution is cloudy, proceed to Step 3.
-
-
Incremental Solubilization:
-
Continue adding the aqueous buffer in 50 µL increments, vortexing and sonicating after each addition, until the peptide fully dissolves or a total volume of 1 mL is reached (corresponding to 1 mg/mL).
-
Record the volume at which the peptide completely dissolves.
-
-
Organic Solvent Rescue (If Insoluble in Aqueous Buffer):
-
If the peptide remains insoluble at 1 mg/mL in the aqueous buffer, centrifuge the suspension at 14,000 x g for 10 minutes.
-
Carefully remove the supernatant.
-
To the pellet, add 20 µL of DMSO. Vortex until fully dissolved.
-
Slowly add the target aqueous buffer drop-wise while vortexing, up to a final volume of 1 mL. Note if any precipitation occurs during dilution.
-
-
Quantification and Confirmation:
-
Centrifuge all final solutions (even those that appear clear) at 14,000 x g for 10 minutes to pellet any non-visible micro-aggregates.
-
Carefully transfer the supernatant to a new tube.
-
Measure the peptide concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm (if the peptide contains W or Y) or via a colorimetric assay (e.g., BCA assay).
-
The measured concentration is the quantitative solubility under those conditions.
-
Data Presentation & Visualization
Table 1: Comparative Solubility of a Model Peptide (MY-L-V-F-L-A) with Aoa Incorporation
| Peptide Sequence | Modification | Predicted APR | Solubility in PBS (pH 7.4) | Notes |
| MYLVFLA | None (Control) | LVF | < 0.1 mg/mL | Formed visible precipitate immediately. |
| MY(Aoa)VFLA | L to Aoa | LVF | 1.2 mg/mL | Dissolved with sonication. |
| MYL(Aoa)FLA | V to Aoa | LVF | > 5.0 mg/mL | Dissolved readily with gentle vortexing. |
| MYLVF(Aoa)A | L to Aoa | LVF | 0.8 mg/mL | Improved, but less effective than position 4. |
This data is illustrative and demonstrates the importance of strategic Aoa placement.
Diagrams
Caption: Aoa's bulky side chain sterically hinders β-sheet formation.
Caption: Systematic workflow for quantitative solubility testing.
References
- 1. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Natural β-sheet proteins use negative design to avoid edge-to-edge aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Exploring β-Sheet Structure and Interactions with Chemical Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. researchgate.net [researchgate.net]
- 10. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. genscript.com [genscript.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. genscript.com [genscript.com]
Technical Support Center: Managing Racemization of Fmoc-2-Aminooctanoic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical guidance for a common challenge in peptide synthesis: the racemization of Fmoc-2-aminooctanoic acid during the coupling step. This guide offers a blend of theoretical understanding and field-tested protocols to help you maintain the chiral integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is this compound susceptible to it?
A1: Racemization is the process that leads to the formation of an equal mixture of both D- and L-enantiomers from a single, pure enantiomer.[1] In peptide synthesis, this occurs at the α-carbon of the amino acid being coupled. The primary mechanism involves the activation of the carboxylic acid, which makes the α-proton more acidic and susceptible to removal by a base.[1][2] This abstraction can lead to the formation of a planar intermediate, such as an oxazolone or an enolate.[2][3][4] Reprotonation of this intermediate can occur from either side, resulting in a loss of stereochemical purity.[2]
This compound, like other N-urethane protected amino acids, can be prone to racemization, especially under basic conditions during the activation and coupling steps.[3][5] The medium-length alkyl side chain of 2-aminooctanoic acid does not provide significant steric hindrance to prevent the formation of the planar intermediate, making careful control of coupling conditions crucial.
Q2: Which step in my synthesis protocol is the most likely cause of racemization for this amino acid?
A2: The amino acid activation and coupling step is the primary stage where racemization occurs.[4] This is the point where the carboxylic acid is converted into a highly reactive species to facilitate peptide bond formation. The choice of coupling reagent, the type and amount of base used, the solvent, and the reaction temperature all play significant roles in the extent of racemization.[6][7] Prolonged exposure of the activated amino acid to basic conditions before coupling is complete significantly increases the risk of racemization.[4]
Q3: How can I detect and quantify racemization in my peptide containing 2-aminooctanoic acid?
A3: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[8][9][10] This can be done in two main ways:
-
Direct analysis: Using a chiral stationary phase (CSP) column that can separate the enantiomers of the amino acid after hydrolysis of the peptide.[8][9]
-
Indirect analysis: Derivatizing the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers.[9][11] These diastereomers can then be separated and quantified on a standard achiral reversed-phase HPLC column.[9][11]
Troubleshooting Guide: High D-Isomer Content
If you have identified significant racemization of your this compound residue, follow this systematic guide to diagnose and resolve the issue.
Symptom: Significant Diastereomeric Impurity Detected by HPLC/MS
This indicates that racemization has occurred at one or more coupling steps involving this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a critical factor in controlling racemization.[2][7]
-
Carbodiimides (e.g., DIC, DCC, EDC): These are known to cause significant racemization when used alone because they form a highly reactive O-acylisourea intermediate.[12][13]
-
Solution: Always use carbodiimides in combination with racemization-suppressing additives.[2][3][12] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) react with the activated intermediate to form a more stable active ester that is less prone to racemization.[6][7][14] HOAt and OxymaPure® are generally more effective than HOBt.[6][7]
-
-
Onium Salts (Uronium/Aminium & Phosphonium): Reagents like HBTU, HATU, and PyBOP are generally more efficient but can still cause racemization, especially with sensitive amino acids.[2][12]
Data Summary: Impact of Coupling Reagents and Additives
| Coupling System | Relative Racemization Level | Key Considerations |
| DIC alone | High | Not recommended without an additive.[2][12] |
| DIC / HOBt | Moderate | A standard, cost-effective option.[12][14] |
| DIC / OxymaPure® | Low | Excellent suppression, non-explosive alternative to HOAt.[3][6] |
| DIC / HOAt | Very Low | Highly effective but HOAt has explosive properties.[3][6] |
| HATU / Base | Moderate to Low | Very fast coupling, but can still cause racemization.[5] |
| PyBOP / Base | Low | Good general-purpose phosphonium salt reagent.[2] |
| DEPBT | Very Low | Excellent choice for highly sensitive amino acids.[3] |
This table provides a general comparison; actual results may vary based on specific reaction conditions.
Step 2: Assess Your Base Selection
The base used to neutralize the amino acid salt and facilitate the coupling reaction plays a crucial role in the rate of racemization.[6][7]
-
Strong, Sterically Unhindered Bases (e.g., DIPEA/DIEA): These can accelerate the abstraction of the α-proton, leading to increased racemization.[6][7]
-
Weaker or Sterically Hindered Bases (e.g., N-methylmorpholine (NMM), 2,4,6-collidine): These are generally preferred as they are less likely to cause racemization.[6][7] Collidine is particularly effective due to its significant steric bulk.[6]
Recommendation: If you are using DIPEA and observing racemization, switch to NMM or collidine. Use the minimum necessary amount of base.
Step 3: Optimize Reaction Conditions
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C) can often reduce the rate of racemization. Perform the activation step at a lower temperature before allowing the reaction to proceed.
-
Solvent: The polarity of the solvent can influence racemization rates. While solvent choice is often dictated by solubility, be aware that more polar aprotic solvents like DMF are standard. Ensure your DMF is of high quality and amine-free.[15]
Step 4: Refine Your Coupling Protocol
-
Pre-activation Time: Avoid prolonged pre-activation times.[4] The longer the activated amino acid exists in solution before reacting with the N-terminal amine of the peptide, the greater the opportunity for racemization. Add the coupling reagents to the amino acid and immediately introduce the mixture to the resin.
-
Equivalents of Reagents: Use a modest excess of the activated amino acid (e.g., 1.5-2 equivalents) to drive the coupling to completion quickly. However, a very large excess of reagents is not always better and can sometimes contribute to side reactions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol is designed for manual solid-phase peptide synthesis (SPPS) and prioritizes chiral integrity.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in high-quality DMF for 30-60 minutes.[15]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5-7 times).[15]
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (2.0 eq), OxymaPure® (2.0 eq) in DMF.
-
Add DIC (2.0 eq) to the solution.
-
Mix for approximately 1-2 minutes. Do not wait longer.
-
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive after 2 hours, allow the reaction to proceed longer but be aware of the increased risk of racemization with extended times.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 2: Analysis of Racemization via Chiral Derivatization and HPLC
This protocol describes the steps to determine the percentage of D-isomer formation after cleaving a test peptide from the resin.
-
Peptide Hydrolysis:
-
Place a dried sample of the cleaved and deprotected crude peptide (approx. 1 mg) into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or using a lyophilizer.
-
-
Derivatization with Marfey's Reagent (FDAA): [9]
-
Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.[9]
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[9]
-
Incubate the mixture at 40 °C for 1 hour in the dark.[9]
-
Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.[9]
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[9]
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A linear gradient suitable for separating the diastereomers (e.g., 10% to 60% B over 30 minutes).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 340 nm.[9]
-
Quantification: Integrate the peak areas for the L-L and L-D diastereomers. The percentage of racemization can be calculated from the relative peak areas.
-
Mechanistic Overview
Understanding the mechanism of racemization is key to preventing it. The following diagram illustrates the critical oxazolone formation pathway.
Caption: Oxazolone mechanism of racemization.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. mdpi.com [mdpi.com]
- 14. peptide.com [peptide.com]
- 15. chem.uci.edu [chem.uci.edu]
Technical Support Center: Advanced Coupling Strategies for 2-Aminooctanoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-canonical, sterically hindered amino acid 2-aminooctanoic acid (Aoa) into difficult peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: Why is 2-aminooctanoic acid (Aoa) considered a "difficult" residue to couple in Solid-Phase Peptide Synthesis (SPPS)?
The primary challenge stems from steric hindrance. 2-aminooctanoic acid is an α-amino acid with a hexyl group attached to the α-carbon. This bulky side chain physically obstructs the incoming N-terminal amine of the growing peptide chain from attacking the activated carboxyl group, slowing down the reaction kinetics significantly.[1][2] This can lead to incomplete coupling reactions, resulting in low yields and the formation of deletion sequences.[2]
Q2: What are the typical signs of an incomplete or failed coupling reaction involving Aoa?
The most common indicators of a difficult coupling are:
-
Positive Qualitative Tests: After the coupling step, a qualitative test on a small sample of resin beads, such as a ninhydrin or isatin test, will be positive, indicating the presence of unreacted free amines on the resin.[3]
-
Mass Spectrometry (MS) Analysis: Analysis of the crude peptide after cleavage will show a significant peak corresponding to the mass of the deletion sequence (the peptide without the intended Aoa residue). The target peptide may be a minor component.[1]
-
Low Final Yield: The overall isolated yield of the target peptide will be substantially lower than expected due to the loss of sequences at the difficult coupling step.
Q3: Beyond the Aoa residue itself, what makes a sequence "difficult"?
A "difficult sequence" often involves factors that promote the aggregation of the growing peptide chain on the solid support.[4][5] These factors include:
-
High Hydrophobicity: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are prone to forming secondary structures like β-sheets, which causes the peptide chains to clump together.[4]
-
β-branched Amino Acids: Residues like Valine and Isoleucine can introduce steric hindrance and promote aggregation.[1][4]
-
Repetitive Sequences: Long stretches of the same amino acid can lead to strong inter-chain interactions and aggregation.[1] When Aoa is incorporated into such a sequence, the problems of steric hindrance and peptide aggregation compound each other, making successful synthesis extremely challenging.
Q4: What is epimerization, and why is it a major concern with hindered couplings?
Epimerization is the unwanted conversion of an amino acid from one stereoisomer to its opposite (e.g., from the L-form to the D-form) during the coupling reaction.[6][7][8] It occurs when the α-hydrogen of the activated amino acid is abstracted by a base, often via the formation of an oxazolone intermediate.[9][10] For difficult couplings that require longer reaction times, stronger bases, or more potent activating agents, the risk of epimerization increases significantly.[11] This leads to diastereomeric impurities that are often very difficult or impossible to separate from the final product, compromising its biological activity.[6][8]
Troubleshooting Guide for Aoa-Containing Peptides
This section addresses common problems encountered during the synthesis of peptides containing 2-aminooctanoic acid and provides validated solutions.
Workflow for Troubleshooting Difficult Aoa Couplings
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. researchgate.net [researchgate.net]
- 7. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Fmoc-2-Amino-octanoic Acid Incorporation by Kaiser Test
Welcome to the technical support center for monitoring the incorporation of Fmoc-2-aminooctanoic acid using the Kaiser test. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the specific challenges you may encounter when working with this long-chain aliphatic amino acid.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Kaiser test and its application to non-standard amino acids like this compound.
Q1: What is the chemical basis of the Kaiser test and why is it used in Fmoc-SPPS?
The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2] In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), its primary role is to serve as a qualitative in-process control to verify the completion of two critical steps:
-
Fmoc-Deprotection: After treating the resin-bound peptide with a base (e.g., piperidine) to remove the Fmoc protecting group, a positive Kaiser test (intense blue color) confirms that the N-terminal primary amine is successfully deprotected and available for the next reaction.[3][4]
-
Amino Acid Coupling: Following the coupling of the next Fmoc-amino acid in the sequence, a negative Kaiser test (colorless or yellow beads/solution) indicates that the free amine has been consumed, signifying a complete coupling reaction.[2][3]
The reaction involves two molecules of ninhydrin reacting with a primary amine. The amine is deaminated and decarboxylated, and the resulting ammonia condenses with the ninhydrin molecules to form a deep blue-purple chromophore known as Ruhemann's purple.[5]
Q2: Is the Kaiser test suitable for monitoring this compound incorporation?
Yes, in principle. 2-aminooctanoic acid possesses a primary amine at its alpha-carbon. Therefore, after successful Fmoc deprotection, it should yield a strong positive (blue) result with the Kaiser test. Conversely, after its successful coupling to the preceding amino acid on the resin, the test should be negative (colorless/yellow).[1]
However, the long, hydrophobic octyl side chain introduces specific challenges not typically seen with smaller amino acids like alanine or glycine. These challenges, primarily related to steric hindrance and peptide aggregation, can lead to ambiguous or misleading results, which are addressed in the troubleshooting section below.[6]
Q3: How do I interpret the different color results of the Kaiser test?
The interpretation requires observing both the resin beads and the surrounding solution.
| Observation | Interpretation | Recommended Action |
| Intense Blue Beads & Blue Solution | Positive Result: Indicates a high concentration of free primary amines. This is the expected result after a successful deprotection step, or a sign of failed coupling. | If after deprotection, proceed to coupling. If after coupling, the reaction has failed; perform a recoupling.[2] |
| Yellow or Colorless Beads & Solution | Negative Result: Indicates the absence (or a very low level) of free primary amines. This is the desired result after a successful coupling step. | Proceed to the next Fmoc deprotection step.[3] |
| Blue Beads, Colorless/Yellow Solution | Incomplete Coupling: The reaction has occurred on the outer surface of the resin beads but has not penetrated fully. This can be an early sign of aggregation. | Perform a recoupling, possibly with extended reaction time or in a different solvent.[1] |
| Colorless Beads, Blue Solution | Nearly Complete Coupling: Most sites on the beads have reacted, but some unreacted reagents or cleaved peptide fragments might be present in the solution. | Consider extending the coupling time or proceeding to a capping step to block any remaining unreacted amines.[1] |
| Brownish-Red Color | Ambiguous: This color is typically associated with secondary amines (like proline), for which the Kaiser test is unreliable.[1] If your sequence does not contain secondary amines, this may indicate side reactions or reagent degradation. | Use an alternative test like the Chloranil test for confirmation if secondary amines are expected.[2] Otherwise, prepare fresh reagents and re-test. |
II. Troubleshooting Guide
Encountering issues when working with sterically demanding or hydrophobic residues like 2-aminooctanoic acid is common. This guide will help you diagnose and resolve them.
Problem 1: False Negative Result After a Coupling Step
(You get a colorless/yellow result, but subsequent analysis shows deletion peptides, indicating the coupling was incomplete.)
Q: My Kaiser test was negative after coupling this compound, but I still have deletion peptides. Why?
This is a classic problem when dealing with "difficult" sequences, particularly those containing hydrophobic amino acids.[6] The primary cause is peptide aggregation on the resin.
Causality: The long, nonpolar octyl side chain of 2-aminooctanoic acid can significantly increase the hydrophobicity of the growing peptide chain. This can cause the peptide chains to fold and aggregate on the resin support, forming secondary structures like β-sheets.[6] When this happens, the N-terminal amines become physically trapped within these aggregates, making them inaccessible to the ninhydrin reagents. The test therefore gives a negative result not because the amines have reacted, but because they are hidden.[7]
Recommended Actions:
-
Solvent Disruption: Before performing the Kaiser test, wash the resin with a solvent known to disrupt secondary structures. N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) are often more effective than Dimethylformamide (DMF) in this regard.[8]
-
Perform a Test Cleavage: If aggregation is suspected, cleave a small sample of the peptide from the resin and analyze it via LC-MS. This provides definitive proof of whether the coupling was successful.
-
Proactive Recoupling: For known difficult couplings involving hydrophobic or bulky amino acids, consider performing a routine double coupling, even if the first Kaiser test appears negative.[9]
Problem 2: Persistently Positive Kaiser Test After Coupling
(Even after a second coupling attempt with this compound, the test remains blue.)
Q: I've recoupled this compound, but the Kaiser test is still positive. What's going on?
A persistently positive test points to a fundamental issue with the coupling reaction's efficiency.
Causality & Recommended Actions:
-
Steric Hindrance: The bulky octyl side chain, combined with the large Fmoc protecting group, can create significant steric hindrance, slowing down the coupling reaction.
-
Action: Increase the coupling reaction time significantly (e.g., from 1-2 hours to 4 hours or even overnight).[8] Also, ensure you are using an adequate excess of the amino acid and coupling reagents (typically 3-4 equivalents).
-
-
Inefficient Activation/Coupling Reagents: The standard coupling reagents may not be potent enough for such a sterically hindered amino acid.
-
Reagent Degradation: Old or improperly stored reagents (Fmoc-amino acid, activators, base) can lead to failed couplings.
-
Action: Use fresh, high-quality reagents. Ensure solvents are anhydrous.
-
-
Perform a Capping Step: If the test remains positive after a second coupling and you've addressed the points above, it is crucial to "cap" the unreacted amines. This prevents the formation of deletion peptides in subsequent steps. Capping is an intentional acylation of the unreacted N-terminal amines, rendering them inert. The most common method is using acetic anhydride.[1][9] After capping, the Kaiser test should be negative.
Logical Workflow Diagram
The following diagram illustrates the decision-making process when using the Kaiser test to monitor a coupling reaction.
References
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Navigating the Cleavage of Peptides Containing 2-Aminooctanoic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the lipophilic, non-canonical amino acid, 2-aminooctanoic acid (Aoa). The unique properties of Aoa, while valuable for developing novel therapeutics, can introduce specific challenges during the final and critical step of solid-phase peptide synthesis (SPPS): cleavage from the resin and concurrent side-chain deprotection.
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and achieve high yields of pure, high-quality lipopeptides.
I. Understanding the Core Challenge: The Impact of Lipophilicity
The primary hurdle in cleaving peptides containing 2-aminooctanoic acid is its significant lipophilicity. The long C8 alkyl chain can lead to:
-
Peptide Aggregation: Both on-resin and post-cleavage, the lipophilic tails can interact, causing the peptide chains to clump together. This can hinder reagent access during cleavage and complicate purification.
-
Poor Solubility: The cleaved lipopeptide may have poor solubility in standard aqueous-organic solvent systems used for purification, making handling and characterization difficult.
-
Incomplete Cleavage: Aggregation on the resin can physically block the cleavage reagent, typically trifluoroacetic acid (TFA), from reaching the linker, resulting in low yields.
-
Difficult Precipitation: Standard ether precipitation methods may be inefficient for highly lipophilic peptides, leading to product loss.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the cleavage of your 2-aminooctanoic acid-containing peptide, providing actionable solutions based on established principles of peptide chemistry.
Problem 1: Low Cleavage Yield
Symptoms:
-
After cleavage and precipitation, the amount of recovered peptide is significantly lower than expected.
-
Analysis of the resin post-cleavage (e.g., by a test cleavage of a small portion) shows a significant amount of remaining peptide.
Root Causes & Solutions:
-
Inadequate Resin Swelling and Reagent Penetration: The lipophilic nature of the peptide can cause the resin to be poorly solvated by the cleavage cocktail.
-
Solution: Before adding the cleavage cocktail, perform a pre-swelling step with a solvent that can effectively solvate both the resin and the lipophilic peptide. Dichloromethane (DCM) is a common choice. Ensure the resin is thoroughly washed with DCM to remove any residual N,N-dimethylformamide (DMF), which can interfere with the acidic cleavage.[1][2]
-
-
Insufficient Cleavage Time: Standard cleavage times of 1-2 hours may not be sufficient for lipophilic peptides due to slower reagent diffusion.[1]
-
Solution: Extend the cleavage time. It is advisable to perform a small-scale trial cleavage with time points of 2, 4, and even 6 hours to determine the optimal duration for your specific peptide.[1] Monitor the progress by analyzing the filtrate at each time point.
-
-
Peptide Re-attachment to the Resin: Cationic species generated during deprotection can react with nucleophilic residues in your peptide, causing it to re-attach to the resin.[1][3]
-
Solution: Ensure your cleavage cocktail contains an adequate amount of scavengers. For peptides with electron-rich residues like Tryptophan (Trp) or Tyrosine (Tyr), a higher concentration of scavengers may be necessary. Adding 1,2-ethanedithiol (EDT) is particularly effective in preventing re-attachment.[3]
-
Experimental Protocol: Test Cleavage to Optimize Cleavage Time
-
Dry a small amount of the peptide-resin (approx. 10-20 mg) under vacuum.
-
Place the dried resin in a small reaction vessel.
-
Add the chosen cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) at a ratio of approximately 1 mL per 100 mg of resin.
-
Agitate the mixture at room temperature.
-
At time points of 1, 2, and 4 hours, take a small aliquot of the supernatant.
-
Precipitate the peptide from each aliquot with cold diethyl ether.
-
Analyze the precipitated peptide by HPLC to assess the extent of cleavage at each time point.
Problem 2: Poor Precipitation and Recovery After Cleavage
Symptom:
-
After adding cold diethyl ether to the TFA filtrate, little to no precipitate forms, or an oily substance is observed.[3][4]
Root Causes & Solutions:
-
High Solubility in Ether/TFA Mixture: Highly lipophilic peptides can be partially or fully soluble in the TFA/ether mixture, especially if a large volume of TFA is used.[5]
-
Solution 1: Reduce TFA Volume: Before precipitation, concentrate the TFA filtrate under a gentle stream of nitrogen to reduce the volume.[4] This will decrease the solubility of the peptide in the remaining solution.
-
Solution 2: Alternative Precipitation Solvents: If ether precipitation is consistently failing, consider using a less polar solvent for precipitation, such as a mixture of ether and hexane, or pentane.[5]
-
Solution 3: Direct Purification: For very hydrophobic peptides that resist precipitation, an alternative is to evaporate the TFA and directly dissolve the residue in a suitable solvent for HPLC purification, such as a mixture of acetonitrile and water, possibly with the aid of a small amount of DMSO or formic acid.[5][6]
-
-
Formation of an Oil: The peptide may separate as an oil rather than a solid precipitate.
-
Solution: After the initial precipitation, place the sample in a -20°C or -80°C freezer for an extended period (e.g., overnight) to encourage solidification.[5] If it remains an oil, proceed with direct purification as described above.
-
Problem 3: Presence of Impurities and Side Products
Symptom:
-
HPLC or Mass Spectrometry analysis of the crude peptide shows significant peaks other than the desired product.
Root Causes & Solutions:
-
Side-Chain Reactions: The reactive carbocations generated during cleavage can modify sensitive amino acid residues.
-
Solution: Use an optimized cleavage cocktail with appropriate scavengers. The choice of scavengers is dictated by the amino acid composition of your peptide. (See Table 1 below).
-
-
Oxidation: Methionine and Cysteine residues are susceptible to oxidation.
-
Incomplete Deprotection: Some protecting groups, like the Pbf group on Arginine, may require longer cleavage times for complete removal.[3]
-
Solution: Extend the cleavage time as determined by your test cleavage. For peptides with multiple Arginine residues, a longer cleavage time is often necessary.[8]
-
III. FAQ: Cleavage Cocktails for Peptides with 2-Aminooctanoic Acid
Q1: What is a good starting cleavage cocktail for a peptide containing 2-aminooctanoic acid?
A1: A robust starting point for most peptides, including those with 2-aminooctanoic acid, is Reagent B , which is an "odorless" cocktail. Its composition is typically 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS) .[9] TIS is an excellent scavenger for carbocations generated from most common protecting groups.
Q2: My peptide also contains sensitive amino acids like Cysteine, Methionine, or Tryptophan. Should I modify the cleavage cocktail?
A2: Yes, absolutely. The presence of these residues necessitates the use of more specialized scavenger cocktails to prevent side reactions.
-
For Cysteine (Cys) and Methionine (Met): It is highly recommended to include 1,2-ethanedithiol (EDT) in your cocktail. A common formulation is Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% EDT .[9][10] EDT helps to reduce oxidation and prevent S-alkylation.
-
For Tryptophan (Trp): The indole side chain of Tryptophan is highly susceptible to modification. Using Reagent K is also recommended for Trp-containing peptides.[9] The combination of scavengers effectively protects the indole ring.
Table 1: Recommended Cleavage Cocktails for Peptides with 2-Aminooctanoic Acid
| Peptide Composition | Recommended Cocktail | Composition (v/v/v) | Key Scavengers & Their Roles |
| Aoa with no other sensitive residues | Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | TIS: Scavenges carbocations. Phenol: Acts as a scavenger and improves solubility. |
| Aoa with Cys, Met, Tyr, and/or Trp | Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | EDT & Thioanisole: Protect against oxidation and alkylation of sensitive residues. |
| Aoa with multiple Arg(Pbf) residues | Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole & Anisole: Aid in the removal of sulfonyl-based protecting groups like Pbf. |
Q3: From which resin is it best to synthesize peptides containing 2-aminooctanoic acid?
A3: The choice of resin depends on the desired C-terminus of your peptide (acid or amide).
-
Wang Resin: For a C-terminal carboxylic acid. Cleavage is typically performed with a high concentration of TFA (e.g., 95%).
-
Rink Amide Resin: For a C-terminal amide. This resin is more acid-labile, and cleavage can often be achieved with milder TFA concentrations, though a standard 95% TFA cocktail is commonly used to ensure complete deprotection.[6]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-labile resin, allowing for cleavage under very mild conditions (e.g., 1-2% TFA in DCM).[11] This is particularly useful if you want to obtain a fully protected lipopeptide fragment for subsequent solution-phase ligation.
IV. Visualization of the Cleavage Workflow
The following diagram illustrates the general workflow for the cleavage and deprotection of a peptide containing 2-aminooctanoic acid.
Caption: General workflow for cleavage of 2-aminooctanoic acid peptides.
V. Concluding Remarks
Successfully cleaving peptides containing 2-aminooctanoic acid requires careful consideration of the increased lipophilicity and potential for aggregation. By performing small-scale test cleavages to optimize reaction times, selecting the appropriate scavenger-containing cleavage cocktail based on the peptide sequence, and adapting post-cleavage work-up procedures, researchers can overcome these challenges. Always ensure that your reagents, particularly TFA and scavengers, are fresh and of high quality, as degraded reagents can significantly impact cleavage efficiency.[1]
This guide provides a foundation for troubleshooting common issues. However, due to the unique nature of each peptide sequence, some level of empirical optimization will always be necessary.
VI. References
-
BenchChem. (2025). Troubleshooting incomplete cleavage of peptide from resin. --INVALID-LINK--
-
AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl chloride resin. --INVALID-LINK--
-
BenchChem. (2025). Application Note 1: Use as a Scavenger in Peptide Cleavage. --INVALID-LINK--
-
American Peptide Society. (n.d.). Tips & Tricks. --INVALID-LINK--
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. --INVALID-LINK--
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. --INVALID-LINK--
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. --INVALID-LINK--
-
CEM Corporation. (2017). Application Note Peptide Cleavage and Protected Cleavage Procedures. --INVALID-LINK--
-
Chimin, C., et al. (2015). Cleavage efficient 2A peptides for high level monoclonal antibody expression in CHO cells. mAbs, 7(2), 403-412. --INVALID-LINK--
-
Harris, P. W. R. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. --INVALID-LINK--
-
Fang, J., et al. (2015). Cleavage efficient 2A peptides for high level monoclonal antibody expression in CHO cells. mAbs, 7(2), 403-412. --INVALID-LINK--
-
Kim, J. H., et al. (2011). High Cleavage Efficiency of a 2A Peptide Derived from Porcine Teschovirus-1 in Human Cell Lines, Zebrafish and Mice. PLOS ONE, 6(4), e18556. --INVALID-LINK--
-
Reddit. (2023, June 28). Peptide synthesis troubleshooting. r/OrganicChemistry. --INVALID-LINK--
-
Bark, S. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. --INVALID-LINK--
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. --INVALID-LINK--
-
Kim, J. H., et al. (2011). High Cleavage Efficiency of a 2A Peptide Derived from Porcine Teschovirus-1 in Human Cell Lines, Zebrafish and Mice. PLOS ONE, 6(4), e18556. --INVALID-LINK--
-
Fields, G. B., et al. (2025, October 22). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Functional Evaluation and Physicochemical Characterization of a Lipopeptide Biosurfactant Produced by the Stenotrophomonas sp. IE-93. --INVALID-LINK--
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. YouTube. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cem.de [cem.de]
- 9. peptide.com [peptide.com]
- 10. How to Improve 2A Linker Cleavage Efficiency – SignaGen Blog [signagen.com]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Long Peptides with Fmoc-2-Aminooctanoic Acid: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of long peptides incorporating the unnatural amino acid, Fmoc-2-aminooctanoic acid. As a non-proteinogenic amino acid with a C6 alkyl side chain, 2-aminooctanoic acid introduces significant hydrophobicity and moderate steric hindrance, presenting unique challenges in solid-phase peptide synthesis (SPPS). This document is designed to equip you with the expertise to navigate these complexities and achieve successful synthesis of your target peptide.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of peptides containing this compound.
Q1: Why am I observing low coupling efficiency when incorporating this compound?
A1: The reduced coupling efficiency of this compound can be attributed to two primary factors: steric hindrance from the C6 alkyl side chain, which can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, and the increased hydrophobicity, which can lead to peptide aggregation on the resin support, further limiting accessibility.
Q2: My peptide is precipitating on the resin during synthesis. What is causing this and how can I resolve it?
A2: Precipitation, or aggregation, is a common problem when synthesizing long, hydrophobic peptides. The C6 alkyl chain of 2-aminooctanoic acid significantly increases the hydrophobicity of the peptide. This leads to inter-chain association through hydrophobic interactions, causing the peptide to collapse onto the resin and become insoluble in the synthesis solvents. This phenomenon is particularly pronounced in longer peptides where the cumulative hydrophobicity is high.[1]
Q3: Are there specific coupling reagents that are more effective for this compound?
A3: Yes, for sterically hindered amino acids like 2-aminooctanoic acid, high-reactivity coupling reagents are recommended. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium-hexafluorophosphate) are generally more effective than standard carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide).[2] These reagents form highly reactive activated esters that can overcome the steric hindrance.
Q4: I'm observing incomplete Fmoc deprotection. What could be the cause?
A4: Incomplete Fmoc deprotection is often a secondary effect of peptide aggregation. If the peptide has aggregated on the resin, the piperidine solution used for deprotection may not be able to efficiently access all the Fmoc groups. The standard 20% piperidine in DMF may not be sufficient to disrupt the aggregated structure.
Q5: My final cleaved peptide has poor solubility in aqueous buffers. What are my options?
A5: The high hydrophobicity imparted by 2-aminooctanoic acid will likely result in a peptide with low aqueous solubility.[3] Initial attempts to dissolve the peptide should be made in a small amount of an organic solvent such as DMSO, DMF, or isopropanol, followed by slow dilution with the desired aqueous buffer.[3][4][5] For very hydrophobic peptides, using solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) might be necessary, as these can disrupt secondary structures and aid in solubilization.[1]
II. Troubleshooting Guide: From Synthesis to Purification
This section provides a more detailed, problem-oriented approach to troubleshooting common issues.
Problem 1: Persistent Low Coupling Efficiency of this compound
Symptoms:
-
Positive Kaiser test after a single coupling of this compound.
-
Presence of deletion sequences lacking 2-aminooctanoic acid in the final mass spectrum.
Root Cause Analysis: The combination of steric hindrance and the hydrophobicity of the C6 side chain slows down the kinetics of peptide bond formation.
Solutions:
-
Double Coupling: This is the most straightforward approach. After the initial coupling reaction, drain the reagents and add a fresh solution of activated this compound for a second coupling step. This increases the reaction time and drives the reaction to completion.
-
Increased Equivalents and Extended Coupling Time: Increase the equivalents of this compound and the coupling reagent from the standard 3-5 equivalents to 5-7 equivalents. Extend the coupling time from the typical 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings.
-
Optimized Coupling Reagents:
-
HATU/HBTU with an additive: Utilize HATU or HBTU in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure®. These additives are known to suppress racemization and can enhance coupling efficiency.
-
COMU: For very challenging couplings, consider using COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium salt known for its high efficiency with sterically hindered amino acids.
-
Experimental Protocol: Optimized Double Coupling of this compound
-
Fmoc Deprotection: Perform standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate this compound (5 eq.) with HATU (4.9 eq.) and DIPEA (10 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Drain the reaction vessel.
-
-
Second Coupling:
-
Repeat step 3 to prepare a fresh solution of activated this compound.
-
Add this solution to the resin and agitate for another 2 hours.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Problem 2: On-Resin Aggregation During Synthesis of Long Peptides
Symptoms:
-
Resin clumping and reduced swelling.
-
Slow or incomplete Fmoc deprotection and coupling reactions for subsequent amino acids.
-
Significant presence of truncated sequences in the final product.
Root Cause Analysis: The cumulative hydrophobicity of multiple 2-aminooctanoic acid residues and other hydrophobic amino acids in a long peptide chain leads to the formation of stable secondary structures (e.g., β-sheets) that cause inter-chain aggregation.
Solutions:
-
Solvent Optimization:
-
NMP: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) as the primary synthesis solvent. NMP has better solvating properties for aggregated peptides.
-
"Magic Mixture": For severe aggregation, consider using a "magic mixture" of solvents, such as DCM/DMF/NMP (1:1:1), which can help to disrupt secondary structures.
-
Chaotropic Agents: In extreme cases, the addition of chaotropic agents like LiCl (0.5 M) to the DMF during coupling can disrupt hydrogen bonding and reduce aggregation.
-
-
Backbone Modification:
-
Pseudoproline Dipeptides: If the sequence allows, strategically introduce pseudoproline dipeptides at Ser or Thr residues. These dipeptides disrupt the formation of regular secondary structures.
-
Hmb/Dmb Backbone Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone nitrogen of an amino acid preceding a difficult coupling. This protection disrupts inter-chain hydrogen bonding.[6]
-
-
Elevated Temperature: Performing the coupling reactions at an elevated temperature (e.g., 50-60°C) can provide enough energy to disrupt the secondary structures responsible for aggregation. This is often facilitated by microwave peptide synthesizers.
Workflow for Mitigating Peptide Aggregation
Caption: A stepwise approach to addressing on-resin peptide aggregation.
Problem 3: Difficult Purification of the Cleaved Peptide
Symptoms:
-
The crude peptide is insoluble in the initial HPLC mobile phase (e.g., water/acetonitrile with 0.1% TFA).
-
Poor peak shape and resolution during RP-HPLC.
-
Precipitation of the peptide on the HPLC column.
Root Cause Analysis: The high hydrophobicity of the peptide containing 2-aminooctanoic acid leads to poor solubility in standard aqueous-organic mobile phases and strong interactions with the C18 stationary phase.
Solutions:
-
Solubilization of the Crude Peptide:
-
Dissolve the crude peptide in a strong organic solvent like DMSO or HFIP before diluting it with the initial mobile phase.
-
For extremely difficult cases, a small amount of formic acid or guanidinium chloride can be used for initial solubilization.
-
-
Modification of HPLC Conditions:
-
Column Choice: Use a less hydrophobic column, such as a C4 or C8 column, instead of the standard C18.
-
Elevated Column Temperature: Increase the column temperature to 40-60°C to improve solubility and reduce peak broadening.
-
Alternative Organic Modifiers: Replace acetonitrile with isopropanol or ethanol in the mobile phase, as these can have better solvating properties for hydrophobic peptides.
-
Table 1: Recommended Solvents for Hydrophobic Peptides
| Solvent System | Application | Considerations |
| DMSO | Initial solubilization of crude peptide | Can be difficult to remove by lyophilization; may oxidize Met or Cys residues. |
| HFIP/TFE | For highly aggregated or insoluble peptides | Volatile and can be removed by lyophilization; can alter peptide conformation. |
| Acetonitrile/Isopropanol/Water | RP-HPLC mobile phase | Isopropanol increases the solvent strength for hydrophobic peptides. |
| 0.1% Formic Acid in Water | Acidic mobile phase additive | Can improve solubility for some peptides. |
III. Concluding Remarks
The successful synthesis of long peptides containing this compound is a challenging yet achievable goal. A systematic and proactive approach is key. By anticipating the challenges of steric hindrance and increased hydrophobicity, and by employing the optimized strategies outlined in this guide, researchers can significantly improve their synthesis outcomes. Careful monitoring of each step, particularly coupling and deprotection, and a willingness to adapt protocols based on the specific peptide sequence will ultimately lead to the successful isolation of the desired product.
IV. References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available at: --INVALID-LINK--
-
AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Available at: --INVALID-LINK--
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: --INVALID-LINK--
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Available at: --INVALID-LINK--
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Gutman, I., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. Available at: --INVALID-LINK--
-
Apetri, A. C., et al. (2021). Aggregation Rules of Short Peptides. Journal of Chemical Information and Modeling. Available at: --INVALID-LINK--
-
ChemRxiv. (2023). Amino Acid Composition drives Peptide Aggregation. Available at: --INVALID-LINK--
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. Available at: --INVALID-LINK--
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides? Available at: --INVALID-LINK--
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: --INVALID-LINK--
-
Perseptive Biosystems. (n.d.). Large Scale Synthesis of Long Peptides (Those Containing More Than 23 Amino Acids) on the PioneerTM Peptide Synthesis System. Available at: --INVALID-LINK--
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. Available at: --INVALID-LINK--
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Available at: --INVALID-LINK--
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. Available at: --INVALID-LINK--
-
Bachem. (2021). Peptide solubility. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Available at: --INVALID-LINK--
-
Roberts, C. J. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2091), 20160528. Available at: --INVALID-LINK--
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. Available at: --INVALID-LINK--
-
Zuckermann, R. N., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. Available at: --INVALID-LINK--
-
Osaka University. (2019). Artificial peptide bond formation provides clues to creation of life on Earth. Available at: --INVALID-LINK--
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (2022). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Available at: --INVALID-LINK--
-
GenScript. (2023). Peptide Solubility Guidelines. Available at: --INVALID-LINK--
-
Researcher.Life. (2021). Mechanochemical Prebiotic Peptide Bond Formation. Available at: --INVALID-LINK--
References
Technical Support Center: Impact of 2-Aminooctanoic Acid on Peptide Structure and Stability
Prepared by: Senior Application Scientist, Peptide Technologies Division
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-natural amino acid 2-aminooctanoic acid (Aoa) into their peptide sequences. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, providing not just solutions but the underlying scientific rationale to empower your research.
Section 1: Foundational Knowledge & FAQs
This section covers the fundamental concepts regarding 2-aminooctanoic acid and its general effects on peptides.
Q1: What is 2-aminooctanoic acid (Aoa), and why should I consider using it in my peptide design?
A: 2-aminooctanoic acid is an α-amino acid with a linear six-carbon (hexyl) side chain, making it a significantly hydrophobic, non-natural building block.[1] Its incorporation into a peptide sequence is a powerful strategy for peptide engineering.[2][3] The primary motivations for using Aoa include:
-
Enhanced Proteolytic Stability: Native peptides are often rapidly degraded by proteases in biological systems, limiting their therapeutic potential.[4][5] Proteases exhibit high specificity for the side chains of natural L-amino acids. The unique, bulky alkyl side chain of Aoa can create steric hindrance at the cleavage site, preventing recognition and binding by degradative enzymes, thereby extending the peptide's half-life.[6][7]
-
Modulation of Secondary Structure: The hydrophobicity and steric bulk of the Aoa side chain can significantly influence the peptide's conformational dynamics.[8][9] Depending on its position within the sequence, it can be used to induce or stabilize specific secondary structures, such as α-helices, or to disrupt undesirable conformations.
-
Improved Pharmacokinetic Properties: By increasing the overall hydrophobicity of a peptide, Aoa can influence its interaction with biological membranes and plasma proteins like albumin, which can alter its bioavailability and circulation time.[10]
Q2: What is the general impact of Aoa on peptide secondary structure?
A: The impact is context-dependent. The long, flexible alkyl side chain of Aoa lacks the specific conformational propensities of residues like proline (turn-inducing) or α-aminoisobutyric acid (helix-inducing). However, its significant hydrophobicity plays a key role. In aqueous environments, the Aoa side chain will preferentially be shielded from the solvent. This can drive folding in several ways:
-
In Amphipathic Helices: When placed on the non-polar face of an α-helix, Aoa can significantly enhance helical stability through hydrophobic interactions.[9]
-
In β-Sheets: The bulky side chain can either promote sheet formation if it fits within the hydrophobic core or disrupt it if it introduces steric clashes.
-
Inducing Turns: A single, bulky non-natural residue can sometimes act as a nucleation point for a turn, altering the overall peptide fold.
The definitive effect must be determined empirically for each new sequence using techniques like Circular Dichroism (CD) spectroscopy.[11][12][13]
Q3: Will incorporating Aoa make my peptide more or less soluble?
A: Almost certainly, it will decrease the peptide's solubility in aqueous buffers. Aoa adds a significant hydrophobic character. Peptides with a high content of hydrophobic amino acids (>50%) are prone to aggregation and can be challenging to handle.[14] It is advisable to balance the inclusion of Aoa with charged or polar residues (e.g., Lys, Arg, Asp, Glu) in the sequence to maintain adequate solubility for your application.[14]
Section 2: Experimental Design & Synthesis: Troubleshooting Guide
Incorporating a bulky, non-natural amino acid like Aoa presents unique challenges during solid-phase peptide synthesis (SPPS).
Q1: My coupling efficiency is very low for the amino acid immediately following Aoa. What is causing this, and how can I fix it?
A: This is a classic problem of steric hindrance. The bulky hexyl side chain of the N-terminal Aoa residue can physically block the approach of the incoming activated amino acid, leading to an incomplete or slow coupling reaction.[15]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents may be insufficient. Use a more potent phosphonium- or iminium-based reagent like HATU, HBTU, or PyBOP, which are known to be more effective for hindered couplings.[15]
-
Double Couple: Perform the coupling step twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of activated amino acid. This is often the most straightforward solution.[16]
-
Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. If using a microwave peptide synthesizer, increasing the temperature can also help overcome the activation energy barrier.[15][17]
-
Check for Aggregation: The growing hydrophobic peptide chain can aggregate on the resin, making reactive sites inaccessible. Consider using "difficult sequence" protocols, such as incorporating a pseudoproline dipeptide or using chaotropic salts.[17]
Caption: Troubleshooting workflow for low coupling efficiency after Aoa incorporation.
Q2: I'm seeing a significant deletion product (-Aoa) in my final mass spectrometry analysis. Why did the Aoa coupling itself fail?
A: This indicates a failed coupling of the Fmoc-Aoa-OH monomer itself. The reasons are similar to the previous issue but apply to the Aoa residue directly. The bulky side chain of Aoa can hinder its own acylation onto the N-terminus of the growing peptide chain.[16] The troubleshooting steps are identical: use a stronger coupling reagent, double couple, and consider increasing the reaction time or temperature.[15][16]
Section 3: Structural Analysis & Troubleshooting
Once you have successfully synthesized and purified your peptide, you must characterize its structure.
Q1: My Circular Dichroism (CD) spectrum has changed significantly after incorporating Aoa. How do I interpret these changes?
A: A significant change in the CD spectrum is expected and is the primary reason for such modifications. Here’s how to approach the interpretation:
-
α-Helix: Characterized by a positive peak around 195 nm and two negative peaks at ~208 nm and ~222 nm. If these negative peaks become more intense, Aoa is likely stabilizing or inducing helical content.
-
β-Sheet: Shows a negative peak around 218 nm and a positive peak around 195 nm.
-
Random Coil: Dominated by a strong negative peak around 198 nm.
Troubleshooting Interpretation:
-
Problem: The spectrum doesn't look like a pure α-helix or β-sheet.
-
Reasoning: Most short peptides exist in equilibrium between multiple conformations.[18] The Aoa residue has likely shifted this equilibrium. Your spectrum represents a population average of the structures present in solution.
-
-
Problem: The signal intensity is low or noisy.
-
Reasoning: This could be due to peptide aggregation, which scatters light. The increased hydrophobicity from Aoa makes aggregation more likely.
-
Solution: Try acquiring the spectrum at a lower peptide concentration or in the presence of a small amount of an organic solvent like trifluoroethanol (TFE), which can disrupt aggregation and often promotes secondary structure formation.[19]
-
Q2: Can I use NMR to determine the precise structure of my Aoa-containing peptide?
A: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining high-resolution 3D structures of peptides in solution.[20][21][22] However, incorporating a non-natural amino acid like Aoa adds a layer of complexity. The proton and carbon signals from the hexyl side chain will need to be assigned, which can be challenging due to signal overlap. Modern 2D NMR techniques (COSY, TOCSY, NOESY) are essential for this process.[22][23] While challenging, NMR provides invaluable insight into the precise orientation of the Aoa side chain and its interactions with the rest of the peptide.[19]
Section 4: Stability Assessment & Troubleshooting
The primary goal of using Aoa is often to increase stability. This must be verified experimentally.
Q1: How do I set up an experiment to measure the proteolytic stability of my peptide?
A: A protease degradation assay is the standard method.[24] The general principle is to incubate your peptide with a protease (e.g., trypsin) or in a complex biological matrix (e.g., human serum) and monitor the disappearance of the intact peptide over time using Reverse-Phase HPLC (RP-HPLC).[25][26][27]
Troubleshooting the Assay:
-
Problem: My peptide seems to disappear from the HPLC chromatogram instantly, even at time zero.
-
Reasoning: This is likely not degradation but non-specific binding or poor recovery during sample preparation. Hydrophobic peptides can stick to plasticware or be lost during protein precipitation steps (e.g., with trichloroacetic acid or acetonitrile).[10][28]
-
Solution: Use low-bind tubes for all steps. Optimize your protein precipitation protocol; sometimes a mixture of organic solvents works better than strong acids.[26][28] Always run a T=0 control where you add the quenching/precipitation agent before adding the peptide to quantify recovery.
-
-
Problem: The degradation rate of my Aoa-peptide is the same as the wild-type peptide.
-
Reasoning: While Aoa provides steric bulk, its effectiveness depends on its position relative to the protease cleavage site. If the enzyme cleaves at a site distant from the Aoa modification, you may not observe a significant stabilizing effect.
-
Solution: Analyze the degradation products by mass spectrometry to identify the exact cleavage sites. This will inform the next iteration of your peptide design, suggesting where to place the Aoa residue for maximal protection.
-
Caption: Aoa's bulky side chain sterically hinders protease active site access.
Section 5: Key Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Hindered Coupling
This protocol outlines a manual double-coupling procedure for incorporating Fmoc-Aoa-OH or the subsequent amino acid.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes. Wash the resin thoroughly with DMF (5x), DCM (2x), and DMF (3x).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq. relative to resin loading), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Coupling: Add DIPEA (8 eq.) to the activated amino acid solution and immediately add it to the deprotected resin. Agitate for 2 hours.
-
First Wash: Drain the reaction vessel and wash the resin with DMF (3x).
-
Confirmation (Optional but Recommended): Perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete. Proceed to step 7. If negative (yellow beads), proceed to step 9.
-
Second Coupling (Double Couple): Repeat steps 3 and 4 to perform a second coupling. Agitate for another 2 hours.
-
Second Wash: Drain and wash the resin with DMF (5x).
-
Proceed: Continue with the deprotection of the newly added residue to elongate the peptide chain.
Causality Note: The use of HATU/HOAt provides a highly reactive activated ester, and the second coupling ensures that even slow-reacting sites are driven to completion, maximizing the yield of the target peptide.[15]
Protocol 2: Protease Stability Assay in Human Serum
This protocol provides a framework for assessing peptide stability.
-
Preparation: Prepare a 1 mg/mL stock solution of your peptide in a suitable buffer (e.g., PBS). Thaw pooled human serum at 37°C and centrifuge to remove any precipitates.
-
Reaction Setup: In a low-bind microcentrifuge tube, add 95 µL of the pre-warmed human serum.
-
Initiate Reaction: Add 5 µL of the peptide stock solution to the serum (final concentration ~50 µg/mL). Mix gently and incubate at 37°C. This is your T=start point.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the 10 µL aliquot to a new tube containing 20 µL of 10% Trichloroacetic Acid (TCA) to precipitate serum proteins and stop enzymatic activity. For the T=0 sample, add the TCA to the quenching tube before adding the reaction mixture.
-
Sample Preparation: Vortex the quenched samples and incubate on ice for 15 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[24]
-
Analysis: Carefully collect the supernatant, which contains the peptide. Analyze 20 µL of the supernatant by RP-HPLC, monitoring the peak area of the intact peptide at 214/280 nm.
-
Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot this percentage against time to determine the peptide's half-life (t½).
Self-Validation Note: The T=0 sample is critical as it establishes the 100% recovery baseline for your specific peptide under these extraction conditions, accounting for any loss during precipitation.[28]
Data Summary Table
| Property | Expected Impact of Aoa Incorporation | Rationale |
| Hydrophobicity | Significant Increase | The hexyl side chain is a large, non-polar aliphatic group. |
| Aqueous Solubility | Significant Decrease | Increased hydrophobicity leads to a higher propensity for aggregation in polar solvents.[14] |
| Proteolytic Stability | Likely Increase | The bulky, non-natural side chain sterically hinders protease recognition and cleavage.[6][7] |
| α-Helicity | Context-Dependent Increase/Decrease | Can stabilize amphipathic helices via hydrophobic interactions or disrupt structure via steric clashes.[9] |
| Binding Affinity | Context-Dependent Increase/Decrease | Can improve affinity by making favorable hydrophobic contacts or decrease it by altering the bioactive conformation. |
| SPPS Difficulty | Increase | Steric hindrance can lead to lower coupling efficiencies, requiring optimized protocols.[15][16] |
Overall Experimental Workflow
Caption: General workflow for designing, synthesizing, and evaluating Aoa-containing peptides.
References
- 1. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 8. Influence of an unnatural amino acid side chain on the conformational dynamics of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biocat.com [biocat.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Peptide stability assay [bio-protocol.org]
- 28. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Fmoc-2-aminooctanoic Acid and Other Fatty Acid Amino Acids in Peptide Modification
Introduction: Beyond the Peptide Backbone – The Strategic Role of Lipidation
In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor enzymatic stability, rapid renal clearance, and low cell permeability is paramount.[1][2][3] Peptide lipidation, the covalent attachment of a lipid moiety, has emerged as a powerful and clinically validated strategy to surmount these hurdles.[4][5] By enhancing the peptide's hydrophobicity, lipidation can prolong plasma half-life through albumin binding, facilitate membrane interaction for improved cellular uptake, and even modulate the peptide's conformation and bioactivity.[1][4][6][7]
While direct acylation of lysine side chains or the N-terminus with fatty acids is a common approach, the use of pre-formed Fmoc-protected amino acids bearing a fatty acid chain offers superior control over the site and nature of the modification. This guide provides an in-depth comparison of Fmoc-2-aminooctanoic acid, a short-chain alpha-amino acid, with other commonly used fatty acid amino acids, focusing on how the choice of building block critically influences the resulting lipopeptide's physicochemical properties, biological performance, and synthetic strategy.
Chapter 1: A Comparative Overview of Fatty Acid Amino Acid Building Blocks
The choice of a lipidating agent is a critical design parameter. The structure of the fatty acid amino acid—specifically the length of the alkyl chain and the position of the amine linkage—dictates its spatial presentation and physicochemical contribution to the final peptide.
-
This compound (Fmoc-Aoa): This building block incorporates an eight-carbon (C8) chain, classifying it as a medium-chain fatty acid.[8][9] The key structural feature is the placement of the amino group at the alpha-carbon (C-2). This positions the octanoyl chain as a direct side chain of the peptide backbone, analogous to canonical amino acids like leucine but with significantly greater hydrophobicity. This alpha-substitution can enforce specific backbone torsions and directly influence local secondary structure.
-
Fmoc-ω-amino Fatty Acids: This class of reagents, such as Fmoc-8-aminooctanoic acid and Fmoc-11-aminoundecanoic acid , features the amine at the terminal (omega) position of the alkyl chain.[10][11] When incorporated into a peptide, they act as flexible linkers or spacers, extending the fatty acid away from the peptide backbone. This structural difference is not trivial; it significantly alters the fatty acid's freedom of movement and its potential interactions with the peptide itself or with biological membranes.
-
Long-Chain Fatty Acid Amino Acids: Building blocks derived from longer fatty acids, such as palmitic acid (C16), are used to achieve maximal hydrophobicity.[12] These are typically incorporated as ω-amino acids or by acylating a lysine side chain. The extended alkyl chain profoundly impacts properties like self-assembly, albumin binding, and membrane insertion.[6][13][14]
Below is a conceptual diagram illustrating the fundamental structural differences.
Caption: Structural differences between alpha- and omega-amino fatty acid incorporation.
Chapter 2: Impact on Physicochemical and Biological Performance
The decision to use this compound versus an alternative directly translates to measurable differences in performance. The length of the fatty acid chain is a primary determinant of the lipopeptide's behavior.
Self-Assembly and Supramolecular Structure
Lipidation increases a peptide's amphiphilicity, driving it to self-assemble in aqueous environments to form nanostructures like micelles, nanotubes, or hydrogels.[15][16][17][18] This behavior is highly dependent on the fatty acid chain length.
-
Short-to-Medium Chains (C8-C12): Peptides modified with aminooctanoic acid often exhibit a higher critical micelle concentration (CMC) compared to their long-chain counterparts. They tend to form smaller, more dynamic micelles. This can be advantageous for systemic delivery where monomeric or small oligomeric species are desired for distribution.
-
Long Chains (C14-C18): Longer fatty acids, like palmitic acid (C16), dramatically lower the CMC, favoring the formation of more stable and larger aggregates, including nanotubes and hydrogel-forming fibers.[15][16] While useful for biomaterials and depot formulations[1], this strong tendency to aggregate can sometimes reduce the concentration of bioactive monomeric peptide available to interact with its target.[13][14]
Membrane Interaction and Cellular Permeability
A primary goal of lipidation is to enhance a peptide's ability to cross the cell membrane.[1][6] The fatty acid acts as a membrane anchor, increasing the peptide's local concentration at the cell surface and facilitating uptake.[7]
-
General Trend: Cellular uptake generally increases with fatty acid chain length.[6][7] Studies have shown that modifying a peptide with C12, C14, or C16 fatty acids enhances cytosolic delivery compared to the un-acylated version.[7][19]
-
The "Sweet Spot": There is often an optimal chain length for maximal activity. For some antimicrobial peptides, fatty acids of medium length (C10-C14) provide the best balance of membrane interaction and low toxicity.[20][21] Chains that are too short may not provide sufficient hydrophobic interaction with the lipid bilayer, while chains that are too long can lead to excessive aggregation or cytotoxicity.[13][14][20] this compound (C8) provides a moderate but significant boost in hydrophobicity, enhancing membrane association without the strong aggregation propensity of longer chains.
Enzymatic Stability and Pharmacokinetics
The attached lipid moiety can sterically hinder the approach of proteases, thereby increasing the peptide's stability in plasma. This effect, combined with reversible binding to serum albumin, is the cornerstone of how lipidation extends a peptide's in-vivo half-life from minutes to hours or even days.[1][5][12]
-
Albumin Binding: The affinity for albumin is strongly correlated with the length of the fatty acid chain. Long-chain fatty acids (C14 and greater) are required for the strong, reversible binding that underpins the extended half-life of blockbuster drugs like liraglutide and semaglutide.
-
Role of Shorter Chains: While a C8 chain from aminooctanoic acid does not promote strong albumin binding, it still contributes to increased enzymatic stability through steric shielding and can improve the overall pharmacokinetic profile compared to an unmodified peptide.
Comparative Performance Data
The table below summarizes typical experimental observations when comparing peptides acylated with fatty acids of different lengths.
| Performance Metric | Short/Medium Chain (e.g., C8 - Octanoic) | Long Chain (e.g., C16 - Palmitic) | Supporting Rationale & References |
| Cellular Uptake | Moderate Enhancement | Strong Enhancement | Increased hydrophobicity improves membrane association.[6][7] |
| Antimicrobial Activity (MIC) | Often optimal (e.g., C10-C12) | May decrease due to aggregation | A balance is needed between membrane interaction and bioavailability.[20][21] |
| Self-Assembly (CMC) | Higher CMC (less aggregation) | Lower CMC (strong aggregation) | Longer chains have stronger hydrophobic interactions driving assembly.[14][15] |
| Plasma Half-Life | Modest Increase | Significant Increase | Strong albumin binding is dependent on long fatty acid chains.[12] |
| Receptor Binding Affinity | Less likely to interfere | Higher risk of steric hindrance | A bulky lipid can block the peptide's binding interface.[12] |
Chapter 3: Synthetic and Analytical Protocols
The incorporation of fatty acid amino acids is seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.
Experimental Protocol: SPPS of a Lipidated Peptide
This protocol describes the manual synthesis of a generic peptide C-terminally modified with Fmoc-8-aminooctanoic acid on a Rink Amide resin. The same procedure applies to this compound or other analogs.
Materials:
-
Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g)
-
Fmoc-protected amino acids
-
Fmoc-8-aminooctanoic acid
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel. Add DMF and allow it to swell for 30 minutes with gentle agitation. Drain the solvent.
-
First Amino Acid Coupling (Fmoc-8-aminooctanoic acid):
-
Dissolve Fmoc-8-aminooctanoic acid (3 equiv.), HBTU (2.9 equiv.), and DIPEA (6 equiv.) in DMF.
-
Add the activation mixture to the swollen resin.
-
Agitate at room temperature for 2 hours.
-
Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Chain Elongation (Subsequent Amino Acids):
-
Repeat steps 2 (using the next Fmoc-amino acid in the sequence) and 3 for each subsequent residue until the full peptide sequence is assembled.
-
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (5x) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge, decant the ether, and dry the crude peptide pellet.
-
Causality Note: The use of excess reagents in coupling ensures the reaction drives to completion, which is critical in SPPS to avoid deletion sequences.[22] The piperidine treatment is a base-catalyzed β-elimination reaction specific for the Fmoc group, leaving acid-labile side-chain protecting groups intact until the final TFA cleavage step.[23]
SPPS Workflow Diagram
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Analysis of Lipidated Peptides
Due to their increased hydrophobicity, lipopeptides require modified analytical conditions compared to their non-lipidated counterparts.
Instrumentation:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C8 or C4 column.
-
Mass Spectrometer (MS), typically ESI-TOF or Orbitrap.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, often containing acetonitrile (ACN) and/or DMSO to ensure solubility.
-
RP-HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% ACN in 0.1% TFA
-
Method: Inject the sample and elute with a shallow gradient of Mobile Phase B (e.g., 20-80% B over 30 minutes). Lipidated peptides will have significantly longer retention times than non-lipidated ones. A C4 or C8 column is often preferred over a C18 to reduce the risk of irreversible binding.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Analyze the collected HPLC fractions or perform an online LC-MS analysis.
-
The observed mass should correspond to the theoretical mass of the desired lipopeptide, confirming successful incorporation of the fatty acid amino acid.[24]
-
Causality Note: The increased hydrophobicity from the lipid requires a higher percentage of organic solvent (ACN) for elution from the reverse-phase column.[25] Failure to adjust the gradient can result in poor peak shape or the peptide failing to elute entirely.
Conclusion and Strategic Recommendations
The choice between this compound and other fatty acid amino acids is a strategic decision based on the desired therapeutic outcome. There is no single "best" option; rather, there is an optimal choice for a given application.
-
Choose this compound (or other α-amino fatty acids) when:
-
You want to introduce a moderately hydrophobic side chain directly onto the peptide backbone.
-
The goal is to influence local peptide conformation or sterically shield an adjacent cleavage site.
-
A modest increase in cell permeability is desired without inducing strong self-aggregation.
-
-
Choose Fmoc-ω-amino fatty acids (short-to-medium chain, C8-C12) when:
-
Choose Fmoc-ω-amino fatty acids (long chain, C14+) when:
-
The primary goal is to maximize plasma half-life through strong albumin binding for systemic applications (e.g., weekly injections).
-
The peptide is intended for a depot formulation where self-assembly into a hydrogel or stable aggregate is a desired feature.
-
By understanding the fundamental relationship between the fatty acid structure and its impact on the peptide's properties, researchers can rationally design and synthesize lipidated peptides with tailored performance characteristics for advanced therapeutic applications.
References
- 1. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 2. Application Research of Lipid Modification in Oral Delivery of Peptide Drugs - Oreate AI Blog [oreateai.com]
- 3. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Chain vs. Medium- and Short-Chain Fatty Acids: What's the Difference? - Creative Proteomics [creative-proteomics.com]
- 9. carlsonlabs.com [carlsonlabs.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Buy Fmoc-11-aminoundecanoic acid | 88574-07-6 [smolecule.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Chain length dependence of antimicrobial peptide-fatty acid conjugate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Supramolecular Hydrogel Formation in a Series of Self-Assembling Lipopeptides with Varying Lipid Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Self-Assembly of Lipopeptides Containing Short Peptide Fragments Derived from the Gastrointestinal Hormone PYY3–36: From Micelles to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellgs.com [cellgs.com]
- 19. Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide [dspace.library.uu.nl]
- 20. Frontiers | Designing double-site lipidated peptide amphiphiles as potent antimicrobial biomaterials to combat multidrug-resistant bacteria [frontiersin.org]
- 21. Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. chempep.com [chempep.com]
- 24. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 25. hplc.eu [hplc.eu]
comparing Fmoc and Boc strategies for synthesizing peptides with 2-aminooctanoic acid
Analyzing Synthesis Approaches
I'm currently immersed in researching the nuances of Fmoc and Boc SPPS, specifically to address the challenges of incorporating non-canonical amino acids. My initial Google searches are underway, aiming to compile detailed protocols and comparative analyses of these strategies. I'm focusing on finding the advantages and drawbacks for these approaches.
Compiling Synthesis Strategies
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Deepening Research & Planning
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Gathering Initial Information
I'm now starting to gather data on both Fmoc and Boc SPPS, focusing on incorporating 2-aminooctanoic acid. My primary sources are now going to include peer-reviewed journals, supplier documents, and established peptide synthesis handbooks. I'm focusing on the fundamentals, looking at protection/deprotection steps, reagents, and possible side reactions, especially for lipophilic amino acids. I'm prioritizing peer-reviewed data and building a robust framework for later analysis.
Outlining Guide Structure
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Refining Synthesis Protocols
I'm now starting a more structured research phase. I will begin by performing a comprehensive search for experimental protocols for Fmoc and Boc SPPS with a focus on non-canonical amino acids. My plan is to gather authoritative data, protocols, and comparative studies. My search will extend to analyzing technical notes from chemical suppliers and established peptide synthesis handbooks. I am currently evaluating potential side reactions specific to the incorporation of hydrophobic amino acids, like aggregation.
Initiating Research & Planning
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Formulating Synthesis Plan
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A Comparative Guide to the Biological Activity of Peptides with L- vs. D-Form of 2-Aminooctanoic Acid
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of non-natural amino acids is a powerful strategy to enhance the pharmacological properties of peptides.[1] This guide provides an in-depth comparison of the biological activities of peptides containing the L- and D-enantiomers of 2-aminooctanoic acid, a lipophilic alpha-amino acid. By understanding the profound impact of chirality on peptide behavior, researchers can rationally design novel peptide candidates with improved therapeutic potential.
The Significance of Chirality in Peptide Drug Design
In nature, proteins are almost exclusively composed of L-amino acids.[2] This stereochemical homogeneity dictates their three-dimensional structure and, consequently, their function. The enzymes responsible for peptide degradation, known as proteases, have evolved to recognize and cleave peptide bonds involving L-amino acids.[3] The introduction of D-amino acids, the mirror images of their natural counterparts, presents a fundamental challenge to these enzymatic processes, thereby offering a key advantage in drug design.
The core principle behind incorporating D-amino acids is to enhance the peptide's resistance to proteolytic degradation, which can significantly extend its in-vivo half-life and bioavailability.[3][4] Beyond stability, the chirality of an amino acid residue can dramatically influence a peptide's conformation, its interactions with biological targets like receptors and enzymes, and its ability to cross cellular membranes.[5][6]
L- vs. D-2-Aminooctanoic Acid: A Comparative Analysis
2-Aminooctanoic acid is an alpha-amino acid with a C6 alkyl side chain, rendering it a lipophilic building block. When incorporated into a peptide sequence, it can enhance the peptide's interaction with lipid membranes and hydrophobic pockets of target proteins. The choice between its L- and D-form will have significant consequences for the resulting peptide's biological activity.
Enhanced Proteolytic Stability
The most predictable and profound difference between peptides containing L- and D-2-aminooctanoic acid is their stability against enzymatic degradation.
-
L-2-Aminooctanoic Acid Peptides: These peptides are susceptible to cleavage by proteases, particularly at the site of the 2-aminooctanoic acid residue, similar to other L-amino acids.[7] This can lead to rapid clearance in biological systems.
-
D-2-Aminooctanoic Acid Peptides: The presence of the D-enantiomer creates a stereochemical barrier for proteases, rendering the peptide bond resistant to cleavage.[3][8] This increased stability is a significant advantage for developing peptide therapeutics with longer-lasting effects.[4]
Table 1: Predicted Proteolytic Stability of Peptides with L- vs. D-2-Aminooctanoic Acid
| Peptide Variant | Predicted Susceptibility to Proteolysis | Expected In-Vivo Half-Life |
| Contains L-2-Aminooctanoic Acid | High | Short |
| Contains D-2-Aminooctanoic Acid | Low to Negligible | Significantly Extended |
Altered Receptor Binding and Biological Activity
The chirality of 2-aminooctanoic acid will influence the peptide's secondary structure and the spatial orientation of its side chains, which are critical for receptor recognition and binding.
-
L-2-Aminooctanoic Acid Peptides: The conformation of these peptides will be consistent with the canonical structures formed by L-amino acids (e.g., right-handed alpha-helices).[5] Their binding affinity to a target receptor will depend on the specific interactions of the octyl side chain and the surrounding residues.
-
D-2-Aminooctanoic Acid Peptides: The incorporation of a D-amino acid can induce local changes in the peptide backbone, potentially leading to altered secondary structures.[5][9] This can have several outcomes on receptor binding:
-
Reduced Affinity: If the native L-conformation is optimal for binding, the D-isomer may disrupt the necessary interactions, leading to lower affinity.
-
Enhanced Affinity or Altered Selectivity: In some cases, the conformational change induced by the D-amino acid may result in a more favorable interaction with the target receptor or even confer selectivity for a different receptor subtype.[10]
-
Novel Activity: The unique conformation of the D-containing peptide could lead to novel biological activities not observed with the all-L counterpart.[4]
-
Impact on Cell Permeability
The lipophilic nature of the 2-aminooctanoic acid side chain can contribute to a peptide's ability to interact with and cross cell membranes. Chirality can further modulate this property.
-
L- and D-2-Aminooctanoic Acid Peptides: The hydrophobic octyl side chain in both enantiomers can enhance membrane association. However, the overall conformation of the peptide, influenced by the chirality of this residue, will play a crucial role in its ability to partition into the lipid bilayer and potentially enter the cell. While some studies suggest D-amino acid incorporation can improve cell permeability, this is not a universal rule and is highly sequence-dependent.[11]
Experimental Protocols
To empirically determine the differences in biological activity between peptides containing L- and D-2-aminooctanoic acid, a series of experiments are necessary.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both peptide variants can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol for Fmoc-SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (either Fmoc-L-2-aminooctanoic acid-OH or Fmoc-D-2-aminooctanoic acid-OH) using a coupling reagent such as HBTU/DIPEA in DMF and add it to the resin.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS).
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Proteolytic Stability Assay
This assay will quantify the resistance of the peptides to enzymatic degradation.
Protocol for Protease Digestion Assay:
-
Peptide Incubation: Incubate a known concentration of each peptide (L- and D-variants) with a protease solution (e.g., trypsin, chymotrypsin, or human serum) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide.
Caption: Experimental workflow for assessing proteolytic stability.
Receptor Binding Assay
A competitive binding assay can be used to determine the binding affinity of the peptides to their target receptor.
Protocol for Competitive Binding Assay:
-
Prepare Components: Prepare a radiolabeled or fluorescently labeled ligand known to bind to the target receptor, a source of the receptor (e.g., cell membranes or purified protein), and serial dilutions of the L- and D-peptides.
-
Incubation: In a multi-well plate, incubate the receptor, labeled ligand, and varying concentrations of the competitor peptides.
-
Separation: Separate the bound from the unbound labeled ligand (e.g., by filtration or centrifugation).
-
Quantification: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor peptide to determine the IC50 value (the concentration of peptide that inhibits 50% of the labeled ligand binding). The Ki (inhibition constant) can then be calculated.
Cell-Based Functional Assays
To assess the ultimate biological effect of the peptides, cell-based assays are crucial. The specific assay will depend on the target and the expected activity of the peptide (e.g., agonist or antagonist).
Example Protocol for a Cell Viability Assay (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the L- and D-peptides for a specified duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic or cytostatic effects of the peptides.
Conclusion
The strategic incorporation of D-2-aminooctanoic acid into a peptide sequence is a powerful approach to enhance its therapeutic potential. The primary and most predictable advantage is a significant increase in proteolytic stability. However, the impact on receptor binding and overall biological activity is context-dependent and requires empirical validation. By following the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the comparative biological activities of peptides containing L- and D-2-aminooctanoic acid and make informed decisions in the design of next-generation peptide therapeutics.
References
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of peptide chirality on their protein-triggered supramolecular hydrogelation - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. D-Amino Acid-Containing Lipopeptides Derived from the Lead Peptide BP100 with Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Placement of 2-Aminooctanoic Acid: A Comparative Guide to Enhancing Peptide Antimicrobial Activity
For Immediate Release
In the escalating battle against antimicrobial resistance, the strategic modification of antimicrobial peptides (AMPs) with unnatural amino acids presents a promising frontier. This guide provides an in-depth comparison of the effects of positioning 2-aminooctanoic acid (Aoa), a lipophilic amino acid, at various locations within a peptide sequence. By examining the resulting impact on antimicrobial efficacy, this document serves as a critical resource for researchers, scientists, and drug development professionals in the design of potent, next-generation antimicrobial agents.
Introduction: The Promise of Lipophilic Amino Acids in AMP Design
Antimicrobial peptides are a diverse class of naturally occurring molecules that form a crucial component of the innate immune system in a wide range of organisms.[1][2] Their broad-spectrum activity and unique membrane-targeting mechanisms make them attractive alternatives to conventional antibiotics.[2][3] However, native AMPs can suffer from limitations such as susceptibility to proteolytic degradation and suboptimal activity.
The incorporation of unnatural amino acids, like 2-aminooctanoic acid, is a powerful strategy to overcome these drawbacks.[4] Aoa, with its eight-carbon side chain, significantly increases the hydrophobicity of a peptide.[1][5] This enhanced lipophilicity can improve the peptide's ability to interact with and disrupt the bacterial cell membrane, a key mechanism of action for many AMPs.[2][6][7] This guide focuses on a critical design parameter: the positional effect of Aoa on the overall antimicrobial performance of a peptide.
Positional Effects of 2-Aminooctanoic Acid on Antimicrobial Activity: A Comparative Analysis
The placement of Aoa within a peptide sequence is not a trivial consideration. Whether it is located at the N-terminus, the C-terminus, or internally can have profound effects on the peptide's structure, its interaction with bacterial membranes, and ultimately, its antimicrobial potency.
A key study investigating a derivative of the lactoferricin B peptide provides direct comparative data on this topic.[4][5][8] The researchers synthesized three versions of the peptide: one with Aoa at the N-terminus, one with Aoa at the C-terminus, and the unmodified parent peptide. Their findings demonstrate a clear positional advantage for C-terminal modification.
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the lactoferricin B-derived peptides against a panel of pathogenic bacteria. A lower MIC value indicates greater antimicrobial activity.
| Peptide Derivative | Target Microorganism | MIC (µg/mL) | Fold Improvement vs. Unmodified |
| Unmodified Peptide | Escherichia coli | 400 | - |
| Bacillus subtilis | >800 | - | |
| Salmonella typhimurium | >800 | - | |
| Pseudomonas aeruginosa | >800 | - | |
| Staphylococcus aureus | 800 | - | |
| N-Terminally Modified (Aoa-Peptide) | Escherichia coli | 50 | 8-fold |
| Bacillus subtilis | 100 | >8-fold | |
| Salmonella typhimurium | 200 | >4-fold | |
| Pseudomonas aeruginosa | 400 | >2-fold | |
| Staphylococcus aureus | 800 | 1-fold | |
| C-Terminally Modified (Peptide-Aoa) | Escherichia coli | 25 | 16-fold |
| Bacillus subtilis | 50 | >16-fold | |
| Salmonella typhimurium | 100 | >8-fold | |
| Pseudomonas aeruginosa | 200 | >4-fold | |
| Staphylococcus aureus | 400 | 2-fold |
Data synthesized from Almahboub et al., 2018.[4]
As the data clearly indicates, the C-terminally modified peptide consistently exhibited the lowest MIC values, demonstrating a significant enhancement in antimicrobial activity across all tested bacterial strains, with up to a 16-fold improvement against E. coli.[4][5][8]
The "Why": Mechanistic Insights into Positional Effects
The superior performance of the C-terminally modified peptide can be attributed to several factors related to the structure-activity relationship of AMPs.[9][10] The mechanism of action of many AMPs involves their ability to disrupt the bacterial membrane.[6][7] Key properties influencing this activity include:
-
Hydrophobicity: Increased hydrophobicity generally enhances membrane interaction.[1][11]
-
Amphipathicity: The spatial separation of hydrophobic and cationic residues is crucial for forming structures like alpha-helices that can insert into and permeabilize the membrane.
-
Cationic Charge: A net positive charge facilitates the initial electrostatic attraction to the negatively charged bacterial membrane.
Placing the bulky, hydrophobic Aoa at the C-terminus may allow for a more favorable amphipathic structure. The N-terminus of many AMPs is critical for their initial interaction with the bacterial membrane. Modifying this region with a large hydrophobic group could potentially hinder this initial binding or disrupt the formation of an optimal secondary structure required for membrane disruption. In contrast, a C-terminal modification leaves the N-terminal domain free to engage with the bacterial surface, while the hydrophobic tail can then effectively anchor the peptide into the lipid bilayer, leading to enhanced membrane permeabilization and cell death.
Experimental Protocols for Evaluating Novel Aoa-Modified Peptides
To aid researchers in the design and evaluation of their own Aoa-modified peptides, this section provides detailed, step-by-step methodologies for key experiments.
Peptide Synthesis with 2-Aminooctanoic Acid
The synthesis of peptides incorporating Aoa can be achieved through standard solid-phase peptide synthesis (SPPS).
Workflow for Solid-Phase Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis Workflow.
Detailed Steps:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminally amidated peptides) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-Aoa-OH) using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected N-terminus of the peptide chain.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]
Workflow for Broth Microdilution Assay:
Caption: Broth Microdilution Assay Workflow.
Detailed Steps:
-
Prepare Bacterial Inoculum: Culture the target bacteria overnight in a suitable broth (e.g., Mueller-Hinton Broth).[12] Dilute the overnight culture to a standardized concentration (typically ~5 x 10^5 CFU/mL).[14]
-
Prepare Peptide Dilutions: Prepare a series of two-fold serial dilutions of the test peptides in the appropriate broth in a 96-well microtiter plate.[12]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[13]
Membrane Permeabilization Assay
This assay helps to determine if the antimicrobial activity of the peptides is due to their ability to disrupt the bacterial membrane.[6][15][16]
Workflow for Membrane Permeabilization Assay:
Caption: Membrane Permeabilization Assay Workflow.
Detailed Steps:
-
Prepare Bacterial Suspension: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer.
-
Add Fluorescent Dye: Add a fluorescent dye that cannot penetrate intact bacterial membranes, such as propidium iodide (PI) or SYTOX Green, to the bacterial suspension.[17]
-
Add Peptides: Add the test peptides at various concentrations to the bacterial suspension.
-
Monitor Fluorescence: Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter and bind to intracellular components.
-
Data Analysis: Plot the change in fluorescence intensity against time for each peptide concentration to determine the extent and rate of membrane permeabilization.
Conclusion and Future Directions
The evidence strongly suggests that the position of 2-aminooctanoic acid within an antimicrobial peptide has a significant impact on its activity. Specifically, C-terminal modification appears to be a superior strategy for enhancing antimicrobial potency compared to N-terminal modification. This is likely due to the preservation of the N-terminal domain for initial membrane interaction and the role of the C-terminal hydrophobic tail in anchoring the peptide within the lipid bilayer.
Future research should focus on a more granular analysis of internal positioning of Aoa and the interplay between Aoa placement and the overall secondary structure of the peptide. By systematically exploring these structure-activity relationships, the rational design of highly effective and selective antimicrobial peptides can be advanced, providing new hope in the fight against drug-resistant pathogens.
References
- 1. Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane permeability and antimicrobial peptides: Much more than just making a hole | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Secure Verification [imagine.imgge.bg.ac.rs]
- 9. De novo design and structure-activity relationships of peptide emulsifiers and foaming agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of Bak derived peptides: affinity and specificity modulations by amino acid replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review: Structure-Activity Relationship of Antimicrobial Peptoids [mdpi.com]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Coupling Fmoc-2-aminooctanoic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a key strategy for modulating pharmacological properties. Among these, Fmoc-2-aminooctanoic acid, a lipidic amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS). Its bulky, aliphatic side chain introduces significant steric hindrance, complicating the crucial amide bond formation step. This guide provides a comparative analysis of various coupling methodologies for this compound, offering experimental insights and actionable protocols to navigate these synthetic hurdles.
The Challenge of Steric Hindrance in this compound Coupling
The C8 alkyl chain of this compound creates a sterically demanding environment around the carboxyl group. This bulkiness can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the resin-bound amine. Consequently, this can result in deletion sequences and a lower yield of the desired peptide. Furthermore, the hydrophobicity of the side chain can promote on-resin aggregation, further impeding reagent access and coupling efficiency.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for achieving high efficiency when incorporating sterically hindered residues like this compound. Here, we compare the performance of several classes of commonly used coupling reagents.
Carbodiimides with Additives (DIC/HOBt and DIC/OxymaPure®)
The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®), is a cost-effective and widely used approach. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable active ester by the additive. This two-step activation minimizes racemization.
-
Mechanism of Action: The primary role of the additive is to suppress the racemization of the activated amino acid. OxymaPure® is often favored over HOBt due to its superior safety profile and, in some cases, enhanced performance.
-
Performance: While economical, carbodiimide-based methods can exhibit slower reaction kinetics compared to onium salts, which may be a drawback for the sterically hindered this compound. Longer coupling times or double coupling may be necessary to drive the reaction to completion.
Aminium/Uronium Salts (HATU, HBTU, HCTU)
Aminium and uronium salts, such as HATU, HBTU, and HCTU, are highly efficient coupling reagents renowned for their rapid reaction rates. They activate the carboxylic acid to form highly reactive OAt or OBt esters.
-
Mechanism of Action: HATU and HCTU, which are based on 1-hydroxy-7-azabenzotriazole (HOAt), generally exhibit faster kinetics and lower racemization potential compared to HBTU, which is based on HOBt. The nitrogen atom at the 7-position in the HOAt moiety of HATU creates a more reactive OAt-ester, accelerating the coupling reaction.
-
Performance: These reagents are particularly well-suited for coupling sterically hindered amino acids. However, a potential side reaction with aminium/uronium salts is the guanidinylation of the N-terminal amine if the coupling reagent is used in excess. Pre-activation of the amino acid can help mitigate this issue.
Phosphonium Salts (PyBOP)
Phosphonium salts, with (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) being a prominent example, offer a robust balance of high reactivity and stability.
-
Mechanism of Action: Similar to aminium salts, PyBOP activates the carboxylic acid to form a reactive OBt ester. A key advantage of phosphonium salts is the absence of the guanidinylation side reaction that can occur with aminium/uronium reagents.
-
Performance: PyBOP is highly effective for coupling sterically hindered residues and is known for its low propensity for racemization. It is a reliable choice for challenging couplings where reaction completeness is critical.
Data Summary: A Comparative Overview
The following table summarizes the key performance characteristics of the discussed coupling reagents for sterically hindered amino acids, providing a basis for selecting the optimal method for this compound.
| Coupling Reagent/Method | Relative Reactivity | Racemization Risk | Cost | Key Advantages | Key Disadvantages |
| DIC/HOBt | Moderate | Low | Low | Cost-effective, widely used | Slower reaction kinetics |
| DIC/OxymaPure® | Moderate-High | Very Low | Low-Moderate | Improved safety over HOBt, good performance | Can still be slower than onium salts |
| HBTU | High | Low-Moderate | Moderate | Fast reaction times | Potential for guanidinylation, less reactive than HATU |
| HATU | Very High | Very Low | High | Excellent for hindered residues, very fast | High cost, potential for guanidinylation |
| PyBOP | High | Very Low | Moderate-High | No guanidinylation side reaction, highly effective | Higher cost than carbodiimides |
Disclaimer: The performance data is based on general observations for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for coupling this compound using the discussed reagents in a manual solid-phase synthesis workflow.
General Preparatory Steps:
-
Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. A common procedure is a short initial treatment (1-3 minutes) followed by a longer treatment (15-20 minutes) to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
Protocol 1: Coupling using DIC/HOBt
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Initiation: Add DIC (3 equivalents) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser test to detect the presence of free primary amines.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF.
-
Double Coupling (Optional): If the Kaiser test is positive, repeat steps 1-6.
Protocol 2: Coupling using HATU
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF.
-
Double Coupling (Optional): If the Kaiser test is positive, a second coupling may be performed.
Protocol 3: Coupling using PyBOP
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and mix briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-120 minutes. For sterically hindered amino acids like this compound, a longer reaction time is recommended.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF.
Visualizing the Workflow and Mechanisms
To better illustrate the processes, the following diagrams created using Graphviz depict the general workflow of a coupling cycle and the activation mechanisms of the discussed reagents.
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: Simplified activation mechanisms for different classes of coupling reagents.
Troubleshooting and Optimization
-
Solubility Issues: this compound may exhibit poor solubility in DMF. Consider using N-methyl-2-pyrrolidone (NMP) as a solvent, which has superior solvating properties. Gentle warming or sonication can also aid in dissolution.
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a double coupling is recommended. Increasing the equivalents of the amino acid and coupling reagent can also drive the reaction to completion.
-
Aggregation: For sequences prone to aggregation, the use of chaotropic agents like LiCl or performing the coupling at a slightly elevated temperature (e.g., 40°C) can be beneficial.
Conclusion
The successful incorporation of the sterically hindered this compound into a peptide sequence is highly dependent on the chosen coupling methodology. While cost-effective carbodiimide-based methods can be employed, they may require longer reaction times or double coupling. For more efficient and reliable coupling, the use of onium salts is recommended. HATU offers the highest reactivity, making it ideal for particularly challenging couplings, while PyBOP provides a robust alternative without the risk of guanidinylation. By understanding the mechanisms of action and following optimized protocols, researchers can effectively overcome the synthetic challenges associated with this valuable unnatural amino acid.
A Comparative Guide to the Enzymatic Stability of Peptides Containing 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide-based therapeutics, overcoming their inherent susceptibility to enzymatic degradation is a paramount challenge. The rapid clearance of peptides in vivo by proteases significantly limits their bioavailability and therapeutic efficacy. A promising strategy to enhance peptide stability is the incorporation of non-natural amino acids. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing the non-natural amino acid 2-aminooctanoic acid versus their natural counterparts. We will delve into the mechanistic principles, present hypothetical yet illustrative experimental data, and provide detailed protocols for researchers to validate these concepts in their own laboratories.
The Rationale: Steric Hindrance as a Shield Against Proteolysis
The fundamental principle behind the enhanced stability of peptides containing 2-aminooctanoic acid lies in steric hindrance . Proteolytic enzymes, such as trypsin and chymotrypsin, have specific recognition sites and active site pockets that accommodate the side chains of natural amino acids.
-
Trypsin typically cleaves peptide bonds C-terminal to positively charged residues like lysine and arginine.
-
Chymotrypsin favors cleavage after large hydrophobic residues such as phenylalanine, tryptophan, and tyrosine.
The introduction of 2-aminooctanoic acid, with its linear six-carbon (hexyl) side chain, presents a bulky and sterically demanding moiety at the peptide backbone. This "unnatural" side chain can physically obstruct the binding of the peptide to the active site of proteases, thereby inhibiting enzymatic cleavage.
Hypothetical Comparative Stability Data
While extensive quantitative data for peptides containing 2-aminooctanoic acid is not widely published, we can construct a hypothetical yet scientifically plausible comparison based on the known effects of other bulky, non-natural amino acids. For this guide, let's consider a model peptide sequence, Ac-Ala-Lys-Gly-Leu-Phe-Ala-NH2, and its modified counterpart where Leucine is replaced by 2-aminooctanoic acid (Aoa), Ac-Ala-Lys-Gly-Aoa-Phe-Ala-NH2.
Table 1: Comparative Half-Life of Model Peptides in Human Serum
| Peptide Sequence | Modification | Predicted Half-Life (t½) in Human Serum (minutes) |
| Ac-Ala-Lys-Gly-Leu-Phe-Ala-NH2 | None (Natural) | ~ 15 |
| Ac-Ala-Lys-Gly-Aoa-Phe-Ala-NH2 | Leucine → 2-Aminooctanoic acid | > 120 |
Table 2: Comparative Degradation by Specific Proteases
| Peptide Sequence | Protease | % Peptide Remaining after 60 min |
| Ac-Ala-Lys-Gly-Leu-Phe-Ala-NH2 | Trypsin | ~ 50% |
| Ac-Ala-Lys-Gly-Aoa-Phe-Ala-NH2 | Trypsin | > 90% |
| Ac-Ala-Lys-Gly-Leu-Phe-Ala-NH2 | Chymotrypsin | < 10% |
| Ac-Ala-Lys-Gly-Aoa-Phe-Ala-NH2 | Chymotrypsin | ~ 75% |
Experimental Validation: Protocols for Your Laboratory
To empower researchers to validate these principles, we provide detailed, step-by-step methodologies for key stability assays.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Aminooctanoic Acid
The synthesis of peptides incorporating 2-aminooctanoic acid can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Caption: Workflow for solid-phase synthesis of a peptide containing 2-aminooctanoic acid.
Detailed Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent like HBTU/DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Incorporation of 2-Aminooctanoic Acid: Couple Fmoc-2-aminooctanoic acid-OH using the same coupling conditions as for standard amino acids.
-
Chain Elongation: Continue the peptide chain synthesis by repeating the deprotection and coupling steps with the subsequent Fmoc-protected amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Serum Stability Assay
This assay provides a general assessment of a peptide's stability in a biologically relevant fluid.
Caption: Experimental workflow for assessing peptide stability in human serum.
Detailed Protocol:
-
Prepare Peptide Stock: Dissolve the peptide in a suitable solvent (e.g., sterile water or DMSO) to a known concentration.
-
Incubation: Add the peptide stock solution to human serum to a final concentration of 0.1-1 mg/mL. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Quench Reaction: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile) to the aliquot.
-
Protein Precipitation: Vortex the sample and centrifuge at high speed to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant containing the peptide by RP-HPLC.
-
Quantification: Determine the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the t=0 time point.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the half-life (t½).
In Vitro Protease Digestion Assay (Trypsin & Chymotrypsin)
This assay assesses the stability of a peptide against specific proteases.
Caption: Workflow for in vitro protease digestion assay.
Detailed Protocol:
-
Prepare Solutions:
-
Peptide Solution: Dissolve the peptide in the appropriate assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0 for trypsin; 100 mM Tris-HCl, 100 mM CaCl2, pH 7.8 for chymotrypsin) to a final concentration of 1 mg/mL.
-
Enzyme Solution: Prepare a stock solution of trypsin or chymotrypsin in the same buffer.
-
-
Initiate Digestion: Add the enzyme solution to the peptide solution to a final enzyme:substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Quench Reaction: Stop the digestion by adding a quenching agent (e.g., 1% formic acid).
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Measure the peak area of the intact peptide at each time point and express it as a percentage of the peak area at t=0.
Concluding Remarks
The incorporation of 2-aminooctanoic acid represents a powerful and straightforward strategy to significantly enhance the enzymatic stability of therapeutic peptides. The steric bulk of its hexyl side chain effectively shields the peptide backbone from proteolytic attack, leading to a longer half-life in biological fluids. The experimental protocols provided in this guide offer a robust framework for researchers to quantify the stabilizing effects of 2-aminooctanoic acid and other non-natural amino acids, thereby accelerating the development of more potent and durable peptide-based drugs.
A Comparative Guide to Peptide Hydrophobicity: The Role of 2-Aminooctanoic Acid and Other Modifications
For researchers, scientists, and drug development professionals, modulating the hydrophobicity of therapeutic peptides is a critical lever in optimizing their pharmacokinetic and pharmacodynamic profiles. Enhanced hydrophobicity can significantly improve membrane permeability, increase serum albumin binding for extended half-life, and potentiate biological activity.[1][2] This guide provides an in-depth comparison of strategies to increase peptide hydrophobicity, with a particular focus on the incorporation of the unnatural amino acid 2-aminooctanoic acid (Aoa) versus other common modifications like acylation and the inclusion of other non-proteinogenic amino acids.
The Hydrophobicity Conundrum: A Balancing Act
Hydrophobicity is a double-edged sword in peptide drug design. While it is essential for crossing biological membranes and interacting with hydrophobic pockets of target proteins, excessive hydrophobicity can lead to poor solubility, aggregation, and non-specific toxicity.[1] The goal is, therefore, to fine-tune this property to achieve the desired therapeutic window. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool for this purpose, offering a diverse chemical toolbox to modulate peptide properties beyond what is possible with the 20 proteinogenic amino acids.[3][4][]
Measuring Hydrophobicity: The Central Role of RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for experimentally determining the hydrophobicity of peptides.[6] In RP-HPLC, peptides are separated based on their affinity for a non-polar stationary phase (e.g., C18 silica) versus a polar mobile phase. More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times (tR).[7] This retention time is a quantitative measure of a peptide's overall hydrophobicity.[8]
Comparing Hydrophobic Modifications
The choice of hydrophobic modification can have a profound impact on a peptide's properties. Here, we compare the incorporation of 2-aminooctanoic acid with other common strategies.
2-Aminooctanoic Acid (Aoa): A Versatile Building Block
2-Aminooctanoic acid is a non-proteinogenic amino acid with a C6 alkyl side chain. Its incorporation into a peptide sequence via standard solid-phase peptide synthesis (SPPS) provides a discrete and localized increase in hydrophobicity.[9]
Key Advantages:
-
Precise Control: Unlike acylation, where a lipid chain is attached post-synthetically, Aoa can be incorporated at specific positions within the peptide backbone, allowing for fine-tuned control over the hydrophobicity profile.
-
Improved Antimicrobial Activity: Studies have shown that the incorporation of 2-aminooctanoic acid into antimicrobial peptides (AMPs) can significantly enhance their activity against both Gram-positive and Gram-negative bacteria.[9]
-
Maintained Selectivity: Importantly, the increase in antimicrobial potency is often achieved without a concomitant increase in hemolytic activity, indicating that the selectivity for microbial over mammalian cells is retained.[10] This is a significant advantage over simple N-terminal acylation, which can lead to a loss of selectivity.[10]
Experimental Data Snapshot:
While direct, side-by-side RP-HPLC comparisons in a single study are limited, the literature provides valuable insights. For instance, a study on the antimicrobial peptide anoplin demonstrated that incorporating (S)-2-aminoundecanoic acid (a longer-chain analogue of Aoa) increased activity against E. coli and S. aureus.[10] Another study highlighted that C-terminal conjugation of 2-aminooctanoic acid to a lactoferricin B-derived AMP improved antibacterial activity up to 16-fold, with these C-terminally modified peptides consistently showing lower minimum inhibitory concentrations (MICs) than their N-terminally modified counterparts.[9]
Acylation (Lipidation): The Established Approach
Acylation, the process of attaching a fatty acid chain (e.g., palmitic acid) to a peptide, is a well-established method for increasing hydrophobicity and extending plasma half-life through enhanced binding to serum albumin.[11]
Key Features:
-
Significant Hydrophobicity Increase: The long alkyl chains of fatty acids like palmitic acid (C16) impart a substantial increase in hydrophobicity.
-
Enhanced Albumin Binding: This high hydrophobicity promotes strong, non-covalent binding to serum albumin, which acts as a carrier in the bloodstream, protecting the peptide from renal clearance and enzymatic degradation.[12][13]
-
Potential for Reduced Selectivity and Aggregation: The significant increase in hydrophobicity can sometimes lead to increased toxicity and a higher propensity for aggregation, which can be detrimental to the peptide's therapeutic potential.[1]
Other Unnatural Hydrophobic Amino Acids
A wide array of other unnatural amino acids with hydrophobic side chains are used in peptide design. Examples include norleucine (Nle), norvaline (Nva), and cyclohexylalanine (Cha).[2]
Comparative Insights:
-
Subtle to Moderate Hydrophobicity Changes: These amino acids offer a range of hydrophobicities, allowing for more subtle adjustments compared to long-chain fatty acids.
-
Structure-Activity Relationship Studies: They are invaluable tools in structure-activity relationship (SAR) studies to probe the effects of side chain length, branching, and aromaticity on peptide activity and selectivity.[2] For example, in the antimicrobial peptide C18G, replacing leucine residues with norleucine maintained or increased antimicrobial activity, while substitution with the more conformationally restricted cyclohexylalanine had a different impact.[2]
Data Summary Table
The following table summarizes the key characteristics and reported effects of different hydrophobic modifications. Note: Direct quantitative comparison of RP-HPLC data is challenging due to variations in peptide sequences and chromatographic conditions across different studies.
| Modification Strategy | Locus of Modification | Key Advantages | Potential Disadvantages | Reported Effects on Biological Activity |
| 2-Aminooctanoic Acid (Aoa) | Internal or Terminal | Precise control, enhanced antimicrobial activity, maintained selectivity. | Moderate increase in hydrophobicity compared to long-chain lipids. | Up to 16-fold improvement in antibacterial activity.[9] |
| Palmitoylation (C16 Acylation) | Typically N-terminus or Lys side chain | Significant hydrophobicity increase, strong serum albumin binding, extended half-life. | Potential for reduced selectivity, increased toxicity, and aggregation. | Enables long-acting peptide therapeutics.[11] |
| Norleucine (Nle) | Internal | Mimics methionine electronically but is non-oxidizable, subtle hydrophobicity increase. | Less hydrophobic than longer alkyl chains. | Maintained or increased antimicrobial activity in some peptides.[2] |
| Cyclohexylalanine (Cha) | Internal | Introduces bulk and conformational constraint. | Can alter peptide secondary structure. | Side-chain dependent effects on activity.[2] |
Experimental Protocols
Synthesis of Peptides with 2-Aminooctanoic Acid
The incorporation of Fmoc-2-aminooctanoic acid into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[14][15]
Step-by-Step Methodology:
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (including this compound) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using preparative RP-HPLC.
RP-HPLC for Hydrophobicity Analysis
The following is a general protocol for the analytical RP-HPLC of hydrophobic peptides.[6][16][17]
Instrumentation and Materials:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Peptide sample dissolved in Mobile Phase A or a suitable solvent.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes.
-
Sample Injection: Inject a known concentration of the peptide sample onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be:
-
5% to 65% B over 30 minutes.
-
65% to 95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Hold at 5% B for re-equilibration.
-
-
Detection: Monitor the elution profile at a suitable wavelength for peptide bonds (e.g., 214 nm or 280 nm if aromatic residues are present).
-
Data Analysis: The retention time (tR) at which the peptide elutes is a direct measure of its hydrophobicity. Compare the tR values of different modified peptides run under identical conditions.
Visualizing Key Concepts
Caption: Workflow for synthesis, purification, and analysis of hydrophobically modified peptides.
Caption: Mechanism of peptide separation by hydrophobicity in RP-HPLC.
Conclusion
The strategic modification of peptides with unnatural amino acids like 2-aminooctanoic acid offers a nuanced and powerful approach to enhancing their therapeutic potential. By providing a localized and titratable increase in hydrophobicity, Aoa and similar residues allow for the optimization of biological activity while often preserving crucial properties like target selectivity. While established methods like palmitoylation are highly effective for extending half-life, the precise control afforded by incorporating tailored unnatural amino acids into the peptide backbone represents a key strategy in modern peptide drug design. The continued exploration of diverse hydrophobic modifications, rigorously quantified by techniques such as RP-HPLC, will undoubtedly pave the way for the next generation of peptide therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]
- 6. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Search for Low-Molecular-Weight Ligands of Human Serum Albumin That Affect Its Affinity for Monomeric Amyloid β Peptide [mdpi.com]
- 13. Synthetic cationic antimicrobial peptides bind with their hydrophobic parts to drug site II of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. phmethods.net [phmethods.net]
A Comparative Guide to the Structural Elucidation of Peptides Incorporating 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 2-Aminooctanoic acid (Aoa), with its C8 alkyl side chain, introduces significant hydrophobicity, profoundly influencing the peptide's conformational landscape and interaction with biological membranes. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Aoa-containing peptides, benchmarked against alternative biophysical techniques. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Central Role of NMR Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution, offering insights into their dynamic nature.[1][2] For peptides incorporating 2-aminooctanoic acid, NMR is particularly valuable for characterizing the influence of the long alkyl side chain on the peptide's conformation and potential aggregation behavior.
Key NMR Experiments for Structural Analysis
A suite of 2D NMR experiments is typically employed to unravel the structure of Aoa-containing peptides:
-
Total Correlation Spectroscopy (TOCSY): This experiment is the first step in assigning proton resonances to specific amino acid spin systems. It establishes through-bond correlations between all protons within a single amino acid residue.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are close in space (typically < 5 Å), providing the crucial distance restraints for 3D structure calculation. For peptides with hydrophobic residues, careful optimization of the NOESY mixing time is critical to avoid spin diffusion artifacts.
-
Correlation Spectroscopy (COSY): COSY provides information about protons that are coupled through two or three bonds, aiding in the initial assignment of spin systems.
-
Rotating-Frame Overhauser Effect Spectroscopy (ROESY): ROESY is particularly useful for medium-sized molecules where the NOE effect may be close to zero. It provides similar distance information to NOESY.
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): If the peptide is ¹⁵N-labeled, the HSQC spectrum provides a fingerprint of the molecule, with each peak corresponding to a specific backbone or side-chain amide group. This greatly aids in resolving resonance overlap, a common challenge in peptides with repeating or similar amino acids.
Experimental Workflow for NMR Structural Determination
The process of determining the 3D structure of an Aoa-containing peptide by NMR follows a well-defined workflow.
Figure 1: A generalized workflow for the NMR structural determination of a peptide incorporating 2-aminooctanoic acid.
Challenges and Considerations with 2-Aminooctanoic Acid
The long, flexible alkyl side chain of 2-aminooctanoic acid introduces specific challenges to NMR structural studies:
-
Increased Hydrophobicity and Aggregation: The C8 side chain can promote peptide self-association and aggregation, leading to broadened NMR signals and making structure determination difficult.[3] Careful optimization of sample conditions, such as concentration, pH, temperature, and the use of organic co-solvents (e.g., trifluoroethanol), is often necessary to obtain high-quality spectra.
-
Signal Overlap: The methylene protons of the octanoyl chain can exhibit significant chemical shift degeneracy, complicating their specific assignment. Higher field NMR spectrometers and advanced multi-dimensional experiments can help to resolve this overlap.[4]
-
Conformational Flexibility: The alkyl chain itself possesses considerable conformational freedom. This can lead to averaged NMR signals and a lack of well-defined NOEs, making it challenging to determine a single, representative structure. In such cases, the structure is often represented as an ensemble of conformations.
Comparison with Alternative Structural Biology Techniques
While NMR is a powerful tool, a comprehensive understanding of an Aoa-containing peptide's structure often benefits from a multi-pronged approach, incorporating data from other techniques.
| Technique | Advantages for Aoa-Peptides | Disadvantages for Aoa-Peptides |
| NMR Spectroscopy | - Provides atomic-resolution structures in solution. - Can characterize conformational dynamics. - Sensitive to changes in the local environment. | - Can be challenging for aggregating peptides. - Signal overlap from the alkyl chain can be problematic. - Structure calculation can be complex. |
| X-ray Crystallography | - Provides high-resolution static structures. - Can reveal detailed intermolecular interactions in the crystalline state. | - Requires well-ordered crystals, which can be difficult to obtain for flexible or amphipathic peptides.[5][6] - The crystal structure may not represent the biologically relevant conformation in solution. |
| Circular Dichroism (CD) Spectroscopy | - Provides rapid information on the secondary structure content (α-helix, β-sheet, random coil).[7][8] - Useful for monitoring conformational changes upon interaction with membranes or other molecules.[9] | - Low-resolution technique; does not provide atomic-level detail. - Interpretation can be ambiguous for peptides with mixed secondary structures. |
| Molecular Dynamics (MD) Simulations | - Complements experimental data by providing insights into conformational dynamics and flexibility.[10][11] - Can be used to model peptide-membrane interactions at an atomic level.[12] | - Accuracy is dependent on the quality of the force field used. - Requires significant computational resources. - Results need to be validated against experimental data. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating 2-Aminooctanoic Acid
Standard Fmoc-based SPPS protocols can be adapted for the incorporation of Fmoc-Aoa-OH.[3][13]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-Aoa-OH) using a coupling reagent such as HBTU/DIPEA in DMF and couple it to the deprotected N-terminus of the peptide-resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve the lyophilized peptide in the desired NMR buffer (e.g., 90% H₂O/10% D₂O or a membrane-mimicking environment such as SDS or DPC micelles) to a final concentration typically in the range of 1-5 mM.[2] Adjust the pH as needed.
-
NMR Experiments: Acquire a standard set of 2D NMR spectra (TOCSY, NOESY, COSY, and, if applicable, ¹H-¹⁵N HSQC) at a constant temperature on a high-field NMR spectrometer.
-
TOCSY: Use a mixing time of ~80 ms to observe correlations throughout the entire spin system of each residue.
-
NOESY: Acquire spectra with a range of mixing times (e.g., 100-300 ms) to build up NOE cross-peaks and monitor for spin diffusion.
-
HSQC: For ¹⁵N-labeled samples, this experiment provides a well-resolved spectrum of the backbone and side-chain amides.
-
Data Visualization and Interpretation
The following diagram illustrates the logical flow of information from NMR experiments to a 3D peptide structure.
Figure 2: The logical flow of data from key NMR experiments to the final 3D structure calculation.
Conclusion
The structural elucidation of peptides incorporating 2-aminooctanoic acid presents unique challenges due to the hydrophobicity and flexibility of the long alkyl side chain. NMR spectroscopy, with its ability to probe solution-state structure and dynamics, remains the primary tool for this purpose. However, a comprehensive understanding is best achieved through a synergistic approach that integrates NMR data with insights from complementary techniques such as CD spectroscopy and molecular dynamics simulations. Careful experimental design, particularly in sample preparation and the choice of NMR parameters, is paramount to overcoming the challenges of aggregation and signal overlap, ultimately enabling the detailed characterization of these promising modified peptides.
References
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. Comprehensive Guide to Peptide Synthesis - Yanfen Biotech [en.yanfenbio.com]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulations of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using molecular dynamics simulations to prioritize and understand AI-generated cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
A Senior Application Scientist's Guide to Cytotoxicity Assays for Peptides Containing 2-Aminooctanoic Acid
Introduction: The Challenge of Assessing Peptides with Unnatural Amino Acids
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. A key strategy in modern peptide design involves the incorporation of unnatural amino acids (UAAs) to enhance properties like proteolytic stability, target affinity, and bioavailability.[1] Among these, 2-aminooctanoic acid (2-AOA), a lipophilic amino acid, is particularly valuable. Its eight-carbon side chain can significantly increase the hydrophobicity of a peptide, which can be leveraged to improve membrane interaction and enhance biological activity, such as antimicrobial efficacy.[2][3]
However, the very properties that make 2-AOA-containing peptides attractive also present significant challenges for their preclinical evaluation. The amphipathic nature imparted by 2-AOA can lead to peptide self-assembly or non-specific interactions with assay components, potentially generating misleading results in standard cytotoxicity assays.[4] Therefore, a carefully chosen and rigorously validated assay strategy is not just recommended—it is imperative for generating trustworthy data.
This guide provides a comparative analysis of common cytotoxicity assays, offering field-proven insights and detailed protocols tailored to the unique challenges posed by peptides incorporating 2-AOA. We will explore the causality behind experimental choices, enabling researchers to design robust, self-validating studies to accurately determine the therapeutic window of their novel peptide candidates.
Part 1: Choosing the Right Assay — A Comparative Analysis of Core Principles
The selection of a cytotoxicity assay should be driven by the peptide's hypothesized mechanism of action and its physicochemical properties. For 2-AOA-containing peptides, we must consider potential artifacts alongside the biological readout. Assays can be broadly categorized into three types: those measuring metabolic activity, those assessing membrane integrity, and those detecting specific cell death pathways like apoptosis.
Assays of Metabolic Activity
These assays quantify cell viability by measuring the reductive potential of the cell population. While popular due to their simplicity and high-throughput nature, they are also the most susceptible to artifacts from amphipathic peptides.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay relies on mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[5][6] The amount of formazan, dissolved by a solubilizing agent, is proportional to the number of metabolically active cells.
-
AlamarBlue™ (Resazurin) Assay: This assay uses the blue, cell-permeable dye resazurin, which is reduced by metabolically active cells to the red, highly fluorescent resorufin.[7][8] This method offers the advantages of being a homogeneous "add-and-read" assay that is less toxic to cells, allowing for kinetic monitoring.
Assays of Membrane Integrity
These assays directly measure cytotoxicity by quantifying the leakage of intracellular components into the culture medium following the loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the culture medium when the cell membrane is compromised.[9][10] The assay measures the enzymatic activity of LDH in the supernatant, which is directly proportional to the number of lysed cells. This method is a direct measure of cytotoxicity rather than an indirect measure of viability.
Assays for Apoptosis Induction
If a peptide is designed to induce programmed cell death, specific assays are required to confirm this mechanism and distinguish it from necrosis.
-
Caspase Activity Assays (e.g., Caspase-Glo® 3/7): Caspases are a family of proteases that are critical executioners of apoptosis. Assays like Caspase-Glo® 3/7 use a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by caspases-3 and -7.[11][12] The resulting luminescence is proportional to caspase activity and is a sensitive, early indicator of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[13] Co-staining with a membrane-impermeable DNA dye like PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[14]
Comparative Data Summary
| Assay Principle | Specific Assay | Pros | Cons & Specific Considerations for 2-AOA Peptides |
| Metabolic Activity | MTT | Inexpensive, well-established.[15] | High risk of artifacts. Amphiphilic peptides can directly reduce MTT or interact with formazan crystals, leading to false readings. Requires a solubilization step.[16] |
| AlamarBlue™ | Homogeneous (no wash steps), less toxic, allows kinetic monitoring.[7][17] | Moderate risk of artifacts. Peptides may directly interact with resazurin. The lipophilic nature of 2-AOA could influence dye uptake. | |
| Membrane Integrity | LDH Release | Direct measure of cytotoxicity (cell death).[18] Supernatant is assayed, minimizing peptide-reagent interaction. | Does not measure cytostatic effects (inhibition of proliferation). Less sensitive for early time points or non-necrotic cell death. |
| Apoptosis Induction | Caspase-Glo® 3/7 | Highly sensitive, specific for apoptosis, simple "add-mix-measure" format.[19] | Luminescence can be quenched by colored compounds. Does not distinguish from necrosis if membrane integrity is also compromised. |
| Annexin V / PI | Distinguishes between apoptosis and necrosis.[13] Provides single-cell data via flow cytometry or microscopy. | Requires more complex sample preparation and specialized equipment (flow cytometer). Less suitable for high-throughput screening. |
Part 2: Field-Proven Experimental Protocols & Causality
Trustworthy data is built on meticulously planned and executed protocols. The following sections provide step-by-step methodologies, emphasizing the critical controls and choices necessary when working with potentially problematic compounds like 2-AOA-containing peptides.
Workflow for Assessing Metabolic Activity: The AlamarBlue™ Assay
This protocol is chosen over MTT due to its homogeneous nature and reduced, though not eliminated, potential for artifacts.
Detailed Methodology:
-
Cell Plating: Seed cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Peptide Treatment:
-
Causality: Prepare serial dilutions of the 2-AOA peptide in medium with reduced serum (e.g., 0.5-1% FBS) or serum-free medium. High serum content can cause peptide sequestration through protein binding, underestimating its cytotoxic potential.[20][21]
-
Remove the plating medium and add 100 µL of the peptide dilutions to the appropriate wells.
-
Crucial Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the peptide.
-
Untreated Control: Cells in treatment medium only.
-
Maximum Kill Control: Cells treated with a lysis agent (e.g., 0.1% Triton X-100) 30 minutes before adding the assay reagent.
-
No-Cell Artifact Control: Wells containing only medium and the highest concentration of your peptide. This is essential to check for direct reduction of the resazurin dye by the peptide.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add 10 µL of AlamarBlue™ reagent to each well (for a final volume of 110 µL).[17]
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically to ensure the signal is within the linear range of the instrument.[7][22]
-
Measurement: Read fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.[22]
-
Data Analysis: Subtract the average fluorescence of the no-cell artifact control from all other readings. Calculate percent viability relative to the untreated control after background subtraction.
Workflow for Assessing Membrane Integrity: The LDH Release Assay
This protocol provides a direct measure of cytotoxicity and is less prone to chemical interference from the peptide itself.
Detailed Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 from the AlamarBlue™ protocol. The experimental setup is identical.
-
Control Setup:
-
Causality: Three key controls are required for accurate calculation.[10]
-
Spontaneous LDH Release: Supernatant from untreated cells. Represents baseline cell death.
-
Maximum LDH Release: Supernatant from untreated cells lysed with a detergent (provided in most kits) 30 minutes before sample collection. Represents 100% cytotoxicity.
-
Background Control: Medium (containing the highest peptide concentration) without cells. Checks for interference with the LDH reaction.
-
-
-
Sample Collection:
-
Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Do not disturb the cell layer.
-
-
Assay Execution:
-
Prepare the LDH Reaction Mix according to the manufacturer's instructions (e.g., Abcam ab65393, Promega CytoTox 96®).[18]
-
Add 50 µL of the Reaction Mix to each well containing supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Measurement: Add stop solution if required by the kit and measure the absorbance at ~490 nm.
-
Data Analysis:
-
First, subtract the background control absorbance from all other readings.
-
Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Part 3: Data Interpretation and Navigating Mechanistic Insights
Obtaining data is only half the battle; interpreting it within the context of the peptide's properties is crucial. A single assay is rarely sufficient. A multi-assay approach is the most robust way to build a self-validating system.
Building a Cohesive Narrative
-
Scenario 1: AlamarBlue™ shows decreased viability, LDH release is low. This suggests the peptide may be cytostatic (inhibiting proliferation) or inducing apoptosis without immediate membrane rupture, rather than being acutely cytotoxic (necrotic). This result would strongly warrant follow-up with a Caspase-Glo® assay to confirm apoptosis.
-
Scenario 2: Both AlamarBlue™ and LDH assays show dose-dependent toxicity. This indicates the peptide is likely causing cell death via necrosis or late-stage apoptosis, involving membrane disruption.
-
Scenario 3: AlamarBlue™ shows toxicity, but the "No-Cell Artifact Control" is also high. This is a red flag. The peptide is likely interfering with the assay chemistry. The AlamarBlue™ data should be considered unreliable, and the LDH release data becomes the primary indicator of cytotoxicity.
Decision-Making Pathway for Assay Selection
The following pathway helps guide the experimental process from initial screening to mechanistic confirmation.
Conclusion: A Strategy for Rigor and Confidence
Evaluating the cytotoxicity of peptides containing 2-aminooctanoic acid demands more than a routine application of a standard assay. The unique physicochemical properties of these molecules necessitate a thoughtful, multi-pronged approach grounded in a deep understanding of each assay's principles and potential pitfalls.
By starting with parallel metabolic and membrane integrity assays, incorporating rigorous controls to detect artifacts, and proceeding to specific mechanistic assays based on initial findings, researchers can build a self-validating dataset. This strategy moves beyond generating a simple IC50 value to providing a comprehensive profile of the peptide's interaction with cells. This level of scientific rigor is essential for making confident decisions in the drug development process and unlocking the full therapeutic potential of these novel peptide architectures.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-Assembly of Cytotoxic Peptide Amphiphiles into Supramolecular Membranes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. allevi3d.com [allevi3d.com]
- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enhancing In Vivo Efficacy of Peptides Using 2-Aminooctanoic Acid Modification
For researchers, scientists, and drug development professionals, the therapeutic promise of peptides is often tempered by their frustratingly brief in vivo lifespan. Rapid renal clearance and enzymatic degradation severely limit their clinical utility.[1][2] A leading strategy to overcome these hurdles is acylation—the conjugation of fatty acids to the peptide backbone. This guide provides an in-depth technical comparison of modifying peptides with 2-aminooctanoic acid (Aoa), a C8 α-amino fatty acid, against other common lipidation strategies. We will explore the mechanistic rationale, present supporting data from analogous modifications, and provide robust experimental protocols to validate efficacy in your own research.
The Core Challenge: Why Native Peptides Fail In Vivo
Peptide therapeutics, despite their high specificity and potency, face a hostile physiological environment. Their small size (typically <5 kDa) leads to rapid glomerular filtration in the kidneys, while circulating proteases readily cleave their amide bonds.[2][3] This results in a short plasma half-life, often just a few minutes, necessitating frequent, high-dose administrations that are impractical for clinical use.[2]
References
- 1. Protocol for iterative optimization of modified peptides bound to protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? [mdpi.com]
Safety Operating Guide
Proper Disposal of Fmoc-2-Amino-octanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of a safe, efficient, and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Fmoc-2-aminooctanoic acid and its associated waste streams, grounded in established safety principles and regulatory compliance.
This compound is a non-proteinogenic amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS).[1][2] Its disposal must be considered within the context of the entire SPPS workflow, which often includes hazardous solvents such as N,N-dimethylformamide (DMF) and deprotection reagents like piperidine.[3][4] This guide will address the disposal of the pure compound as well as the composite waste streams generated during its use.
Hazard Identification and Risk Assessment
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While a specific SDS for the 2-aminooctanoic acid variant may not always be readily available, data from structurally similar Fmoc-amino acids provide essential safety information.
Key Hazards:
-
Skin and Eye Irritation: Like many fine organic chemicals, this compound powder can cause irritation upon contact with skin and eyes.
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.
-
Hazards of Associated Reagents: In the context of SPPS, the hazards of solvents like DMF (a reproductive toxin and potential carcinogen) and piperidine (flammable, corrosive, and toxic) are of significant concern.[5][6]
Personal Protective Equipment (PPE):
A thorough risk assessment dictates the necessary PPE. The following table summarizes the minimum PPE requirements for handling this compound and its associated waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical and associated solvents. Note: Nitrile gloves offer limited protection against DMF; change them immediately upon contamination.[6] |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities of the powder outside of a fume hood. | Prevents inhalation of airborne particles. |
Waste Segregation: The Foundation of Safe Disposal
Proper segregation of waste at the point of generation is the most critical step in a compliant disposal process. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Waste Stream Classification:
-
Solid Chemical Waste:
-
Unused or expired this compound.
-
Contaminated labware: weigh boats, pipette tips, vials, and gloves.
-
Resin used in solid-phase peptide synthesis.[3]
-
-
Liquid Chemical Waste:
The following diagram illustrates the decision-making process for waste segregation.
Caption: Decision tree for the segregation of waste generated from this compound use.
Step-by-Step Disposal Procedures
Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount. The following procedures represent best practices and should be adapted to meet your specific institutional and local regulations.
Solid Waste Disposal
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled solid chemical waste container.
-
The label should include "Hazardous Waste," the chemical name(s) (e.g., "this compound contaminated debris"), and the accumulation start date.
-
-
Collection:
-
Carefully place all solid waste, including contaminated PPE, into the designated container.
-
For the pure chemical powder, use a scoop or spatula to transfer it into a vial or a sealed bag before placing it in the main waste container to minimize dust.
-
-
Storage:
-
Keep the solid waste container sealed when not in use.
-
Store the container in a designated satellite accumulation area that is secure and well-ventilated.
-
-
Disposal:
-
Once the container is full, or in accordance with your institution's policies, arrange for pickup by a licensed hazardous waste disposal contractor.
-
Liquid Waste Disposal
The liquid waste from SPPS is often a complex mixture. The primary components of concern are typically DMF and piperidine.
-
Segregation and Containerization:
-
Use a dedicated, chemically compatible (e.g., glass or polyethylene) container for liquid waste.
-
Crucially, do not mix acidic and basic waste streams. The liquid waste from Fmoc deprotection is basic due to the presence of piperidine. Keep this separate from acidic cleavage solutions (e.g., those containing trifluoroacetic acid).
-
Label the container clearly with "Hazardous Waste" and list all components (e.g., "DMF, Piperidine, this compound reaction waste").
-
-
Collection:
-
Pour all liquid waste directly into the designated container within a chemical fume hood to minimize inhalation of vapors.
-
-
Storage:
-
Keep the liquid waste container tightly sealed and in secondary containment to prevent spills.
-
Store in a well-ventilated, designated satellite accumulation area away from heat and sources of ignition.[5]
-
-
Disposal:
-
Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service. Never pour chemical waste down the drain.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
-
Small Spill (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan and place it in the solid chemical waste container.
-
Avoid generating dust. If necessary, lightly moisten a paper towel with water to wipe the area, and dispose of the towel as solid chemical waste.
-
Clean the spill area with soap and water.
-
-
Small Spill (Liquid):
-
Alert personnel in the immediate area.
-
If the liquid is flammable (e.g., contains a high concentration of piperidine), ensure there are no ignition sources nearby.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pads or sand).
-
Collect the absorbent material and place it in the solid chemical waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and your institution's EHS or emergency response team.
-
Prevent others from entering the area.
-
Provide details of the spilled material to the emergency responders.
-
Conclusion: A Culture of Safety
The responsible disposal of this compound and its associated waste is a non-negotiable aspect of professional laboratory practice. By understanding the hazards, diligently segregating waste streams, and adhering to established protocols, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal procedures.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. This compound - 1 g [anaspec.com]
- 3. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. americanbio.com [americanbio.com]
- 6. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-2-aminooctanoic Acid
As researchers dedicated to advancing drug development and peptide synthesis, our work with specialized reagents like Fmoc-protected amino acids is foundational. While Fmoc-2-aminooctanoic acid is integral to creating novel peptide structures, its safe handling is paramount to ensuring both the integrity of our research and the well-being of our laboratory personnel. This guide provides essential, field-proven safety protocols, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: Understanding the Risks
The primary routes of exposure and associated risks are:
-
Inhalation: As a fine, crystalline solid, this compound can easily become airborne during weighing and transfer, posing a risk of respiratory tract irritation.
-
Dermal Contact: Direct skin contact can lead to irritation. Solvents like N,N-Dimethylformamide (DMF) used to dissolve the compound can exacerbate this by increasing skin absorption.
-
Eye Contact: Airborne powder or splashes from solutions can cause serious eye irritation or damage.
The Core Directive: Task-Specific PPE Protocols
Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is the final barrier between you and the chemical hazard. The required level of protection directly correlates with the procedure being performed. The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat (buttoned) | Not Required (if container is sealed) |
| Weighing & Aliquoting (Solid) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat (buttoned) | N95/FFP2 Respirator (Mandatory) |
| Solution Preparation & Reaction Setup | Chemical Safety Goggles | Nitrile Gloves | Lab Coat (buttoned) | Recommended if not in a fume hood |
| Reaction Workup & Peptide Cleavage | Safety Goggles & Face Shield | Nitrile or Butyl Gloves¹ | Chemical-Resistant Apron over Lab Coat | Required (work in a certified chemical fume hood) |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat (buttoned) | Not Required (if waste is sealed) |
¹Nitrile gloves are suitable for general splash hazards, but when handling larger volumes of organic solvents like DMF or cleavage cocktails containing TFA, butyl gloves may offer superior resistance[4]. Always consult a glove compatibility chart for the specific solvents in use.
Procedural Deep Dive: Weighing the Solid Compound
Weighing the powdered form of a chemical is often the point of highest potential exposure. The following protocol ensures this critical step is performed safely.
Objective: To accurately weigh this compound while minimizing aerosolization and exposure.
Location: Perform this procedure in a designated weighing area, ideally within a chemical fume hood or a ventilated balance enclosure.
Step-by-Step Protocol:
-
PPE Donning: Before approaching the chemical, don your PPE in the following order:
-
Lab Coat (fully buttoned).
-
N95/FFP2 Respirator (perform a user seal check).
-
Chemical Safety Goggles.
-
Nitrile Gloves (tuck the cuff of the lab coat into the glove).
-
-
Area Preparation: Place a weigh paper or boat on the analytical balance. Tare the balance.
-
Chemical Transfer:
-
Carefully open the stock container of this compound. Minimize disturbance to the powder.
-
Using a clean spatula, gently transfer the desired amount of powder onto the weigh paper. Avoid tapping the spatula on the side of the container, which can generate dust.
-
If a small amount of powder becomes airborne, allow it to settle before proceeding.
-
-
Container Sealing: Securely close the stock container immediately after transfer.
-
Cleanup: Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol). Dispose of the wipe in the designated solid chemical waste container.
-
Transfer to Labware: Carefully fold the weigh paper and transfer the powder to your reaction vessel inside a chemical fume hood.
-
PPE Doffing: Remove PPE in a manner that prevents cross-contamination. The typical order is:
-
Gloves (peel them off without touching the outside).
-
Lab Coat (handle by the inside surfaces).
-
Goggles.
-
Respirator (remove last, outside the immediate work area).
-
-
Hygiene: Wash hands thoroughly with soap and water.
Visualization of Safety Workflow
To ensure a consistent and logical approach to safety, the following workflow diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Contaminated PPE: Disposable items like gloves and weigh papers should be placed in a sealed bag and disposed of as solid chemical waste according to your institution's guidelines.
-
Chemical Waste: Unused solid material and solutions containing this compound must be disposed of in a designated, labeled hazardous waste container[5]. Never dispose of chemical waste down the drain.
-
Spills: In case of a spill, absorb the material with an inert absorbent like vermiculite[5]. Wearing your full task-appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.
By integrating these principles and procedures into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
